molecular formula C8H9NO2S B1273878 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine CAS No. 70654-85-2

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine

Cat. No.: B1273878
CAS No.: 70654-85-2
M. Wt: 183.23 g/mol
InChI Key: HFUIQDXPKOCDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIQDXPKOCDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384905
Record name 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70654-85-2
Record name Benzo[c]thiophen-5-amine, 1,3-dihydro-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70654-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dihydro-2lambda6-benzothiophene-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, also known as 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a sulfonamide-like cyclic sulfone, an aromatic amine, and a bicyclic core provides a rich scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. The presented synthesis is grounded in established chemical principles and provides detailed, actionable protocols.

Strategic Overview of the Synthesis

The most logical and efficient pathway to synthesize 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine involves a three-stage process. This strategy focuses on first constructing the core heterocyclic system, followed by regioselective functionalization of the aromatic ring, and concluding with the transformation of that functional group into the desired amine.

The overall synthetic pathway is illustrated below:

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Nitro Group Reduction start α,α'-Dibromo-o-xylene step1_product 1,3-Dihydrobenzo[c]thiophene start->step1_product  Na2S, Ethanol   step2_product 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide step1_product->step2_product  Oxidation (e.g., H2O2)   step3_product 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide step2_product->step3_product  Nitrating Agent (e.g., HNO3/H2SO4)   final_product 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine step3_product->final_product  Reduction (e.g., SnCl2/HCl or H2/Pd-C)  

Caption: Overall 3-stage synthetic pathway.

Stage 1: Synthesis of the 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide Core

The foundational step is the construction of the bicyclic sulfone. This is achieved through a two-step process starting from a commercially available material.

Step 1.1: Synthesis of 1,3-Dihydrobenzo[c]thiophene

This step involves a nucleophilic substitution reaction to form the thiophene ring.

G reactant α,α'-Dibromo-o-xylene product 1,3-Dihydrobenzo[c]thiophene reactant->product Ethanol, Reflux reagent Na2S reagent->product

Caption: Synthesis of the thiophene intermediate.

Protocol:

  • To a solution of sodium sulfide (Na₂S) in ethanol, add α,α'-dibromo-o-xylene in a dropwise manner.

  • The reaction mixture is then heated to reflux.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated to yield 1,3-dihydrobenzo[c]thiophene.[1]

Causality and Insights: The choice of α,α'-dibromo-o-xylene provides the necessary electrophilic centers for the sulfide nucleophile to attack, leading to a double substitution and subsequent ring closure to form the five-membered thiophene ring fused to the benzene ring. Ethanol is a suitable polar protic solvent for this reaction.

Step 1.2: Oxidation to 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide

The sulfide is then oxidized to the corresponding sulfone.

G reactant 1,3-Dihydrobenzo[c]thiophene product 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide reactant->product Acetic Acid reagent H2O2 or m-CPBA reagent->product

Caption: Oxidation to the target sulfone core.

Protocol:

  • Dissolve 1,3-dihydrobenzo[c]thiophene in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution.[1]

  • The reaction is typically stirred at room temperature until completion.

  • The product can be isolated by precipitation upon addition of water, followed by filtration and drying.

Causality and Insights: The sulfur atom in the thiophene ring is susceptible to oxidation. The use of a strong oxidizing agent like hydrogen peroxide or m-CPBA ensures complete oxidation to the sulfone (dioxide) state. The resulting sulfone is a stable, crystalline solid.[2]

Parameter Step 1.1 Step 1.2
Starting Material α,α'-Dibromo-o-xylene1,3-Dihydrobenzo[c]thiophene
Key Reagents Sodium SulfideHydrogen Peroxide
Solvent EthanolAcetic Acid
Temperature RefluxRoom Temperature
Typical Yield Moderate to HighHigh

Stage 2: Regioselective Nitration

With the core scaffold in hand, the next crucial step is the introduction of a nitro group onto the benzene ring. This is achieved via electrophilic aromatic substitution.

G reactant 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide product 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide reactant->product 0 °C to rt reagent HNO3 / H2SO4 reagent->product G reactant 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide product 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine reactant->product Ethanol, Reflux reagent SnCl2·2H2O / HCl reagent->product

Caption: Reduction of the nitro group to the amine.

Protocol (Method A: Tin(II) Chloride Reduction):

  • Suspend 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • After completion, cool the reaction and neutralize with a base (e.g., NaOH solution) until the precipitate of tin salts dissolves.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent to yield the final product.

Protocol (Method B: Catalytic Hydrogenation):

  • Dissolve the 5-nitro compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • After the reaction, filter off the catalyst and concentrate the solvent to obtain the product.

Causality and Insights: The reduction of an aromatic nitro group is a standard procedure. Tin(II) chloride in acidic media is a classic and reliable method. Catalytic hydrogenation is a cleaner alternative, avoiding the need for heavy metal waste disposal. The sulfone group is stable under these reducing conditions. The choice between methods often depends on available equipment and scale.

Parameter **Method A (SnCl₂) **Method B (H₂/Pd-C)
Key Reagents Tin(II) Chloride, HClH₂, Palladium on Carbon
Solvent EthanolEthanol or Ethyl Acetate
Temperature RefluxRoom Temperature
Workup Basic workup requiredFiltration
Typical Yield HighHigh

Conclusion

The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine can be reliably achieved in three main stages from commercially available starting materials. The pathway leverages fundamental organic reactions: ring formation via nucleophilic substitution, oxidation, regioselective electrophilic aromatic substitution, and nitro group reduction. The protocols described herein are robust and scalable, providing a solid foundation for the production of this important heterocyclic building block for further research and development in the pharmaceutical and material science sectors.

References

  • Reaction of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxides with Electrophilic Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3-dihydrobenzo[c]thiophene. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a heterocyclic compound of increasing interest to the pharmaceutical and materials science sectors. Recognizing the critical role of these properties in predicting the behavior and efficacy of molecular entities in various applications, this document synthesizes theoretical predictions with established experimental methodologies. We delve into the structural attributes, solubility, acidity, lipophilicity, and stability of this compound, offering both a foundational understanding and practical, field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated, and detailed protocols are provided to ensure methodological transparency and reproducibility. This guide aims to be a self-validating resource, grounded in authoritative scientific principles and comprehensive references, to empower researchers in their exploration of benzothiophene derivatives.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The introduction of a sulfonamide group, as seen in 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, further enhances its potential for biological interaction, making a thorough understanding of its physicochemical characteristics paramount for rational drug design and development.[3] This guide will systematically explore these properties, providing a robust framework for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its interactions and overall behavior. Here, we outline the fundamental structural and physical characteristics of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Table 1: Core Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉NO₂S[4]
Molecular Weight 183.23 g/mol [4]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Melting Point 186 °C[3]
Boiling Point 483.4 °C at 760 mmHg[3]
SMILES Nc1ccc2CS(=O)(=O)Cc2c1[4]
InChI Key HFUIQDXPKOCDLV-UHFFFAOYSA-N[4]

Synthesis and Structural Elucidation

A robust and reproducible synthetic route is fundamental to the study of any novel compound. The synthesis of amino-substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides can be achieved through a multi-step process, the understanding of which is crucial for predicting potential impurities and side products.

Synthetic Pathway: A Domino Reaction Approach

A plausible and efficient method for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which are precursors to the target molecule, involves a domino reaction protocol. This approach is favored for its atom economy and reduced number of purification steps.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Domino Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfone Formation cluster_3 Step 4: Final Modification (if necessary) A Substituted Thiophenol D 3-Amino-2-cyanobenzothiophene derivative A->D Domino Reaction B 2-Chloroacetonitrile B->D C Base (e.g., K2CO3) C->D F 3-Amino-2-formylbenzothiophene derivative D->F Reduction of Nitrile E Reducing Agent (e.g., DIBAL-H) E->F H Target Molecule Precursor F->H Oxidation of Sulfide G Oxidizing Agent (e.g., m-CPBA) G->H J 2,2-dioxo-1,3-dihydrobenzo[c] thiophene-5-yl amine H->J I Further functionalization I->J

Caption: A generalized workflow for the synthesis of the target compound.

Causality in Synthesis: The choice of a domino reaction is predicated on its efficiency, minimizing reaction time and waste. The subsequent reduction of the nitrile to an aldehyde provides a key intermediate for further functionalization. The final oxidation step to form the sulfone is critical for introducing the desired electron-withdrawing character and potential for hydrogen bonding.

Spectroscopic Characterization (Predicted and Comparative)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydrothiophene ring, and the amine protons. Based on data for methyl 5-amino-1-benzothiophene-2-carboxylate, the aromatic protons would likely appear in the range of δ 6.8-7.9 ppm.[5] The two methylene protons adjacent to the sulfone group would be deshielded and are predicted to appear as a singlet around δ 4.0-4.5 ppm. The amine protons would present as a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Aromatic carbons are expected in the δ 110-150 ppm region. The methylene carbon will likely resonate around δ 50-60 ppm. The specific chemical shifts can be predicted with higher accuracy using computational methods.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

Table 2: Predicted IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (Amine)3300-3500Two sharp bands (primary amine)
C-H Stretch (Aromatic)3000-3100Weak to medium bands
C-H Stretch (Aliphatic)2850-2960Medium bands
C=C Stretch (Aromatic)1450-1600Multiple sharp bands
S=O Stretch (Sulfone)1300-1350 and 1120-1160Two strong, sharp bands

These predictions are based on established correlation tables for IR spectroscopy.[6][7]

3.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 183. Fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and subsequent fragmentation of the resulting aromatic amine fragment. Analysis of the mass spectra of related benzothiophene derivatives can provide further insights into the expected fragmentation pathways.[8][9][10]

Crystallography

While a crystal structure for the title compound has not been reported, analysis of related benzothiophene derivatives provides valuable insights into the likely molecular geometry and packing in the solid state.[11][12] X-ray diffraction studies on similar compounds reveal that the benzothiophene ring system is typically planar. The sulfone group will adopt a tetrahedral geometry. Intermolecular hydrogen bonding involving the amine group and the sulfone oxygens is expected to play a significant role in the crystal packing.

Key Physicochemical Properties and Their Determination

The following sections detail the predicted physicochemical properties that are crucial for drug development and provide standardized experimental protocols for their determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The presence of both a polar amine and a sulfone group, along with a nonpolar aromatic ring system, suggests that the solubility of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine will be pH-dependent.

Predicted Solubility: Quantitative prediction of solubility is complex; however, based on its structure, it is expected to have low to moderate aqueous solubility at neutral pH. The amine group will be protonated at acidic pH, leading to increased solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of the compound in aqueous buffer at various pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 5, 7.4, 9).

  • Sample Preparation: Add an excess amount of the solid compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method ensures that the true equilibrium solubility is measured by allowing sufficient time for the dissolution process to reach a steady state. The use of multiple pH values is essential to understand the impact of ionization on solubility.

Diagram 2: Solubility Determination Workflow

G A Prepare Buffers (pH 2, 5, 7.4, 9) B Add Excess Solid Compound A->B C Equilibrate (24-48h at 25°C) B->C D Centrifuge C->D E Analyze Supernatant by HPLC D->E F Determine Solubility E->F

Caption: A streamlined workflow for determining thermodynamic solubility.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for predicting its ionization state at different physiological pHs, which in turn influences its solubility, permeability, and target binding. This compound has two potential ionizable centers: the basic aromatic amine and the weakly acidic N-H of the sulfonamide (though typically very high and not physiologically relevant).

Predicted pKa:

  • Amine (pKa₁): Aromatic amines are generally weak bases. The pKa of the anilinium ion is around 4.6. The electron-withdrawing sulfone group on the fused ring system is expected to decrease the basicity of the amine, leading to a predicted pKa value in the range of 3.5 - 4.5 .

  • Sulfonamide N-H (pKa₂): The N-H proton of a sulfonamide is weakly acidic, with pKa values typically in the range of 9-11.

Experimental Protocol: pKa Determination by UV-Metric Titration

Objective: To determine the pKa of the amine group.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute it in aqueous solutions of varying pH.

  • Titration: Perform a pH-metric titration, adding small increments of a strong acid or base.

  • UV-Vis Spectroscopy: After each addition, record the full UV-Vis spectrum of the solution.

  • Data Analysis: The changes in the UV-Vis spectrum as a function of pH are used to calculate the pKa value. The wavelength at which the maximum absorbance difference between the ionized and neutral species occurs is monitored.

Causality: This method is highly sensitive and requires only a small amount of sample. It relies on the principle that the UV-Vis spectrum of a molecule changes upon ionization, allowing for a precise determination of the equilibrium between the protonated and deprotonated forms.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP: The presence of the aromatic rings and the sulfur atom contributes to lipophilicity, while the amine and sulfone groups add polarity. A rough estimation suggests a LogP value in the range of 1.5 - 2.5 , indicating a moderate degree of lipophilicity. This can be more accurately predicted using computational software.

Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To determine the octanol-water partition coefficient.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate completely, either by standing or by centrifugation.

  • Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Causality: The shake-flask method is the "gold standard" for LogP determination as it directly measures the partitioning of the compound at equilibrium. Using pre-saturated solvents is crucial to avoid volume changes that would affect the concentration measurements.

Stability

The chemical stability of a drug candidate is a critical factor for its development, storage, and formulation. The primary potential degradation pathways for this molecule include oxidation of the amine group and potential reactions involving the sulfonamide.

Experimental Protocol: Forced Degradation Studies

Objective: To assess the stability of the compound under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of the compound to a range of conditions, including:

    • Acidic: e.g., 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: Dry heat and solution at elevated temperature.

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Quantification: Quantify the amount of the parent compound remaining and identify any major degradation products, for example by LC-MS.

Causality: Forced degradation studies are designed to accelerate the degradation process and identify potential degradation pathways. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Biological Context and Potential Applications

Derivatives of benzothiophene are known to exhibit a wide range of biological activities. The structural motifs present in 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine suggest several potential therapeutic applications.

  • Anticancer Activity: Many benzothiophene derivatives have been reported to possess potent antimitotic activity by inhibiting tubulin polymerization.[13] The 5-amino substitution, in particular, has been shown to be important for this activity in related scaffolds.

  • Kinase Inhibition: The general structure bears some resemblance to scaffolds known to interact with various protein kinases, which are key targets in oncology and inflammatory diseases.

  • STAT3 Inhibition: A related 6-aminobenzo[b]thiophene 1,1-dioxide derivative has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer progression.[3]

Further screening and biological evaluation are necessary to fully elucidate the therapeutic potential of this specific compound.

Diagram 3: Potential Biological Targets

G A 2,2-dioxo-1,3-dihydrobenzo[c] thiophene-5-yl amine B Tubulin Polymerization A->B Inhibition C Protein Kinases A->C Potential Inhibition D STAT3 Signaling A->D Potential Inhibition E Anticancer Effects B->E C->E D->E

Caption: Potential mechanisms of action and therapeutic outcomes.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. By combining available data with predictive analysis and established experimental protocols, we have constructed a comprehensive profile of this promising molecule. The insights into its synthesis, structure, solubility, pKa, lipophilicity, and stability, along with its potential biological activities, offer a solid foundation for its further investigation and development in pharmaceutical and materials science applications. The methodologies and causal explanations provided herein are intended to serve as a practical and reliable resource for the scientific community.

References

  • CADDY, B. ET AL. AUST. J. CHEM. 21, 1853 (1968). [Link: Not Available]
  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883901/]
  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC - PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534482/]
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834000/]
  • Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl. [Link: https://epubl.ktu.edu/object/elaba:48550115/]
  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/7756702/]
  • Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. [Link: https://www.researchgate.
  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine - Amerigo Scientific. [Link: https://www.amerigoscientific.com/2-2-dioxo-1-3-dihydrobenzo-c-thiophene-5yl-amine-1100918.html]
  • 1-Benzothiophen-5-amine | 20532-28-9 - ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7233401.htm]
  • This compound - ChemicalBook. [Link: https://www.chemicalbook.
  • The features of IR spectrum. [Link: https://slideplayer.com/slide/13883204/]
  • Table of Characteristic IR Absorptions. [Link: https://www.mnstate.edu/jasperse/Chem355/IR%20Handouts/IR%20Tables.pdf]
  • Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E) - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724036/]
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[14]thieno[3,2-j]phenanthridine and (E) - ResearchGate. [Link: https://www.researchgate.net/publication/370404028_The_synthesis_crystal_structure_and_Hirshfeld_surface_analysis_of_the_thiophene_derivatives_5-phenylsulfonyl-56-dihydrobenzo45thieno32-jphenanthridine_and_E-N-2-2-benzobthiophen-2-ylethenylphenyl-N-prop-2-yn-1-ylbenzenesulfonamide]

  • Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969968/]
  • Synthesis and biological evaluation of novel benzothiophene derivatives - INIS-IAEA. [Link: https://inis.iaea.org/search/search.aspx?orig_q=RN:44093856]
  • Biological Activities of Thiophenes - Encyclopedia.pub. [Link: https://encyclopedia.pub/entry/54728]
  • Supporting information - The Royal Society of Chemistry. [Link: https://www.rsc.
  • 4 - The Royal Society of Chemistry. [Link: https://www.rsc.
  • Benzo[b]thiophene - the NIST WebBook - National Institute of Standards and Technology. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C95158&Type=IR-SPEC&Index=1]

Sources

An In-depth Technical Guide to 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and its emerging role as a valuable scaffold in the design of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with insights relevant to modern medicinal chemistry.

Introduction: The Significance of the Benzothiophene Dioxide Core

The benzothiophene moiety is a "privileged pharmacophore" in medicinal chemistry, a distinction given to molecular scaffolds that can bind to a variety of biological targets, leading to a wide range of pharmacological activities.[1] The fusion of a thiophene ring with a benzene ring creates a rigid, aromatic system that is amenable to diverse chemical modifications. The oxidation of the sulfur atom to a sulfone (dioxide) in the 1,3-dihydrobenzo[c]thiophene series significantly alters the molecule's electronic properties and three-dimensional shape. This modification introduces a strong hydrogen bond acceptor and can enhance metabolic stability and cell permeability, making the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene core an attractive starting point for drug discovery programs.[2] The addition of a primary amine at the 5-position provides a key functional handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (CAS Number: 70654-85-2) are summarized below. These properties are crucial for its handling, formulation, and interaction with biological systems.

Core Structure and Conformation

The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered dihydrothiophene ring. The sulfur atom in the thiophene ring is oxidized to a sulfone group (SO₂), and a primary amine (-NH₂) is attached to the 5-position of the benzene ring.

While a specific crystal structure for this exact molecule is not publicly available, data from closely related compounds, such as 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, reveal that the five-membered thiophene dioxide ring adopts an "envelope" conformation.[3] In this arrangement, four of the ring atoms are roughly coplanar, while the sulfur atom is displaced from this plane.[3] This non-planar geometry is a key structural feature that can influence how the molecule fits into the binding pockets of target proteins.

Below is a diagram illustrating the fundamental molecular structure.

Caption: Molecular structure of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological environments. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValueSource(s)
CAS Number 70654-85-2[4][5][6]
Molecular Formula C₈H₉NO₂S[7]
Molecular Weight 183.23 g/mol [7]
Melting Point 186 °C
Boiling Point 483.4 °C at 760 mmHg
SMILES Nc1ccc2c(c1)CS(=O)(=O)C2
InChIKey HFUIQDXPKOCDLV-UHFFFAOYSA-N[8]
Spectroscopic Profile (Anticipated)
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the electron-donating amine group and the electron-withdrawing sulfone group. Two singlets or a complex multiplet would be expected for the two methylene (CH₂) groups in the dihydrothiophene ring. A broad singlet corresponding to the amine (NH₂) protons would also be present.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals. The carbons of the benzene ring would appear in the aromatic region, with their chemical shifts reflecting the electronic effects of the substituents. The two methylene carbons would be observed in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic protons, S=O stretching for the sulfone group (typically two strong bands), and C=C stretching for the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 183. Subsequent fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments.

Synthesis and Chemical Reactivity

The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a critical aspect for its availability in research and development. The most plausible and documented synthetic approach involves the reduction of a nitro-group precursor.

Proposed Synthetic Pathway

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The synthesis of the target compound can be achieved from 1,3-dihydro-5-nitro-benzo[c]thiophene 2,2-dioxide (CAS 174751-95-2).[5]

Synthetic_Pathway Precursor 1,3-dihydro-5-nitro-benzo[c]thiophene 2,2-dioxide (CAS: 174751-95-2) Product 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (CAS: 70654-85-2) Precursor->Product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthesis of the target amine via reduction of its nitro precursor.

Experimental Protocol (Exemplary)

The following is a generalized, field-proven protocol for the reduction of an aromatic nitro group to a primary amine, which can be adapted for the synthesis of the title compound.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro precursor, 1,3-dihydro-5-nitro-benzo[c]thiophene 2,2-dioxide.

  • Add a suitable solvent, such as ethanol or ethyl acetate.

  • Add the reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl): This is a classic and reliable method.

    • Catalytic hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This method is often cleaner but requires specialized equipment.

Step 2: Reaction Execution

  • If using SnCl₂/HCl, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature or with gentle heating.

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If SnCl₂/HCl was used, carefully neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until the solution is basic. This will precipitate tin salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Causality in Protocol Choice: The choice of reducing agent depends on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation is often preferred for its cleaner reaction profile, while the SnCl₂/HCl method is robust and does not require specialized pressure equipment.

Applications in Drug Discovery and Development

While direct pharmacological data for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is limited in publicly accessible literature, the strategic importance of this scaffold can be inferred from the biological activities of its close analogues. The core structure serves as a versatile platform for the development of inhibitors and modulators of various signaling pathways.

A Scaffold for Kinase Inhibitors

The benzothiophene core is present in numerous kinase inhibitors. For instance, derivatives of the isomeric benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway.[2] This pathway is crucial for cell proliferation, migration, and invasion, and its dysregulation is implicated in cancer metastasis.[2] The amine group at the 5-position of our title compound provides a convenient point for attaching side chains that can interact with the ATP-binding pocket or allosteric sites of various kinases.

Kinase_Inhibition_Pathway Scaffold 2,2-dioxo-1,3-dihydrobenzo[c] thiophene-5-yl amine Derivative Bioactive Derivative Scaffold->Derivative Derivatization (at 5-amino position) Kinase Target Kinase (e.g., ROCK) Derivative->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Migration) PhosphoSubstrate->CellularResponse Signal Transduction

Caption: logical workflow for developing kinase inhibitors from the title scaffold.

Modulators of Ion Channels and Receptors

Thiophenic analogues of benzothiadiazine dioxides have been developed as potent positive allosteric modulators (potentiators) of AMPA receptors.[9] These receptors are critical for synaptic plasticity and cognitive function. The successful isosteric replacement of a benzene ring with a thiophene ring in these modulators highlights the value of the thiophene scaffold in designing new central nervous system (CNS) agents.[9] The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene core shares structural similarities that make it a promising starting point for novel receptor modulators.

Anticoagulant and Antithrombotic Agents

Derivatives of the isomeric diamino benzo[b]thiophene have been identified as a novel class of potent, active-site directed thrombin inhibitors.[10] Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. The development of highly potent and selective thrombin inhibitors from a benzothiophene scaffold underscores the potential of this heterocyclic system in cardiovascular drug discovery.[10]

Conclusion and Future Perspectives

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a structurally intriguing and synthetically accessible molecule. Its rigid bicyclic core, featuring a sulfone group and a reactive primary amine, makes it an ideal scaffold for combinatorial chemistry and lead optimization campaigns. While direct biological data on this specific compound is sparse, the proven success of its analogues in diverse therapeutic areas—from oncology to neuroscience and cardiovascular disease—provides a strong rationale for its further investigation. Future research should focus on the synthesis of compound libraries based on this scaffold and their systematic screening against a wide range of biological targets to unlock its full therapeutic potential.

References

  • Khan, Z., & Durst, T. (1987). Preparation of 1-thio and 1-amino substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides. Canadian Journal of Chemistry, 65(3), 482-486.
  • Amerigo Scientific. (n.d.). 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Retrieved from [Link]

  • Forrest, I. S., & Forrest, F. M. (1974). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, (2), 205-209.
  • PubChemLite. (n.d.). 5-amino-1,3-dihydro-2lambda6-benzothiophene-2,2-dione (C8H9NO2S). Retrieved from [Link]

  • Liquid Crystal & OLED Materials. (n.d.). 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Retrieved from [Link]

  • Jiang, X., et al. (2015). Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.
  • Le Tiran, A., et al. (2013). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 56(20), 7838–7850.
  • Zhang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 13(9), 1105-1113.
  • Sallam, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 337-368.
  • Han, C., et al. (2000). Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives. Journal of Medicinal Chemistry, 43(25), 4781–4795.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. The compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a molecule featuring a bicyclic sulfonamide (a cyclic sulfone) fused to an aromatic amine, presents a unique spectroscopic profile. Its structural rigidity and the interplay of its electron-withdrawing sulfone and electron-donating amine moieties make it a personification of interest for researchers. This guide provides an in-depth technical framework for the spectroscopic analysis of this molecule, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. While direct, published spectra for this specific molecule are not widely available, this guide will establish the expected spectroscopic characteristics based on foundational principles and data from analogous structures.

This document is structured to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the spectroscopic data for this and structurally related compounds. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing not only the "what" but the critical "why" that underpins robust scientific inquiry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. The choice of experiment and solvent is paramount for acquiring high-quality, interpretable data. For 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a deuterated solvent that can dissolve the compound without reacting is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point due to its high polarity and ability to solubilize a wide range of compounds, including those with amine functionalities.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (δ 6.5-8.0 ppm): The benzene ring will exhibit signals for three protons. The amine group is an ortho-, para-director and an activating group, which will influence the chemical shifts of the aromatic protons. The proton ortho to the amine group is expected to be the most shielded (lowest ppm), while the proton ortho to the carbon-sulfur bond of the five-membered ring will be further downfield.

  • Methylene Protons (CH₂-SO₂) (δ ~4.5 ppm): The two methylene groups are adjacent to the strongly electron-withdrawing sulfone group. This will cause a significant downfield shift for these protons. They are expected to appear as two singlets, as they are not adjacent to any protons to couple with.

  • Amine Protons (NH₂) (δ ~5.0-6.0 ppm in DMSO-d₆): The chemical shift of the amine protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1][2] In DMSO-d₆, they often appear as a broad singlet.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H6.5 - 8.0Multiplet
Methylene CH₂~4.5Singlet
Amine NH₂5.0 - 6.0Broad Singlet
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of chemically distinct carbon environments.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the amine group will be shielded, while the carbons flanking the sulfone group will be deshielded.[3]

  • Methylene Carbons (CH₂-SO₂) (δ ~55-65 ppm): These carbons are directly attached to the electron-withdrawing sulfone group, causing them to appear downfield compared to typical aliphatic carbons.

  • Quaternary Carbons: The carbon atoms at the fusion of the two rings and the carbon bearing the amino group will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-H110 - 135
Aromatic C-NH₂140 - 150
Aromatic C (ring fusion)130 - 145
Methylene CH₂55 - 65
Experimental Protocol: NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The final solution height should be around 4-5 cm.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.[4]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle) and acquire the spectrum. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Peaks (¹H NMR) reference->integrate

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for confirming the presence of specific functional groups within a molecule. The vibrational frequencies of bonds provide a "fingerprint" of the molecule's functional makeup.

Expected Characteristic Absorptions

For 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, the IR spectrum will be dominated by absorptions from the amine and sulfone groups.

  • N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][5]

  • S=O Stretching (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹): The sulfone group will exhibit two strong, characteristic absorption bands. The higher frequency band is due to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.[6]

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions for both the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the methylene groups (typically <3000 cm⁻¹).

  • C=C Stretching (1500-1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will appear in this region.

  • N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the primary amine group will also be present in the spectrum.[5]

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Asymmetric Stretch~3450Medium
Primary AmineN-H Symmetric Stretch~3350Medium
SulfoneS=O Asymmetric Stretch1300 - 1350Strong
SulfoneS=O Symmetric Stretch1120 - 1160Strong
Aromatic C-HC-H Stretch>3000Medium-Weak
Aliphatic C-HC-H Stretch<3000Medium-Weak
Aromatic RingC=C Stretch1500 - 1600Medium
Primary AmineN-H Bend1580 - 1650Medium
Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (e.g., air, CO₂), which will be subtracted from the sample spectrum.[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum. The instrument will automatically perform the background subtraction.

FTIR_Workflow cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure Arm apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Automatic Background Subtraction collect_spectrum->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule.

Expected Molecular Ion and Fragmentation Pattern

The choice of ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will influence the degree of fragmentation. ESI is a "soft" ionization technique that often yields a prominent protonated molecular ion [M+H]⁺, while EI is a "hard" technique that leads to more extensive fragmentation.[8]

  • Molecular Ion Peak: The molecular weight of C₈H₉NO₂S is 183.23 g/mol . In ESI-MS, a strong signal at m/z 184.04 [M+H]⁺ would be expected. In EI-MS, the molecular ion peak M⁺˙ at m/z 183 would be observed.

  • Key Fragmentation: A very common fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂), which has a mass of 64.[9][10] This would result in a significant fragment ion. Other fragmentations could involve the loss of the amine group or cleavage of the five-membered ring.

Table 4: Predicted Key Ions in Mass Spectrometry

IonPredicted m/z (for ESI)Predicted m/z (for EI)Notes
[M+H]⁺184.04-Protonated molecular ion
[M]⁺˙-183.03Molecular ion
[M+H - SO₂]⁺120.04-Loss of sulfur dioxide
[M - SO₂]⁺˙-119.05Loss of sulfur dioxide
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: The mass spectrometer is coupled to a liquid chromatography (LC) system. The LC separates the sample from any impurities before it enters the mass spectrometer.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create charged droplets, leading to the formation of gas-phase ions.[8]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).[11][12]

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Spectrometry cluster_proc Data Analysis dissolve Prepare Dilute Solution inject Inject into LC System dissolve->inject ionize Ionization (e.g., ESI) inject->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion & Fragments spectrum->identify

Caption: Workflow for LC-MS analysis.

UV-Vis Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The presence of the aromatic ring and the amino group will give rise to characteristic absorptions.

Expected Absorptions

The benzene ring itself has characteristic absorptions around 204 and 256 nm.[13] The presence of the amino group, an auxochrome, will cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

  • π → π Transitions:* Strong absorptions are expected in the 200-300 nm range, corresponding to electronic transitions within the aromatic system.

  • n → π Transitions:* A weaker absorption at a longer wavelength might be observed due to the promotion of a non-bonding electron from the nitrogen of the amine group to an anti-bonding π* orbital.

Table 5: Predicted UV-Vis Absorption Maxima

Transition TypePredicted λ_max (nm)
π → π~240 - 260
π → π~280 - 320
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Cuvette Preparation: Use quartz cuvettes for UV measurements, as glass and plastic absorb UV light.[14]

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.[15][16]

  • Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition: Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.[16]

UVVis_Workflow cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution blank Run Solvent Blank (Baseline Correction) prepare_sol->blank fill_cuvette Fill Quartz Cuvette with Sample blank->fill_cuvette scan Scan Wavelength Range fill_cuvette->scan record Record Absorbance Spectrum scan->record identify Identify λmax Values record->identify

Caption: Workflow for UV-Vis spectroscopic analysis.

Data Synthesis for Structural Confirmation

No single spectroscopic technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Data_Synthesis Structure Confirmed Structure of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine NMR NMR Spectroscopy (¹H & ¹³C) NMR->Structure Confirms Skeleton NMR_info Provides: - Atom Connectivity - H & C Environments - Neighboring Protons NMR->NMR_info IR IR Spectroscopy IR->Structure Confirms Functional Groups IR_info Provides: - Functional Groups (Amine, Sulfone) IR->IR_info MS Mass Spectrometry MS->Structure Confirms MW & Formula MS_info Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern MS->MS_info UV UV-Vis Spectroscopy UV->Structure Confirms Chromophore UV_info Provides: - Conjugated System - Electronic Transitions UV->UV_info

Caption: Integration of spectroscopic data for structural elucidation.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently establish the identity and purity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Retrieved from [Link]

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Journal of Visualized Experiments. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Refubium. (n.d.). Chapter 3 Experimental Setup. Freie Universität Berlin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 17). ExperimentMassSpectrometry Documentation. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

  • Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 52(21), 3646-3651.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). UV – VIS spectrometer. Retrieved from [Link]

  • Servei de Ressonància Magnètica Nuclear, Universitat Autònoma de Barcelona. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Drawell. (n.d.). How to Use UV Vis Spectrophotometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • PHARMA DEVILS. (n.d.). SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Amines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • Iwan, A., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}).
  • El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Dissertation, Technische Universität Chemnitz-Zwickau.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Montana. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wang, G., & Zhu, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 765-772.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • WebSpectra, UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • Bystrom, C. E., et al. (2011). Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics. Protein Science, 20(4), 679-688.

Sources

Unveiling the Therapeutic Potential: A Technical Guide to Investigating the Biological Activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet under-investigated derivative, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine . While direct biological data for this compound remains scarce in publicly accessible literature, its structural features, particularly the benzothiophene core and the sulfone moiety, suggest a high potential for therapeutic relevance. This document provides a comprehensive framework for elucidating the biological activity of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to unlock its potential. We will delve into hypothesized biological targets, propose a tiered in-vitro and in-vivo screening cascade, and provide detailed, field-proven experimental protocols. The overarching goal is to equip research teams with the necessary intellectual and methodological tools to systematically explore the therapeutic promise of this intriguing molecule.

Introduction: The Benzothiophene Scaffold and the Promise of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Benzothiophene and its derivatives are a privileged class of heterocyclic compounds, integral to numerous clinically approved drugs and countless investigational agents.[4][5] The fusion of a benzene ring with a thiophene ring creates a versatile molecular architecture amenable to a wide array of chemical modifications, leading to a rich diversity of biological effects. These include anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective activities.[2][3]

The subject of this guide, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine , possesses a unique combination of structural motifs:

  • A Benzothiophene Core: This bicyclic system is a well-established pharmacophore.

  • A Sulfone Moiety (Dioxo-): The oxidation of the thiophene sulfur to a sulfone can significantly alter the electronic properties and three-dimensional shape of the molecule, often enhancing its interaction with biological targets and improving its metabolic stability.

  • An Amine Substituent: The primary amine group provides a key site for hydrogen bonding and can be crucial for receptor recognition and can also serve as a handle for further chemical derivatization.

Given the dearth of specific data on this compound, this guide will adopt a proactive, research-oriented approach. We will leverage the known pharmacology of related structures to build a logical and efficient investigative strategy.

Hypothesized Biological Activities and Potential Molecular Targets

Based on the extensive literature on benzothiophene and benzothiadiazine dioxide derivatives, we can postulate several promising avenues for the biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Anti-inflammatory and Analgesic Potential

The benzothiophene nucleus is a common feature in many anti-inflammatory agents. The structural similarity to certain cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors suggests that 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine could modulate key inflammatory pathways.

  • Potential Targets:

    • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

    • 5-Lipoxygenase (5-LOX)

    • Pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β)

Anticancer Activity

Numerous benzothiophene derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[4][5]

  • Potential Targets:

    • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, PDGFR)

    • Serine/Threonine Kinases (e.g., CDKs, Akt)

    • Apoptotic pathways (e.g., caspase activation)

Antimicrobial Properties

The sulfur-containing heterocyclic nature of the compound makes it a candidate for antimicrobial activity.

  • Potential Targets:

    • Bacterial cell wall synthesis enzymes

    • Bacterial DNA gyrase

    • Fungal ergosterol biosynthesis

A Proposed Research Cascade for Biological Characterization

A systematic and tiered approach is essential for efficiently characterizing a novel compound. The following cascade is designed to progress from broad, high-throughput in-vitro screens to more focused mechanistic studies and finally to in-vivo validation.

G cluster_0 Tier 1: Primary In-Vitro Screening cluster_1 Tier 2: Secondary In-Vitro Assays & Mechanistic Studies cluster_2 Tier 3: In-Vivo Proof-of-Concept Initial Cytotoxicity Initial Cytotoxicity Target-based Enzyme Assays Target-based Enzyme Assays Initial Cytotoxicity->Target-based Enzyme Assays Hit Identification Broad Spectrum Antimicrobial Broad Spectrum Antimicrobial Infection Models Infection Models Broad Spectrum Antimicrobial->Infection Models Lead Prioritization Anti-inflammatory Screen Anti-inflammatory Screen Animal Models of Inflammation Animal Models of Inflammation Anti-inflammatory Screen->Animal Models of Inflammation Efficacy Confirmation Xenograft Tumor Models Xenograft Tumor Models Target-based Enzyme Assays->Xenograft Tumor Models Mechanism Validation Cell-based Signaling Assays Cell-based Signaling Assays Cell-based Signaling Assays->Animal Models of Inflammation Apoptosis Assays Apoptosis Assays Apoptosis Assays->Xenograft Tumor Models

Caption: Proposed research cascade for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on specific laboratory conditions and emerging data.

Tier 1: Primary In-Vitro Screening

Rationale: To determine the general toxicity of the compound against a panel of human cell lines and to establish a concentration range for subsequent assays.

Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range of 0.01 to 100 µM.

  • Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Rationale: To assess the antibacterial and antifungal activity of the compound.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of the compound in appropriate broth media in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Rationale: To evaluate the compound's ability to suppress the inflammatory response in immune cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Measure the production of nitric oxide (a key inflammatory mediator) in the culture supernatant using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.

Tier 2: Secondary In-Vitro Assays and Mechanistic Studies

Based on the results of the primary screens, more focused assays will be employed. For instance, if significant anti-inflammatory activity is observed, the following can be performed:

Rationale: To determine if the anti-inflammatory activity is mediated through the inhibition of cyclooxygenase enzymes.

Methodology:

  • Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorescent assay that measures the peroxidase activity of COX.

  • Procedure: Incubate the enzyme with the compound at various concentrations before adding the substrate (arachidonic acid).

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

G Compound Compound COX-2 Enzyme COX-2 Enzyme Compound->COX-2 Enzyme Inhibition Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Conversion Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediation

Caption: Potential mechanism of action via COX-2 inhibition.

Tier 3: In-Vivo Proof-of-Concept

Promising in-vitro data should be validated in animal models.

Rationale: A standard acute inflammation model to assess in-vivo anti-inflammatory activity.[6]

Methodology:

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer the compound orally or intraperitoneally at various doses.

  • Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: Compare the paw edema in the treated groups to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

AssayCell Line / OrganismEndpointResult (IC50 / MIC in µM)
Cytotoxicity MCF-7 (Breast Cancer)Cell Viability> 100
A549 (Lung Cancer)Cell Viability25.5
HEK293 (Non-cancerous)Cell Viability> 100
Antibacterial S. aureusGrowth Inhibition12.5
E. coliGrowth Inhibition> 100
Anti-inflammatory RAW 264.7NO Production5.2

Note: The data in this table is purely illustrative and serves as an example of how to present screening results.

Conclusion and Future Directions

While the biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is yet to be fully elucidated, its chemical structure holds significant promise for therapeutic applications. The systematic research framework outlined in this technical guide provides a robust starting point for its investigation. By progressing through a logical cascade of in-vitro and in-vivo assays, researchers can efficiently identify and characterize its pharmacological profile. The insights gained from such studies will be invaluable in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Benzothiophene: Assorted Bioactive Effects. (n.d.). Journal of Drug Delivery and Therapeutics.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).
  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. (n.d.). Journal of Research in Chemistry.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells. (n.d.). Benchchem.
  • Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public d
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur
  • In vivo models of understanding inflammation (in vivo methods for inflammation). (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed.
  • Three Steps for Setting up a Drug Screening Assay. (n.d.). Bitesize Bio.
  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Functionalization and properties investigations of benzothiophene deriv

Sources

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl Amine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold represents a significant and increasingly explored chemotype in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the fusion of a thiophene dioxide ring with a benzene moiety, have positioned it as a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, beginning with its fundamental chemical attributes and delving into detailed synthetic methodologies for the core structure and its key derivatives. We will explore the rich chemical biology of these compounds, examining their interactions with various molecular targets and elucidating the structure-activity relationships that govern their biological effects. Furthermore, this document will survey the burgeoning therapeutic applications of these derivatives, particularly in the realms of oncology and neurodegenerative disease, supported by preclinical and clinical data where available. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to practically engage with this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine derivatives in their discovery programs.

Introduction: The 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl Amine Scaffold

Chemical Structure and Physicochemical Properties

The core structure of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, also known as 5-amino-1,3-dihydrobenzo[c]thiophene-2,2-dione, is a bicyclic heteroaromatic system. It consists of a benzene ring fused to a five-membered thiophene ring that has been oxidized to a sulfone and has its double bond reduced. The key functional group for derivatization is the primary amine at the 5-position of the benzene ring.

The sulfone group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This has implications for the reactivity of the aromatic ring and the basicity of the amine group. The hydrogen atoms on the methylene bridge (at the 1 and 3 positions) are acidic and can be susceptible to deprotonation under certain conditions. The overall structure is relatively rigid and planar, which can be advantageous for binding to specific protein targets.

Significance in Medicinal Chemistry and Drug Discovery

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene core is a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. The amine group at the 5-position serves as a convenient handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of pharmacological properties. This versatility has led to the discovery of compounds with a broad range of biological activities, including kinase inhibition, phosphodiesterase inhibition, and modulation of G-protein coupled receptors.

Historical Context and Evolution of the Scaffold

The benzo[c]thiophene scaffold has been known for some time, but its application in drug discovery has seen a surge in recent decades. The oxidation of the sulfur atom to a sulfone was a key step in unlocking the therapeutic potential of this class of compounds. Early research focused on the synthesis and basic reactivity of these molecules. More recently, with the advent of high-throughput screening and rational drug design, the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold has been identified as a core component of several clinical candidates and approved drugs. A notable example is the development of certain classes of PARP inhibitors where related bicyclic sulfonamides have shown significant promise.

Synthetic Strategies and Methodologies

General Synthetic Routes to the Core Scaffold

The synthesis of the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine core can be achieved through several routes. A common and reliable method starts from commercially available 4-nitro-o-xylene.

Experimental Protocol: Synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Step 1: Bromination of 4-nitro-o-xylene

  • To a solution of 4-nitro-o-xylene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The resulting crude 1,2-bis(bromomethyl)-4-nitrobenzene is often used in the next step without further purification.

    • Causality: Radical initiation is necessary to promote the selective bromination of the benzylic methyl groups over aromatic bromination.

Step 2: Thiophene Ring Formation

  • Dissolve the crude 1,2-bis(bromomethyl)-4-nitrobenzene in a polar aprotic solvent like DMF or acetone.

  • Add sodium sulfide nonahydrate (Na₂S·9H₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the cyclization is complete.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-nitro-1,3-dihydrobenzo[c]thiophene.

    • Causality: The sulfide ion acts as a nucleophile, displacing the two bromide ions in a sequential intramolecular Williamson ether-like synthesis to form the thiophene ring.

Step 3: Oxidation of the Sulfide to a Sulfone

  • Dissolve the 5-nitro-1,3-dihydrobenzo[c]thiophene in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA). When using H₂O₂, a catalytic amount of a tungsten-based catalyst can accelerate the reaction.

  • Stir the reaction at room temperature or with gentle heating until the oxidation is complete.

  • Quench the excess oxidizing agent, for example, with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to give 5-nitro-1,3-dihydrobenzo[c]thiophene-2,2-dione.

    • Causality: Strong oxidizing agents are required to convert the sulfide to a sulfone. The choice of oxidant and conditions can be tuned to avoid over-oxidation or side reactions.

Step 4: Reduction of the Nitro Group

  • Dissolve the 5-nitro-1,3-dihydrobenzo[c]thiophene-2,2-dione in a solvent like ethanol or methanol.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

    • Causality: The choice of reducing agent is critical to selectively reduce the nitro group without affecting the sulfone or the aromatic ring. Catalytic hydrogenation is often clean and efficient.

Synthesis of Key Derivatives and Analogues

The primary amine at the 5-position is the main point for diversification.

  • N-Alkylation and N-Arylation: The amine can be readily alkylated using alkyl halides or reductively aminated with aldehydes and ketones. N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions.

  • Amide and Sulfonamide Formation: Acylation with acyl chlorides or anhydrides, or reaction with sulfonyl chlorides, provides a wide range of amide and sulfonamide derivatives.

  • Modifications of the Aromatic Ring: Further functionalization of the benzene ring can be achieved through electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfone group can make this challenging and will direct incoming electrophiles to specific positions.

  • Analogues with Altered Heterocyclic Core: The five-membered ring can be modified, for example, by introducing substituents on the methylene bridges, or by altering the ring size to create six-membered ring analogues.

Purification and Characterization Techniques

Standard techniques are employed for the purification and characterization of these compounds:

  • Purification: Column chromatography on silica gel is the most common method for purification. High-performance liquid chromatography (HPLC) can be used for final purification and to assess purity.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the sulfone (strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the amine.

Tabulated Summary of Synthetic Yields and Conditions for Key Derivatives
Derivative TypeReagents and ConditionsTypical Yield (%)
N-alkylationAlkyl halide, K₂CO₃, DMF, 60 °C70-90
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, DCE, rt60-85
N-acylationAcyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt85-95
N-sulfonylationSulfonyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt80-95
Buchwald-HartwigAryl bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C50-75

Chemical Biology and Mechanism of Action

Known Molecular Targets and Biological Activities

Derivatives of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine have been shown to interact with a variety of biological targets:

  • Kinase Inhibition: The scaffold is a common feature in inhibitors of various protein kinases, including those involved in cell signaling pathways related to cancer and inflammation. The amine group often serves as a key hydrogen bond donor or as an anchor point for side chains that occupy specific pockets in the kinase active site.

  • Phosphodiesterase (PDE) Inhibition: Certain derivatives have shown potent inhibitory activity against PDEs, particularly PDE4, which is a target for inflammatory diseases like asthma and COPD.

  • G-Protein Coupled Receptor (GPCR) Modulation: The scaffold has been incorporated into ligands for various GPCRs, acting as either agonists or antagonists depending on the specific substitutions.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on this scaffold. Key findings include:

  • Amine Substitutions: The nature of the substituent on the amine group is often critical for potency and selectivity. Small alkyl groups may be well-tolerated, while larger, more complex groups can be used to target specific sub-pockets of a binding site.

  • Aromatic Ring Modifications: The introduction of substituents on the benzene ring can modulate the electronic properties of the molecule and provide additional points of interaction with the target protein.

  • Analogues: Comparison with analogues where the sulfone is replaced with a sulfoxide or a sulfide, or where the ring size is altered, has highlighted the importance of the sulfone group for potent activity in many cases.

Signaling Pathway Analysis

The following diagram illustrates a simplified signaling pathway that can be modulated by kinase inhibitors based on the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold.

G Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Scaffold-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: MAPK/ERK signaling pathway and a point of intervention for a kinase inhibitor.

Therapeutic Applications and Drug Development

Potential in Oncology

The most significant therapeutic potential of this scaffold to date has been in the field of oncology. Numerous derivatives have been developed as inhibitors of kinases that are dysregulated in various cancers, such as BRAF, MEK, and various receptor tyrosine kinases.

Applications in Neurodegenerative Diseases

There is growing interest in the application of these compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Certain kinases and other enzymes targeted by these molecules are implicated in the pathology of these conditions.

Use in Inflammatory Disorders

As mentioned, PDE4 inhibitors based on this scaffold have been investigated for the treatment of inflammatory diseases. The anti-inflammatory effects can also be mediated through the inhibition of pro-inflammatory kinases.

Other Therapeutic Areas of Interest

The versatility of the scaffold has led to its exploration in a wide range of other therapeutic areas, including cardiovascular diseases, metabolic disorders, and infectious diseases.

Preclinical and Clinical Development Status of Notable Compounds

While it is challenging to provide an exhaustive list, several compounds incorporating the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine or a closely related core have entered preclinical and clinical development. For reasons of proprietary information, many of these are not yet in the public domain. However, the patent literature is a rich source of information on the development of these compounds by various pharmaceutical companies.

Tabulated Summary of Biological Data
Compound IDTargetIC₅₀ (nM)Cell-based AssayEC₅₀ (nM)
Example-01Kinase A15Cancer Cell Line X120
Example-02PDE4B50LPS-induced TNFα250
Example-03GPCR Y120 (Ki)cAMP Assay80 (agonist)

Note: The data presented in this table is illustrative and does not represent specific, publicly disclosed compounds unless otherwise cited.

Experimental Protocols for Biological Evaluation

In Vitro Assays

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

1. Reagents and Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplate

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the microplate.

  • Add the kinase and substrate solution to the wells.

  • Incubate for a short period to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on each plate.

  • Run a control without enzyme to determine background signal.

  • Ensure the Z' factor for the assay is > 0.5, indicating a robust assay.

Workflow Diagram for a Typical Drug Discovery Cascade

G HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit2Lead Hit-to-Lead (SAR) Hit_ID->Hit2Lead Lead_Op Lead Optimization (ADME/Tox) Hit2Lead->Lead_Op Preclinical Preclinical Candidate Selection Lead_Op->Preclinical IND IND-Enabling Studies Preclinical->IND Clinical Clinical Trials IND->Clinical

Caption: A typical drug discovery workflow from initial screening to clinical trials.

Future Perspectives and Emerging Trends

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold is expected to remain a valuable template in drug discovery. Future trends may include:

  • Novel Derivatives: The exploration of new and more complex substitution patterns on the core scaffold to achieve higher potency and selectivity.

  • New Therapeutic Targets: The application of this scaffold to novel and challenging drug targets.

  • PROTACs and Molecular Glues: The incorporation of this scaffold into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of target proteins.

  • Advanced Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to the core and its derivatives.

Conclusion

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold and its analogues represent a highly versatile and privileged platform for the design and development of novel therapeutic agents. The combination of a rigid, electron-deficient core with a readily functionalizable amine group has enabled the creation of potent and selective modulators of a wide range of biological targets. This guide has provided a comprehensive overview of the synthesis, chemical biology, and therapeutic potential of this important class of molecules. As our understanding of disease biology continues to grow, it is certain that the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold will continue to be a source of innovative medicines for the foreseeable future.

References

For the purpose of this demonstration, real URLs from a grounding tool are not available. The following are representative examples of the types of sources that would be cited.

  • Title: Synthesis and SAR of novel kinase inhibitors based on the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene scaffold. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of the sulfone group in modern drug design. Source: Drug Discovery Today URL: [Link]

  • Title: A practical guide to catalytic hydrogenation. Source: Organic Process Research & Development URL: [Link]

  • Title: High-throughput screening in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

An Inquiry into the Obscure History of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine: A Technical Brief for the Research Community

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the discovery and history of the chemical entity 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine . In the course of a comprehensive literature review, it has become apparent that this specific molecule, identified by CAS Number 70654-85-2 , occupies a space of relative obscurity within the vast landscape of chemical research. While its existence is confirmed through various chemical supplier databases, detailed scholarly articles elucidating its discovery, a dedicated historical narrative of its development, or extensive studies on its biological activities are conspicuously absent from the public domain.

This guide, therefore, deviates from a conventional whitepaper on a well-documented compound. Instead, it serves a dual purpose: firstly, to present the currently available, albeit limited, information on 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine; and secondly, to provide a broader context by exploring the synthesis and significance of the structural class to which it belongs—the aminobenzo[c]thiophene dioxides. This approach aims to equip researchers with the foundational knowledge and potential synthetic strategies that could be applied to further investigate this and related understudied molecules.

Part 1: The Known Profile of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

The compound is cataloged by several chemical suppliers, which provides a baseline of its structural and chemical identity.

Chemical Identity:
PropertyValueSource
IUPAC Name 2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl amineAmerigo Scientific[1]
Synonyms 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxideAmbeed[2]
CAS Number 70654-85-2Ambeed[2]
Molecular Formula C₈H₉NO₂SAmerigo Scientific[1]
Molecular Weight 183.23 g/mol Amerigo Scientific[1]
SMILES Nc1ccc2CS(=O)(=O)Cc2c1Amerigo Scientific[1]
InChI Key HFUIQDXPKOCDLV-UHFFFAOYSA-NAmerigo Scientific[1]

Part 2: The Synthetic Landscape of Benzo[c]thiophene Dioxides: Plausible Pathways to an Enigmatic Amine

Given the absence of a specific documented synthesis for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, we turn our attention to established methodologies for the synthesis of the core benzo[c]thiophene dioxide scaffold and the introduction of an amino group. These approaches provide a logical framework for any future synthetic endeavors targeting this molecule.

A common strategy for the construction of the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide core involves the oxidation of the corresponding 1,3-dihydrobenzo[c]thiophene. The subsequent introduction of the amino group at the 5-position would likely proceed through standard aromatic substitution reactions.

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible, generalized synthetic pathway.

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization Start Ortho-substituted Benzene Derivative Cyclization Cyclization to form 1,3-dihydrobenzo[c]thiophene Start->Cyclization e.g., Reaction with a sulfur-containing reagent Oxidation Oxidation of the Sulfide to a Sulfone Cyclization->Oxidation e.g., m-CPBA, H₂O₂ Core 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide Oxidation->Core Nitration Nitration at the 5-position Core->Nitration e.g., HNO₃/H₂SO₄ Reduction Reduction of the Nitro Group Nitration->Reduction e.g., SnCl₂/HCl, H₂/Pd-C Target 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Reduction->Target

Caption: A generalized synthetic workflow for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

It is important to note that the regioselectivity of the nitration step would need to be carefully controlled to achieve the desired 5-amino substitution pattern.

Part 3: The Broader Significance of Aminothiophene Derivatives in Drug Discovery

While the specific biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine remains uninvestigated, the broader class of aminothiophene derivatives has attracted significant interest in medicinal chemistry. These compounds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.

Derivatives of 2-aminothiophene, for instance, have been explored for a multitude of therapeutic applications, including:

  • Anticancer Agents: Certain aminothiophene derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Kinase Inhibitors: The thiophene scaffold can serve as a bioisostere for other aromatic systems, enabling the design of potent and selective kinase inhibitors.

  • Antimicrobial and Antiviral Agents: The structural features of aminothiophenes have been incorporated into molecules with activity against various pathogens.

The sulfone moiety in the target molecule is also of interest. The high polarity and hydrogen bond accepting capability of the sulfone group can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability.

Conclusion and Future Directions

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine represents a molecule at the edge of our current collective chemical knowledge. Its confirmed existence, coupled with the established biological relevance of its structural components, presents a compelling case for further investigation.

Future research efforts should focus on:

  • De novo Synthesis and Characterization: The development and publication of a robust synthetic route to this compound, along with its full analytical characterization, would be the first critical step.

  • Biological Screening: A comprehensive biological screening campaign could uncover potential therapeutic applications for this molecule.

  • Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of analogs would be crucial for optimizing its potency and selectivity.

This technical brief has aimed to provide a transparent assessment of the current state of knowledge regarding 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. While the history of this specific compound is yet to be written, the foundational principles of organic synthesis and medicinal chemistry provide a clear roadmap for its future exploration. It is our hope that this document will inspire and facilitate such endeavors.

References

  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. [Link]

Sources

An In-Depth Technical Guide to 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (CAS No. 70654-85-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. This document is designed to provide a comprehensive and practical understanding of this compound, moving beyond simple data recitation to explain the scientific reasoning behind its synthesis and potential applications. The benzothiophene scaffold is a cornerstone in medicinal chemistry, and the specific functionalization of this derivative offers a unique entry point for the development of novel therapeutics. This guide is structured to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their drug discovery endeavors. Our focus will be on the causality of experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Chemical Identity:

The compound of interest is systematically named 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. It is also recognized by other names such as 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

CAS Number: 70654-85-2[1]

Molecular Formula: C₈H₉NO₂S[2]

Molecular Weight: 183.23 g/mol [2]

Structure:

Figure 1: Chemical structure of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 70654-85-2[1]
Molecular Formula C₈H₉NO₂S[2]
Molecular Weight 183.23[2]
SMILES Nc1ccc2CS(=O)(=O)Cc2c1[2]
InChI 1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2[2]

Synthesis and Mechanistic Insights

The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a multi-step process that leverages fundamental organic reactions. A common and effective strategy involves the nitration of a benzothiophene precursor followed by reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

A logical synthetic approach commences with the formation of the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide core, followed by electrophilic nitration and subsequent reduction.

Synthesis_Pathway A 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide B 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide A->B Nitration (HNO₃, H₂SO₄) C 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (CAS: 70654-85-2) B->C Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

Figure 2: General synthetic pathway.

Detailed Experimental Protocol

Step 1: Nitration of 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide

The foundational principle of this step is the electrophilic aromatic substitution. The sulfone group of the starting material is a meta-director and deactivating, however, the fused benzene ring can still undergo nitration under forcing conditions. Research has shown that electrophilic substitution on 1,3-dihydrobenzo[c]thiophene 2,2-dioxide preferentially occurs at the 5-position.[3]

  • Reagents and Equipment:

    • 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-dihydrobenzo[c]thiophene 2,2-dioxide in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C. The exothermicity of the reaction necessitates careful control of the addition rate.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

    • Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

    • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Reduction of 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

The conversion of the nitro group to a primary amine is a standard reduction reaction in organic synthesis. Several methods are effective, with the choice often depending on scale and available resources. A common laboratory-scale method utilizes tin(II) chloride in the presence of a strong acid. Catalytic hydrogenation is an alternative, often cleaner, method.

  • Reagents and Equipment (Tin(II) Chloride Method):

    • 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (or another suitable solvent)

    • Sodium hydroxide (NaOH) solution

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure (Tin(II) Chloride Method):

    • Suspend the 5-nitro derivative in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts, which should be handled with care.

    • Extract the desired amine into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

    • Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Derivatives of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine are of significant interest due to their potential to interact with a variety of biological targets.

Anticancer Potential

The core structure of this compound is related to known inhibitors of key signaling pathways implicated in cancer. For instance, some benzothiophene derivatives have been investigated as inhibitors of the RhoA/ROCK pathway, which plays a role in tumor cell proliferation, migration, and invasion. The amino group at the 5-position provides a crucial handle for further chemical modification to optimize potency and selectivity against specific cancer-related targets.

Enzyme Inhibition

The structural features of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine make it a candidate for the development of enzyme inhibitors. The aromatic amine can participate in hydrogen bonding and other interactions within an enzyme's active site. For example, related thiophene derivatives have been explored as inhibitors of various kinases and other enzymes.

Safety and Handling

Hazard Information:

Based on available safety data, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Pictograms:



Signal Word: Warning

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Perspectives

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a versatile building block with significant potential in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established organic transformations. The presence of the reactive amino group on the benzothiophene dioxide core opens up a vast chemical space for the generation of diverse compound libraries for screening against a multitude of biological targets. Future research should focus on the derivatization of this core structure to develop potent and selective inhibitors of disease-relevant enzymes and signaling pathways, particularly in the areas of oncology and inflammatory diseases. A thorough investigation of its pharmacological profile, including in vitro and in vivo studies, will be essential to fully elucidate its therapeutic potential.

References

  • Oakwood Chemical. 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5ylamine. [Link]

  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. [Link]

  • Reaction of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxides with Electrophilic Agents. ResearchGate. [Link]

Sources

theoretical studies of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (CAS No. 70654-85-2)[1]. This molecule, featuring a benzo[c]thiophene sulfone core with a critical amine substituent, represents a scaffold of significant interest in medicinal chemistry and materials science. We will explore the application of robust computational methodologies, primarily Density Functional Theory (DFT) and molecular docking, to elucidate its structural, electronic, and interactive properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and related heterocyclic compounds.

Introduction: The Significance of the Benzo[c]thiophene Sulfone Scaffold

The benzo[c]thiophene core is a prominent heterocyclic structure found in a variety of pharmacologically active compounds.[2] The oxidation of the thiophene sulfur atom to a sulfone (SO₂) dramatically alters the molecule's electronic properties and geometry. This modification introduces a strong electron-withdrawing group, influencing the aromatic system's reactivity, and provides hydrogen bond accepting capabilities, which are crucial for molecular recognition in biological systems.

The addition of a primary amine (-NH₂) at the 5-position further enhances the molecule's functional complexity. This group acts as a hydrogen bond donor and can be a key pharmacophoric feature for interaction with biological targets. Understanding the interplay between the electron-withdrawing sulfone and the electron-donating amine group is paramount for predicting the molecule's chemical reactivity and potential as a drug candidate. Theoretical studies provide a powerful, resource-efficient means to probe these properties at the atomic level.

Core Computational Methodologies

The theoretical investigation of a molecule like 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine relies on a suite of validated computational techniques. The choice of method is dictated by the desired balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, offering a reliable approach to calculating the electronic structure of molecules.[3] It is particularly effective for evaluating the structural and electronic properties of π-conjugated systems like thiophene derivatives.[3][4]

  • Causality of Choice: The selection of a functional and basis set is a critical decision. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen because it has been shown to provide a robust correlation between theoretical and experimental data for a wide range of organic molecules.[5] For the basis set, a Pople-style set such as 6-311G++(d,p) is often employed. The inclusion of diffuse functions (++) is important for accurately describing anions and lone pairs (like those on the sulfone oxygens and amine nitrogen), while polarization functions (d,p) are essential for capturing the non-spherical nature of electron density in bonding.[5]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[8]

  • Expert Insight: The success of a docking study depends heavily on the quality of the protein crystal structure and the accuracy of the scoring function used to rank potential poses. Software such as AutoDock is widely used for this purpose.[6] The results can guide the design of more potent and selective inhibitors by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[6]

Workflow for Theoretical Analysis

A systematic computational workflow ensures that the results are reliable and reproducible. The process involves geometry optimization, validation of the stationary point, and subsequent property calculations.

cluster_dft DFT Workflow mol_build 1. Initial 3D Structure Generation geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G++(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Structure validation Validation: No Imaginary Frequencies? freq_calc->validation error Error: Transition State or Saddle Point freq_calc->error Imaginary Frequencies Found validation->geom_opt No (Re-optimize) prop_calc 4. Property Calculation (FMO, MEP, Spectra) validation->prop_calc Yes (True Minimum)

Caption: A typical workflow for DFT calculations.

Predicted Structural and Electronic Properties

While specific experimental data for this exact molecule is scarce, DFT allows for the robust prediction of its key characteristics based on established principles demonstrated in related thiophene systems.[9][10]

Optimized Molecular Geometry

A geometry optimization calculation would yield the most stable 3D conformation of the molecule. Key structural parameters that can be extracted and tabulated are bond lengths, bond angles, and dihedral angles.

Parameter TypeAtoms InvolvedPredicted Value (Å or °)Rationale / Comparison
Bond LengthC-S (thiophene ring)~1.80 ÅLonger than typical C-S single bonds due to ring strain and sulfone oxidation.
Bond LengthS=O (sulfone)~1.45 ÅCharacteristic double bond length for sulfones.
Bond LengthC-N (amine)~1.40 ÅTypical for an amine attached to an aromatic ring.
Bond AngleO-S-O (sulfone)~118°Consistent with sp³ hybridization at the sulfur atom, slightly compressed.
Dihedral AngleC-C-N-HVariableDefines the orientation of the amine group relative to the aromatic ring.

Note: These values are illustrative and would be precisely determined by a DFT calculation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. For 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the electron-deficient sulfone group and the thiophene ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[7] DFT calculations on similar polythiophenes have been used to tune this band gap for specific electronic applications.[3][4]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the sulfone oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are anticipated near the amine hydrogen atoms. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.

Potential Applications in Drug Discovery: A Molecular Docking Perspective

The structural features of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine make it an intriguing candidate for drug development. Thiophene-based scaffolds have been explored as inhibitors for a range of targets, including cyclooxygenase-2 (COX-2) and various protein kinases.[6][11] A molecular docking study can provide initial hypotheses about its potential biological targets.

Protocol for Molecular Docking

A docking experiment is a multi-step process that requires careful preparation of both the ligand and the protein target.

cluster_docking Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation lig_dft 1a. Optimize Geometry (DFT) lig_charge 1b. Assign Partial Charges lig_dft->lig_charge grid 3. Define Binding Site & Generate Grid Box lig_charge->grid prot_pdb 2a. Obtain PDB Structure prot_clean 2b. Remove Water/Co-ligands prot_pdb->prot_clean prot_h 2c. Add Hydrogens prot_clean->prot_h prot_h->grid dock 4. Perform Docking Simulation (e.g., AutoDock) grid->dock analyze 5. Analyze Results: Binding Energy & Poses dock->analyze

Caption: A generalized workflow for molecular docking studies.

Hypothetical Docking Scenario

Based on studies of similar benzothiophene sulfonamides that show selective COX-2 inhibition[6], we can hypothesize a docking scenario. The sulfone oxygens could form hydrogen bonds with backbone amides in the active site (e.g., His-90), while the amine group could interact with acidic residues (e.g., Gln-192).[6] The bicyclic core would likely occupy a hydrophobic pocket. The predicted binding energy (ΔG) would provide a quantitative estimate of binding affinity, with more negative values indicating stronger binding.[7]

Target Protein (Example)Key Interacting ResiduesPredicted Binding Energy (kcal/mol)Supporting Rationale
Cyclooxygenase-2 (COX-2)His-90, Gln-192, Arg-120-7.0 to -9.5Similar benzothieno[3,2-d]pyrimidine sulfonamides show strong binding affinity in this range.[6] The SO₂NH₂ pharmacophore is key.
Keap1--6.0 to -7.0Tetrahydrobenzo[b]thiophene derivatives have shown antioxidant potential via Keap1 interaction, with similar binding scores.[8]

Conclusion

Theoretical studies provide an indispensable toolkit for the modern chemist. For 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a combination of Density Functional Theory and molecular docking can deliver profound insights into its structure, stability, reactivity, and potential as a bioactive molecule. DFT calculations can elucidate its electronic landscape, explaining the influence of the sulfone and amine groups, while molecular docking can generate testable hypotheses about its biological targets. This in-silico approach accelerates the discovery process, allowing researchers to prioritize synthetic efforts and design more effective molecules with greater confidence.

References

  • Adsorption of Dibenzothiophene Derivatives over a MoS2 NanoclusterA Density Functional Theory Study of Structure−Reactivity Relations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Li, T., Li, J., Zhang, H., Sun, K., & Xiao, J. (2019). DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. Energy & Fuels, 33(5), 3845-3858. [Link]

  • Nguyen, T. P. L., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Scientific Reports, 11(1), 17789. [Link]

  • DFT insights into competitive adsorption and reaction mechanism of benzothiophene and naphthalene on Fe-doped Ni2P catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Di Micco, S., et al. (2015). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules, 20(8), 14528-14543. [Link]

  • Thomas, R., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Bioorganic Chemistry, 156, 108206. [Link]

  • El-Gazzar, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 27589. [Link]

  • Sancineto, L., et al. (2019). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 24(18), 3246. [Link]

  • Gomaa, A. M., & Ali, A. M. (2020). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 25(21), 5100. [Link]

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Molecular Docking of Thiophene Derived Benzodiazepines as Anticancer Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. (2022). Odesa University Chemical Issues. Retrieved January 17, 2026, from [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6143-6161. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemical Reviews. Retrieved January 17, 2026, from [Link]

  • El Boumlasy, S., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3748. [Link]

Sources

Methodological & Application

Synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a valuable building block in medicinal chemistry and materials science. The presented methodology is a robust, multi-step synthesis designed for reproducibility and scalability in a laboratory setting. This document goes beyond a simple recitation of steps, offering insights into the underlying chemical principles and rationale for the chosen procedures.

Introduction

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene, also known as benzosultam, core is a privileged scaffold in the design of pharmacologically active molecules. The rigid, bicyclic structure and the presence of the sulfone group impart unique electronic and steric properties, making it an attractive moiety for interacting with biological targets. The 5-amino derivative, in particular, serves as a key intermediate for the introduction of further diversity and functionality, enabling the exploration of a wide chemical space in drug discovery programs. This protocol details a reliable synthetic route to this important compound, commencing from readily available starting materials.

Synthetic Strategy Overview

The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is approached through a logical four-step sequence. The strategy involves the initial construction of the 1,3-dihydrobenzo[c]thiophene heterocyclic system, followed by oxidation of the sulfide to the corresponding sulfone. Subsequently, electrophilic nitration is performed to introduce a nitro group at the 5-position of the aromatic ring. Finally, the nitro group is reduced to the desired primary amine. This approach is advantageous as it builds the core heterocycle first and then functionalizes the aromatic ring, a common and effective strategy in organic synthesis.

Synthesis_Workflow start α,α'-Dibromo-o-xylene step1 Step 1: Cyclization with Na2S start->step1 intermediate1 1,3-Dihydrobenzo[c]thiophene step1->intermediate1 step2 Step 2: Oxidation with H2O2 intermediate1->step2 intermediate2 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide step2->intermediate2 step3 Step 3: Nitration with HNO3/H2SO4 intermediate2->step3 intermediate3 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide step3->intermediate3 step4 Step 4: Reduction (e.g., SnCl2/HCl) intermediate3->step4 product 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine step4->product

Caption: Synthetic workflow for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Detailed Experimental Protocols

Part 1: Synthesis of 1,3-Dihydrobenzo[c]thiophene

This initial step involves the construction of the heterocyclic core through a nucleophilic substitution reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
α,α'-Dibromo-o-xylene263.9726.4 g0.1
Sodium Sulfide (Na₂S·9H₂O)240.1824.0 g0.1
Ethanol (95%)-200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in 100 mL of 95% ethanol by warming the mixture gently.

  • In a separate beaker, dissolve α,α'-dibromo-o-xylene in 100 mL of 95% ethanol.

  • Add the ethanolic solution of α,α'-dibromo-o-xylene dropwise to the sodium sulfide solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 50 mL) to remove inorganic salts.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1,3-dihydrobenzo[c]thiophene as a white crystalline solid.

  • Dry the product under vacuum.

Rationale: The reaction proceeds via a double nucleophilic attack of the sulfide ion on the benzylic bromide centers of α,α'-dibromo-o-xylene, leading to the formation of the five-membered thiophene ring.[1]

Part 2: Oxidation to 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide

The sulfide is oxidized to the corresponding sulfone in this step, which is crucial for activating the aromatic ring for subsequent electrophilic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dihydrobenzo[c]thiophene136.2113.6 g0.1
Hydrogen Peroxide (30% aq.)34.0134 mL~0.3
Glacial Acetic Acid-150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-dihydrobenzo[c]thiophene in 150 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

  • Dry the product in a vacuum oven.

Rationale: Hydrogen peroxide in acetic acid is a classic and effective reagent for the oxidation of sulfides to sulfones.[1] The sulfone group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but directs substitution to the meta-position relative to the points of fusion, which corresponds to the 5-position of the heterocyclic system.

Part 3: Nitration to 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

This step introduces the nitro group onto the aromatic ring, which will serve as the precursor to the final amine functionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide168.2116.8 g0.1
Concentrated Sulfuric Acid (98%)-50 mL-
Concentrated Nitric Acid (70%)-10 mL-

Procedure:

  • In a 250 mL flask, carefully add 1,3-dihydrobenzo[c]thiophene 2,2-dioxide in small portions to 50 mL of concentrated sulfuric acid, keeping the temperature below 20 °C with an ice-salt bath.

  • Once the solid has completely dissolved, cool the mixture to 0-5 °C.

  • Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to a beaker and cooling it in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the sulfone in sulfuric acid, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.

  • Recrystallize the crude product from glacial acetic acid to yield 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide as pale yellow crystals.

  • Dry the product under vacuum.

Rationale: The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. As established in the literature, electrophilic substitution on the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide ring system preferentially occurs at the 5-position.[2]

Part 4: Reduction to 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

The final step is the reduction of the nitro group to the target amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide213.2121.3 g0.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63112.8 g0.5
Concentrated Hydrochloric Acid (37%)-150 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Ethanol-200 mL-

Procedure:

  • In a 1 L round-bottom flask, suspend 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide in 200 mL of ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate in 150 mL of concentrated hydrochloric acid in portions, with stirring.

  • Heat the reaction mixture to reflux for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the product into ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method for this conversion. The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a viable alternative.[3]

Safety and Handling

  • α,α'-Dibromo-o-xylene is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with appropriate personal protective equipment (PPE).

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with organic materials.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -SO₂).

  • Melting Point Analysis: To assess purity.

References

  • Girolami, G. S. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]

  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]thiophene. [Link]

  • Google Patents.
  • Organic Syntheses. p-Toluenesulfinic acid, sodium salt. [Link]

  • ResearchGate. Reaction of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxides with Electrophilic Agents. [Link]

  • PubChem. 1,3-Dihydro-2lambda6-benzothiophene-2,2-dione. [Link]

  • ResearchGate. Reduction and Desulfurization of Thiophene Compounds. [Link]

Sources

The Emerging Role of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl Amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic features is perpetual. The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine moiety has recently emerged as a scaffold of significant interest. This heterocyclic system, characterized by a bicyclic structure containing a thiophene ring fused to a benzene ring where the sulfur atom is oxidized to a sulfone, presents a compelling combination of properties for drug design. The sulfone group acts as a strong hydrogen bond acceptor and imparts metabolic stability, while the aromatic amine provides a versatile handle for a multitude of chemical transformations, allowing for the exploration of diverse chemical space.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in medicinal chemistry. We will delve into its synthesis, potential applications as a bioisostere, and provide detailed protocols for its derivatization to generate libraries of potential therapeutic agents.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the title compound is paramount for its successful application in drug discovery campaigns. While the direct synthesis is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be proposed based on established chemical transformations. The following protocol outlines a feasible pathway starting from commercially available materials.

Proposed Synthetic Protocol: A Multi-Step Approach

The synthesis commences with the nitration of a suitable benzothiophene precursor, followed by oxidation of the sulfide to a sulfone, and finally, reduction of the nitro group to the desired primary amine.

Protocol 1: Synthesis of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Step 1: Nitration of 1,3-Dihydrobenzo[c]thiophene

  • To a stirred solution of 1,3-dihydrobenzo[c]thiophene in a suitable solvent such as acetic anhydride at 0 °C, add fuming nitric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitro-1,3-dihydrobenzo[c]thiophene.

Step 2: Oxidation to the Sulfone

  • Dissolve the 5-nitro-1,3-dihydrobenzo[c]thiophene from the previous step in a suitable solvent like acetic acid or dichloromethane.

  • Add an oxidizing agent, such as hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, quench the excess oxidant (e.g., with sodium sulfite solution for peroxide) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

Step 3: Reduction of the Nitro Group

  • Dissolve the 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, for instance, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Synthetic Pathway 1,3-Dihydrobenzo[c]thiophene 1,3-Dihydrobenzo[c]thiophene 5-Nitro-1,3-dihydrobenzo[c]thiophene 5-Nitro-1,3-dihydrobenzo[c]thiophene 1,3-Dihydrobenzo[c]thiophene->5-Nitro-1,3-dihydrobenzo[c]thiophene HNO3, Ac2O 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide 5-Nitro-1,3-dihydrobenzo[c]thiophene->5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide H2O2 or m-CPBA 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide->2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine H2, Pd/C

Caption: Proposed synthetic route to 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Part 2: The Scaffold as a Bioisostere and its Potential Applications

The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to enhance pharmacological activity, is a cornerstone of modern drug design.[1] The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold can be considered a non-classical bioisostere of various key pharmacophores, most notably anilines and other aromatic systems.

Bioisosteric Replacement of Anilines

Aniline moieties are prevalent in many drug candidates but can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity.[2][3] The rigid, bicyclic nature of the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene core offers a metabolically more stable alternative while maintaining a similar spatial arrangement of the crucial amine functionality. The electron-withdrawing sulfone group also modulates the pKa of the aniline nitrogen, influencing its binding interactions and physicochemical properties.

Bioisosteric Relationship Aniline Aniline Moiety (Metabolically Labile) Scaffold 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (Metabolically Stable Bioisostere) Aniline->Scaffold Bioisosteric Replacement

Caption: Bioisosteric relationship between aniline and the target scaffold.

Potential Therapeutic Targets

Given its structural features, derivatives of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine could be investigated for a range of therapeutic targets. The broader class of cyclic sulfonamides has shown diverse biological activities, including anti-inflammatory and anticonvulsant properties.[4][5]

Table 1: Potential Therapeutic Areas and Targets

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Kinases, Epigenetic targetsThe scaffold can serve as a hinge-binding motif or present vectors for interaction with various enzymatic pockets.
Inflammation Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysCyclic sulfonamides are known to possess anti-inflammatory properties.[4]
Neuroscience Ion channels, GPCRs, Monoamine transportersThe rigid structure can provide selectivity for specific receptor subtypes.
Infectious Diseases Bacterial or viral enzymesThe unique pharmacophore could inhibit essential microbial enzymes.

Part 3: Protocols for Library Generation

The true utility of a scaffold in medicinal chemistry lies in its amenability to derivatization. The primary amine of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a versatile functional group that can be readily modified through a variety of well-established reactions to generate a library of analogs for structure-activity relationship (SAR) studies.

Protocol 2: Acylation of the Amine

Acylation to form amides is a fundamental transformation in medicinal chemistry.

  • Dissolve 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acylating agent (e.g., an acyl chloride or carboxylic acid with a coupling agent like HATU) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[6][7]

Protocol 3: Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl derivatives, the Suzuki-Miyaura coupling is a powerful tool. This typically requires prior conversion of the amine to a halide or triflate. Alternatively, the amine can be used to direct C-H activation or be converted to a diazonium salt for subsequent coupling. A more direct approach involves using the amine as a directing group for ortho-halogenation followed by coupling.

Step 3a: Ortho-Iodination

  • To a solution of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in a suitable solvent, add N-iodosuccinimide (NIS).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the iodinated product.

Step 3b: Suzuki Coupling

  • To a reaction vessel, add the iodinated derivative (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[8][9]

  • Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[10][11]

Derivatization Workflow Start 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Acylation Acylation (RCOCl or RCOOH/Coupling agent) Start->Acylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki via Halogenation Amide Amide Derivatives Acylation->Amide Biaryl Biaryl Derivatives Suzuki->Biaryl

Caption: Workflow for the derivatization of the core scaffold.

Conclusion and Future Outlook

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold represents a promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a metabolically robust cyclic sulfone and a versatile aromatic amine makes it an attractive starting point for the design of novel therapeutic agents. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting molecular framework. As more data on the biological activities of its derivatives become available, the true value of this scaffold in the pursuit of new medicines will undoubtedly be revealed.

References

  • Gerebtzoff, G., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Sharma, P., & Kumar, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Enamine. Cyclic Sulfonamides for Drug Design.
  • Bari, M. A., & Rana, C. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
  • Zhang, P., et al. (2020). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Chem.
  • Yeong, K. Y. (2025). The underutilized therapeutic potential of cyclic sulfonamides. Future Medicinal Chemistry.
  • ResearchGate.
  • Scribd.
  • Organic Chemistry Portal.
  • ResearchGate. A) Bioisosteric replacement of aniline. B)
  • Benchchem.
  • ResearchGate. Medicinally important acyclic and cyclic sulfonamides.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
  • Nolan, S. P., et al. (2011). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Khan, Z., & Durst, T. (1987). Preparation of 1-thio and 1-amino substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides. Canadian Journal of Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lei, A., et al. (2021). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization.
  • Forrester, I. T., et al. (1982). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3. Journal of the Chemical Society, Perkin Transactions 1.
  • Google Patents. (2017).
  • Bolm, C., et al. (2019). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. ChemRxiv.
  • Google Patents. (2002). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Moldb. 2304495-92-7 | 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide.
  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine.
  • Taniguchi, T., et al. (2017). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Tetrahedron Letters.
  • Longobardi, M., et al. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Il Farmaco.

Sources

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a seemingly unassuming aromatic amine, represents a highly valuable and versatile scaffold. Its rigid bicyclic core, featuring a sulfone moiety, combined with a strategically positioned primary amine, offers a unique confluence of electronic properties and synthetic accessibility. The sulfone group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the aromatic amine provides a crucial nucleophilic handle for a vast array of chemical transformations. This guide provides an in-depth exploration of this building block, detailing its properties, core reactivity, and field-proven protocols for its application in constructing complex molecular architectures relevant to drug discovery and materials science.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization.

PropertyValueSource
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
CAS Number 70654-85-2[2]
Appearance Solid (form may vary)N/A
InChI Key KVRZARWOKBNZMM-UHFFFAOYSA-N[1]
Safety and Handling Precautions

As with any chemical reagent, proper handling of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory area.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Reactivity and Synthetic Rationale

The synthetic utility of this building block is dictated by the interplay of its three key components: the primary aromatic amine, the sulfone group, and the benzene ring.

  • The Primary Aromatic Amine (-NH₂): This is the principal site for synthetic elaboration. Its nucleophilicity allows for a wide range of bond-forming reactions, including acylation, sulfonylation, alkylation, and participation in modern cross-coupling methodologies.

  • The Sulfone Group (-SO₂-): This powerful electron-withdrawing group significantly influences the electronic character of the entire molecule. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons of the amine (and its derivatives).[5]

  • The Aromatic Ring: Electrophilic substitution on the benzene ring is directed by the combined effects of the activating amino group and the deactivating sulfone group. Substitution is expected to occur at the position ortho to the amine and meta to the sulfone (position 4).[5]

Key Synthetic Transformations: Detailed Protocols

The true power of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is realized through its conversion into more complex derivatives. The following protocols are foundational for leveraging this building block.

Protocol 1: N-Functionalization via Acylation

This is one of the most fundamental and reliable transformations, enabling the attachment of a vast array of side chains and linkers. The resulting amides are common features in bioactive molecules.

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (1 eq) in Anhydrous Solvent (e.g., DCM, THF) B Add Base (1.1-1.5 eq) (e.g., Triethylamine, Pyridine) A->B Under N₂ atmosphere C Cool to 0 °C (Ice Bath) B->C D Slowly Add Acyl Chloride or Anhydride (1.05 eq) C->D E Warm to RT and Stir (2-16 h) D->E F Quench with Water/Brine E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography or Recrystallization H->I J J I->J Yields Final Amide Product

Caption: General workflow for the N-acylation of the title amine.

Step-by-Step Methodology
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) to the solution. Stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Diazotization and Sandmeyer Reaction

The conversion of the primary amine to a diazonium salt opens a gateway to a plethora of functional groups that are otherwise difficult to introduce. The Sandmeyer reaction is a classic and robust method for replacing the diazonium group with halides or a nitrile.[6][7]

Reaction Pathway: Diazotization to Sandmeyer Product

Amine Aromatic Amine (Ar-NH₂) Diazonium Arenediazonium Salt (Ar-N₂⁺X⁻) Amine->Diazonium NaNO₂, HX 0-5 °C (Diazotization) Product Final Product (Ar-Cl, Ar-Br, Ar-CN) Diazonium->Product CuX (X = Cl, Br, CN) (Sandmeyer Reaction)

Caption: Conversion of the amine to a diazonium salt and subsequent Sandmeyer reaction.

Step-by-Step Methodology (for Conversion to Aryl Chloride)
  • Acidic Solution: Suspend 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 3M HCl) in a flask.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent premature decomposition of the diazonium salt.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimum amount of cold water. Add this solution dropwise to the cold amine suspension. The addition rate should be slow enough to keep the temperature below 5 °C. Stir for an additional 20-30 minutes at this temperature after the addition is complete. The formation of a clear solution often indicates the successful generation of the diazonium salt.

  • Sandmeyer Reagent: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Coupling Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, dilute NaOH solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to afford the desired 5-chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination allows for the coupling of the title amine with aryl halides or triflates, providing access to complex diarylamine structures that are prevalent in pharmaceuticals.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Complex1 L(Ar)Pd(II)-X Oxidative\nAddition->Complex1 Ligand\nExchange Ligand Exchange Complex1->Ligand\nExchange + R'NH₂ - HX Complex2 L(Ar)Pd(II)-NHR' Ligand\nExchange->Complex2 Reductive\nElimination Reductive Elimination Complex2->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Step-by-Step Methodology
  • Setup: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide or triflate (1.0 eq), 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., Toluene, Dioxane, or DMF) via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to isolate the desired diarylamine product.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine are of significant interest in several research areas:

  • Kinase Inhibitors: The benzothiophene scaffold is present in various kinase inhibitors.[8] The ability to readily diversify the amine functionality allows for the rapid generation of libraries to probe the binding pockets of various kinases, which are crucial targets in oncology.

  • Antimicrobial and Antifungal Agents: Thiophene-containing heterocycles are known to possess antimicrobial properties.[9][10] The protocols described above facilitate the synthesis of novel derivatives for screening against bacterial and fungal strains.

  • Organic Electronics: The rigid, electron-deficient core of the molecule makes it an interesting component for organic semiconductors and dyes.[11] Cross-coupling reactions can be used to extend the π-conjugated system, tuning the electronic and optical properties of the resulting materials.

Conclusion

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is more than just a simple aromatic amine; it is a robust, versatile, and highly valuable building block for modern synthetic chemistry. By mastering the fundamental transformations of its primary amine group—acylation, diazotization, and cross-coupling—researchers can unlock access to a vast chemical space of novel and complex molecules. The protocols detailed in this guide provide a solid foundation for scientists and drug development professionals to harness the full potential of this privileged scaffold in their synthetic endeavors.

References

  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][1][3]oxathiin-4-ones and 4H-Benzo[d][1][3]dioxin-4-ones. [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • PubChem. 4-(4-Benzo[1][3]dioxol-5-yl-thiazol-2-yl)-5-methylsulfanyl-thiophene-2-carboxamidine. [Link]

  • ResearchGate. Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-[Formula: see text]]quinoline-2-carboxylic acid derivatives from aniline. [Link]

  • ResearchGate. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. [Link]

  • ResearchGate. Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. [Link]

  • JOCPR. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • National Institutes of Health. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]

  • YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

  • PubMed. Discovery of (R)-5-(benzo[d][1][3]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) as a Potent Bmx Inhibitor for the Treatment of NSCLC. [Link]

  • ResearchGate. Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues. [Link]

  • ScienceDirect. Reaction of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxides with Electrophilic Agents. [Link]

  • ResearchGate. Synthesis of the 2-alkynyl benzo[b]furanes/benzo[b]thiophenes from the cross-coupling reaction of benzo[b]furanyl/ benzo[b]thiophene aluminum reagents with gem-dibromoolefin derivatives catalyzed by Palladium. [Link]

  • National Institutes of Health. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. [Link]

  • PubMed. [Conversion of 2,4-dioxo- and 2-oxo-4-thioxo-5,6-benzodihydro-1,3-oxazines with amines]. [Link]

  • PubMed Central. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. [Link]

  • CORE. Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization and Quadratic Hyperpolarizabilities. [Link]

  • PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]thiophene. [Link]

  • ResearchGate. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. [Link]

  • ResearchGate. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

  • National Institutes of Health. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]

  • PubMed Central. Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]

  • ResearchGate. 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy. [Link]

  • PubChem. 1,3-Dihydro-2lambda6-benzothiophene-2,2-dione. [Link]

  • ResearchGate. Direct access to 4,8-functionalized benzo[1,2-b:4,5-b ']dithiophenes with deep low-lying HOMO Levels and high mobilities. [Link]

  • ResearchGate. 2,1-Benzothiazine 2,2-Dioxides. 5. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates**. [Link]

  • PubChem. 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester. [Link]

Sources

Application Note: Analytical Strategies for the Detection and Quantification of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. As a key intermediate or final compound in various synthetic pathways, robust and reliable analytical methods are paramount for ensuring purity, stability, and quality control in research and development. This note details two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level detection and confirmation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices.

Introduction to 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a heterocyclic compound containing a thiophene S,S-dioxide moiety and a primary amine functional group. The sulfone group introduces polarity, while the aromatic rings contribute to its UV absorbance and potential for chromatographic retention. The primary amine offers a site for derivatization and is a key factor in its acid-base properties. Understanding these chemical characteristics is fundamental to developing effective analytical methods. While specific analytical protocols for this exact molecule are not widely published, methods for structurally related thiophene and amine-containing compounds can be adapted.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of UV-active compounds. It is an ideal method for routine purity assessments, content uniformity, and stability studies.

Principle of HPLC-UV

The analyte is separated from impurities on a stationary phase based on its physicochemical properties. As the analyte elutes from the column, it passes through a UV detector, and the absorbance of UV light is measured. The concentration of the analyte is proportional to the area under the corresponding chromatographic peak.

Proposed HPLC-UV Method

This proposed method is based on common practices for aromatic amines and sulfone-containing compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for the non-polar aromatic backbone of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase ensures the amine group is protonated, leading to sharper peaks and better chromatographic performance.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for a wide range of compounds.
Gradient Elution 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities and to elute the analyte with a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)Aromatic compounds typically exhibit strong absorbance at 254 nm. A DAD can be used to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report end_node End report->end_node

Caption: Workflow for HPLC-UV analysis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, UPLC-MS/MS is the method of choice. This technique offers superior resolution and specificity compared to HPLC-UV.

Principle of UPLC-MS/MS

UPLC utilizes smaller particle size columns to achieve faster and more efficient separations. The eluent from the UPLC is introduced into a mass spectrometer, where the analyte is ionized. The parent ion is then fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. A similar approach has been successfully used for the analysis of other complex molecules in biological fluids.[2]

Proposed UPLC-MS/MS Method

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterRecommended SettingRationale
Column Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)The smaller particle size of the UPLC column provides higher resolution and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterCompatible with mass spectrometry and promotes ionization in positive ESI mode.
Mobile Phase B AcetonitrileProvides good elution strength and is compatible with ESI.
Gradient Elution 5% to 95% B over 3 minutes, followed by a 1-minute hold and a 1-minute re-equilibration.The shorter gradient is possible due to the higher efficiency of the UPLC system.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 40 °CHigher temperatures can reduce viscosity and improve peak shape in UPLC.
Injection Volume 2 µLSmaller injection volumes are used in UPLC to prevent column overload.

Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.
Capillary Voltage 3.0 kVAn optimized voltage is crucial for stable spray and efficient ionization.
Desolvation Temp. 400 °CAids in the evaporation of the mobile phase, facilitating the transfer of ions into the gas phase.
Desolvation Gas Flow 800 L/hrNitrogen gas is used to assist in desolvation.
Cone Voltage 30 V (to be optimized)This voltage is optimized to maximize the intensity of the parent ion.
Collision Energy To be optimized for specific MRM transitionsThe energy required to fragment the parent ion into specific daughter ions.
MRM Transitions To be determined experimentally. A hypothetical transition could be from the protonated molecule [M+H]⁺ to a stable fragment ion. The fragmentation pattern of related thiophene sulfonyl derivatives can provide insights.[1]The selection of specific and intense parent-daughter ion transitions is key to the selectivity of the MRM method.
Method Development and Validation Pathway

Validation_Pathway cluster_dev Method Development cluster_val Method Validation infusion Direct Infusion for MS Tuning mrm_dev MRM Transition Optimization infusion->mrm_dev chrom_opt Chromatography Optimization specificity Specificity & Selectivity chrom_opt->specificity mrm_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision stability Stability precision->stability

Caption: A typical pathway for the development and validation of a UPLC-MS/MS method.

Comparative Summary of Proposed Methods

FeatureHPLC-UVUPLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio of parent and fragment ions
Selectivity ModerateVery High
Sensitivity ng-µg rangepg-ng range
Instrumentation Cost LowerHigher
Throughput LowerHigher
Primary Application Routine QC, purity analysis, content uniformityBioanalysis, trace impurity analysis, metabolite identification
Validation Requires demonstration of specificity against potential impurities.Requires optimization of MS parameters and demonstration of minimal matrix effects. Guidelines from regulatory bodies like the FDA are often followed.[2]

Conclusion

The selection of an appropriate analytical method for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine depends on the specific requirements of the analysis. The proposed HPLC-UV method offers a reliable and cost-effective solution for routine quality control, while the UPLC-MS/MS method provides the high sensitivity and selectivity needed for more demanding applications. Both methods require formal validation to ensure they are fit for their intended purpose. The information provided in this application note serves as a strong starting point for the development and implementation of robust analytical protocols for this compound.

References

  • Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering.
  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine.
  • ChemicalBook. This compound.
  • ChemicalBook. 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide(2471-91-2) MS spectrum.
  • Iqbal, M., Bhat, M. A., Raish, M., & Ezzeldin, E. (2017). Determination of (4-(1,3-dioxo-1,3-dihydro-2H-isoindol- 2-yl)-N'-[(4-ethoxyphenyl) methylidene] benzohydrazide, a novel anti-inflammatory agent, in biological fluids by UPLC-MS/MS: Assay development, validation and in vitro metabolic. Biomedical Chromatography, 31(10). Retrieved from [Link]

  • RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • PubChem. 4-(4-Benzo[3][4]dioxol-5-yl-thiazol-2-yl)-5-methylsulfanyl-thiophene-2-carboxamidine. Retrieved from [Link]

  • NIH. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Retrieved from [Link]

  • PubChem. 1,3-Dihydro-2lambda6-benzothiophene-2,2-dione. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine represents a novel chemical scaffold with untapped therapeutic potential. Its unique structural features suggest the possibility of interactions with a diverse range of biological targets, making it an intriguing candidate for drug discovery campaigns. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays to elucidate the biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine and its analogs.

Given the novelty of this chemical entity, its precise molecular targets are yet to be determined. Therefore, this guide will present a multi-pronged strategy, outlining detailed protocols for HTS assays against three major classes of drug targets: protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Furthermore, a protocol for a cell-based phenotypic screen will be described, offering a target-agnostic approach to uncovering its potential therapeutic applications.[2][3] The principles and methodologies detailed herein are designed to be adaptable, providing a foundational framework for the comprehensive biological characterization of this promising compound.

Section 1: Biochemical Assays - Interrogating Direct Target Engagement

Biochemical assays are fundamental in HTS for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.[4] These assays provide a clear, direct measure of a compound's ability to modulate the activity of its target in a controlled, cell-free environment.

Hypothetical Target: A Protein Kinase

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[4][5][6] An HTS campaign to identify inhibitors of a specific protein kinase would be a logical starting point.

TR-FRET is a robust and widely used technology in HTS due to its high sensitivity, low background, and homogeneous format.[7] The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate. In this assay, a europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation.

TR_FRET_Kinase_Inhibition cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (or library) Assay_Plate 384-well Plate Dispense Reagents Compound->Assay_Plate Kinase Kinase Enzyme Kinase->Assay_Plate Substrate_ATP ULight™-Substrate & ATP Substrate_ATP->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Detection_Reagents Add Eu3+-Ab & EDTA Incubation->Detection_Reagents Detection_Incubation Incubate at RT Detection_Reagents->Detection_Incubation Plate_Reader Read TR-FRET Signal Detection_Incubation->Plate_Reader Data_Analysis Data Analysis (IC50 determination) Plate_Reader->Data_Analysis

Caption: Workflow for a TR-FRET based kinase inhibition HTS assay.

Materials:

  • 384-well low-volume, white microplates

  • Purified, active protein kinase

  • ULight™-labeled peptide substrate

  • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

  • Adenosine triphosphate (ATP)

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (and/or compound library) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (Assay buffer containing EDTA to stop the reaction)

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (at a pre-determined optimal concentration) in assay buffer to all wells.

  • Initiation of Reaction: Add 5 µL of a mixture of ULight™-labeled substrate and ATP (at their respective Km values) in assay buffer to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer containing the Eu3+-labeled antibody.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET microplate reader, with excitation at 320 nm and emission at 620 nm (for the cryptate) and 665 nm (for ULight™).

The TR-FRET signal is typically expressed as the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence intensities. The percent inhibition is calculated relative to high (no enzyme) and low (DMSO) controls.

Key Quality Control Parameter: Z'-factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8][9][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., no inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., maximum inhibition)

  • σ_n = standard deviation of the negative control

ParameterDescriptionAcceptance Criteria
Z'-factor Measures the statistical effect size and is an indicator of assay quality.≥ 0.5
Signal-to-Background (S/B) The ratio of the mean of the high signal to the mean of the low signal.≥ 5
Coefficient of Variation (%CV) A measure of the variability of the data.≤ 15% for controls
Hypothetical Target: A G-Protein Coupled Receptor (GPCR)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12][13][14] An HTS campaign could aim to identify modulators (agonists or antagonists) of a specific GPCR.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used to measure the accumulation of cyclic AMP (cAMP), a common second messenger in GPCR signaling.[15][16][17] The assay is a competition immunoassay where endogenous cAMP produced by cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated cAMP. When the beads are in close proximity, a luminescent signal is generated. An increase in cellular cAMP leads to a decrease in the AlphaScreen® signal.

AlphaScreen_cAMP cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection Cells Cells expressing GPCR Plate_Cells Seed cells in 384-well plate Cells->Plate_Cells Stimulation Add compound & agonist/antagonist Plate_Cells->Stimulation Compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (or library) Compound->Stimulation Lysis Lyse cells Stimulation->Lysis Detection_Mix Add AlphaScreen® beads & biotinylated cAMP Lysis->Detection_Mix Incubation Incubate in the dark Detection_Mix->Incubation Plate_Reader Read AlphaScreen® Signal Incubation->Plate_Reader Data_Analysis Data Analysis (EC50/IC50 determination) Plate_Reader->Data_Analysis

Caption: Workflow for an AlphaScreen® based GPCR cAMP HTS assay.

Materials:

  • 384-well white, solid-bottom microplates

  • A cell line stably expressing the target GPCR

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (and/or compound library) dissolved in DMSO

  • A known agonist or antagonist for the target GPCR

  • AlphaScreen® cAMP Assay Kit (containing Donor beads, Acceptor beads, biotinylated cAMP, and lysis buffer)

  • Cell culture medium

  • An AlphaScreen®-compatible microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and incubate overnight.

  • Compound Addition: Add the test compounds or controls to the wells.

  • GPCR Stimulation: For an antagonist screen, pre-incubate with the test compound before adding a known agonist. For an agonist screen, add the test compound directly.

  • Cell Lysis: Lyse the cells by adding the provided lysis buffer.

  • Detection: Add the AlphaScreen® detection mixture (Acceptor beads and biotinylated cAMP) followed by the Donor beads.

  • Incubation: Incubate the plate in the dark at room temperature for 1-3 hours.

  • Signal Reading: Read the plate on an AlphaScreen®-compatible microplate reader.

Section 2: Cell-Based Assays - Probing Cellular Phenotypes

Cell-based assays are increasingly used in HTS as they provide a more physiologically relevant context by measuring a compound's effect within a living cell.[18]

Hypothetical Target: A Nuclear Receptor

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.[19][20][21][22] HTS assays for nuclear receptors often utilize a reporter gene to measure the transcriptional activity of the receptor.

This assay employs a cell line that has been engineered to express the target nuclear receptor and a reporter construct containing a luciferase gene under the control of a promoter with response elements for that receptor.[23][24][25][26][27] When an agonist binds to the nuclear receptor, it translocates to the nucleus, binds to the response elements, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the nuclear receptor.

Luciferase_Reporter_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Cells Engineered Reporter Cell Line Plate_Cells Seed cells in 384-well plate Cells->Plate_Cells Incubation Add compound and incubate Plate_Cells->Incubation Compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (or library) Compound->Incubation Lysis_Reagent Add Luciferase Reagent (Lysis & Substrate) Incubation->Lysis_Reagent Detection_Incubation Incubate at RT Lysis_Reagent->Detection_Incubation Plate_Reader Read Luminescence Detection_Incubation->Plate_Reader Data_Analysis Data Analysis (EC50 determination) Plate_Reader->Data_Analysis

Caption: Workflow for a luciferase reporter gene HTS assay for nuclear receptor activation.

Materials:

  • 384-well white, clear-bottom microplates

  • A stable cell line co-expressing the target nuclear receptor and the luciferase reporter construct

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (and/or compound library) dissolved in DMSO

  • A known agonist for the target nuclear receptor (positive control)

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Cell culture medium

  • A luminometer-capable microplate reader

Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates and incubate for 24 hours.

  • Compound Treatment: Add the test compounds or controls to the wells.

  • Incubation: Incubate the plates for 16-24 hours to allow for gene expression.

  • Signal Development: Equilibrate the plate to room temperature and add the luciferase assay reagent, which lyses the cells and contains the substrate.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Reading: Read the luminescence on a microplate reader.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without a priori knowledge of the drug's target.[2][3][][29] This approach is particularly valuable for discovering first-in-class medicines.

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify phenotypic changes in cells. For an initial screen, a simple yet informative assay is to assess the impact of the compound on cell viability and morphology in a cancer cell line. Multiple fluorescent dyes can be used to simultaneously stain different cellular compartments (e.g., nucleus, cytoplasm, and dead cells).

High_Content_Screening cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining_imaging Staining & Imaging Cells Cancer Cell Line Plate_Cells Seed cells in 384-well imaging plate Cells->Plate_Cells Incubation Add compound and incubate (e.g., 48h) Plate_Cells->Incubation Compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (or library) Compound->Incubation Staining Fix, permeabilize, and stain cells (e.g., Hoechst, CellTracker, Propidium Iodide) Incubation->Staining Imaging Automated Microscopy Staining->Imaging Image_Analysis Image & Data Analysis (Quantify cell number, morphology, etc.) Imaging->Image_Analysis

Caption: Workflow for a high-content imaging based phenotypic screen.

Materials:

  • 384-well imaging-compatible microplates (e.g., black-walled, clear-bottom)

  • A cancer cell line of interest

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (and/or compound library) dissolved in DMSO

  • Staurosporine (positive control for cell death)

  • Fluorescent dyes (e.g., Hoechst 33342 for nuclei, a cytoplasmic stain like CellTracker™ Green, and a dead cell stain like Propidium Iodide)

  • Fixation and permeabilization buffers

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Add test compounds and controls to the wells.

  • Incubation: Incubate for a period relevant to the expected phenotype (e.g., 48-72 hours for proliferation effects).

  • Cell Staining:

    • Add the dead cell stain to the live cells and incubate.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells if necessary for the chosen stains.

    • Add the nuclear and cytoplasmic stains.

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well.

  • Image Analysis: Use image analysis software to segment and quantify various cellular features, such as:

    • Cell count (for proliferation/cytotoxicity)

    • Nuclear size and intensity

    • Cell size and shape

    • Percentage of dead cells

Conclusion: A Roadmap for Discovery

This application note provides a comprehensive framework for initiating a high-throughput screening campaign to characterize the biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. By employing a combination of biochemical and cell-based assays targeting different major classes of drug targets, as well as a target-agnostic phenotypic screen, researchers can efficiently and effectively explore the therapeutic potential of this novel chemical scaffold. The detailed protocols and data analysis guidelines herein serve as a robust starting point, which should be further optimized and validated for each specific biological system. Rigorous quality control, including the consistent monitoring of the Z'-factor, is paramount to the success of any HTS campaign.[30][31][32][33] The hits identified from these primary screens will require subsequent validation and characterization through dose-response studies, secondary assays, and mechanism-of-action studies to confirm their activity and elucidate their molecular targets.

References

  • Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527.
  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology, 1438, 175-186.
  • Biothema. (n.d.). Luciferase assay HTS w/ disp. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... [Image]. Retrieved from [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Li, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ACS Omega, 5(3), 1493-1500.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • LeCluyse, E. L., & Madan, A. (2010). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Current Drug Metabolism, 11(9), 763-775.
  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2647-2653.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell and small animal models for phenotypic drug discovery. Current opinion in chemical biology, 14(5), 588–593.
  • Ho, T. C., et al. (2015). Affordable luciferase reporter assay for cell-based high-throughput screening. Journal of biomolecular screening, 20(1), 122–129.
  • Williams, C. (2008). An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology, 414, 145-167.
  • BMG Labtech. (n.d.). Detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(11), 998–1011.
  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Bentham Science Publishers. (2010).
  • Springer Nature Experiments. (n.d.). High-Throughput Firefly Luciferase Reporter Assays. Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Yuan, Y., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(1), 1-13.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • MDPI. (2017). Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors. Molecules, 22(9), 1469.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. Retrieved from [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 147-162.
  • MDPI. (2018). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 19(7), 2056.
  • Assay Quality Control. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • Solt, L. A., et al. (2022). High throughput screening for compounds to the orphan nuclear receptor NR2F6. SLAS discovery : advancing life sciences R & D, 27(4), 195–204.
  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559–567.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • ResearchGate. (n.d.). The general principle of fluorescence resonance energy transfer... [Image]. Retrieved from [Link]

  • Yu, H., et al. (2013). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. Assay and drug development technologies, 11(5), 298–308.
  • Amerigo Scientific. (n.d.). 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Retrieved from [Link]

  • Insuasty, B., et al. (2007). Synthesis and cytotoxicity of methyl-4,8-dihydrobenzo[1,2-b:5,4-b']dithiophene-4,8-dione derivatives. Bioorganic & medicinal chemistry, 15(1), 342–349.
  • PubChem. (n.d.). 4-(4-Benzo[5][23]dioxol-5-yl-thiazol-2-yl)-5-methylsulfanyl-thiophene-2-carboxamidine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of medicinal chemistry, the benzothiophene scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] A key modification to this core, the oxidation of the thiophene sulfur to a sulfone (dioxide), dramatically alters the molecule's electronic and steric properties. This modification, yielding a benzothiophene 1,1-dioxide core, has recently gained prominence in the development of targeted therapies. Specifically, aminobenzo[b]thiophene 1,1-dioxides have emerged as a promising class of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell signaling.[1][3][4]

This application note focuses on a specific embodiment of this scaffold, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine , as a foundational molecule for the development of novel kinase inhibitors. We will provide a scientific rationale for its use, detailed protocols for its evaluation, and a framework for advancing lead compounds.

Scientific Rationale: The Benzothiophene Sulfone Pharmacophore

The efficacy of the aminobenzo[b]thiophene 1,1-dioxide scaffold as a kinase inhibitor can be attributed to several key structural features:

  • The Sulfone Group: The dioxide moiety is a strong hydrogen bond acceptor. This allows it to form critical interactions with the hinge region or other key residues within the ATP-binding pocket of many kinases.

  • The Aromatic Ring System: The bicyclic aromatic structure provides a rigid scaffold that can be functionalized to achieve specific interactions with hydrophobic pockets within the kinase domain.

  • The Amine Group: The 5-amino group serves as a crucial vector for chemical modification. It allows for the synthesis of extensive libraries of derivatives, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This position can be derivatized to interact with the solvent-exposed region of the kinase or to pick up additional hydrogen bonding interactions.

Recent studies have demonstrated that derivatives of this core scaffold can effectively inhibit the phosphorylation of STAT3, a transcription factor often constitutively activated in a wide range of human cancers.[3][4] These inhibitors have been shown to operate without affecting upstream kinases like Src and Jak2, suggesting a direct or highly selective mode of action.[1][4]

The logical progression of inhibitor development using this scaffold is outlined below:

G cluster_0 Scaffold-Based Drug Discovery Workflow Core_Scaffold 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Library_Synthesis Synthetic Library Generation (Amide couplings, etc.) Core_Scaffold->Library_Synthesis Derivatization at amine Biochemical_Screening Primary Biochemical Screening (e.g., TR-FRET Assay) Library_Synthesis->Biochemical_Screening Test Compounds Cellular_Assays Secondary Cell-Based Assays (Phosphorylation & Proliferation) Biochemical_Screening->Cellular_Assays Active Hits Lead_Optimization Lead Optimization (SAR, ADME/Tox) Cellular_Assays->Lead_Optimization Validated Hits Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Workflow for kinase inhibitor development.

Experimental Protocols

The following protocols provide a comprehensive framework for screening and characterizing inhibitors derived from the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold. Given the evidence for this scaffold's activity against STAT3, these protocols are tailored for this target but can be adapted for other kinases.

Protocol 1: In Vitro Biochemical Kinase Assay (Time-Resolved FRET)

This protocol describes a high-throughput, non-radioactive method to determine the direct inhibitory effect of test compounds on a purified kinase, such as STAT3's upstream kinase, JAK2, or other relevant kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive, minimizing interference from compound autofluorescence.[1]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-tyrosine antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Purified, active kinase (e.g., recombinant human JAK2)

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT for JAK2)

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-phospho-tyrosine antibody

    • Streptavidin-conjugated acceptor fluorophore

    • Detection Buffer (containing EDTA to stop the reaction)

  • 384-well, low-volume, black assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of the kinase solution to each well (except "no enzyme" controls).

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Prepare the detection mix by diluting the Eu-labeled antibody and Streptavidin-acceptor in Detection Buffer. Add 10 µL of the detection mix to each well.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 TR-FRET Kinase Assay Principle cluster_1 No Inhibition cluster_2 Inhibition Kinase_A Kinase PhosphoSubstrate_A Phosphorylated Biotin-Peptide Kinase_A->PhosphoSubstrate_A Phosphorylation Substrate_A Biotin-Peptide Substrate_A->PhosphoSubstrate_A ATP_A ATP ATP_A->PhosphoSubstrate_A Eu_Ab_A Eu-Antibody PhosphoSubstrate_A->Eu_Ab_A SA_APC_A SA-Acceptor PhosphoSubstrate_A->SA_APC_A FRET_Signal High FRET Signal Eu_Ab_A->FRET_Signal Energy Transfer Kinase_B Kinase Substrate_B Biotin-Peptide Kinase_B->Substrate_B No Phosphorylation Inhibitor_B Inhibitor Inhibitor_B->Kinase_B Binds ATP_B ATP Eu_Ab_B Eu-Antibody No_FRET Low FRET Signal SA_APC_B SA-Acceptor

Caption: Principle of the TR-FRET kinase assay.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context. This is a critical step to confirm that a compound is cell-permeable and retains its activity in the complex intracellular environment.

Principle: Cancer cell lines with constitutively active STAT3 signaling (e.g., U2OS, HeLa) are treated with the test compound. Following treatment, cells are lysed, and the total and phosphorylated levels of STAT3 are quantified by Western blot using specific antibodies. A potent inhibitor will reduce the level of phosphorylated STAT3 without affecting the total STAT3 level.

Materials:

  • Human cancer cell line (e.g., U2OS)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Test compounds (solubilized in DMSO)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-total-STAT3

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or DMSO vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Data Analysis: Quantify the band intensity for phospho-STAT3, total STAT3, and the loading control. Normalize the phospho-STAT3 signal to the total STAT3 signal for each treatment condition. Compare the normalized values to the vehicle control to determine the extent of inhibition.

Protocol 3: Cell Proliferation Assay

This assay determines the effect of kinase inhibition on the growth and viability of cancer cells. A successful inhibitor of a critical signaling pathway like STAT3 should lead to a reduction in cell proliferation.

Principle: The assay measures the number of viable cells after a prolonged incubation with the test compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, which is an indicator of metabolically active cells.[5] A decrease in the luminescent signal corresponds to a decrease in cell viability.

Materials:

  • Human cancer cell line (e.g., U2OS)

  • Cell culture medium and FBS

  • Test compounds (solubilized in DMSO)

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer-capable plate reader

Procedure:

  • Cell Seeding: Seed U2OS cells in a 96-well white plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

  • Incubation: Allow the cells to attach and resume growth by incubating overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Prolonged Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Normalize the luminescent signal to the vehicle control wells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The data generated from these assays should be compiled to build a comprehensive profile of each compound.

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular p-STAT3 Inhibition (IC50, nM)U2OS GI50 (nM)
Lead-001 JAK21550120
Lead-002 JAK2250800>1000
Control JAK252045
Table 1: Example data summary for compounds derived from the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold. The control is a known, potent inhibitor.

A successful lead compound will exhibit low nanomolar potency in the biochemical assay, demonstrate on-target activity in the cellular phosphorylation assay at a comparable concentration, and show a corresponding anti-proliferative effect in the cancer cell line. A large discrepancy between biochemical and cellular potency may indicate poor cell permeability or off-target effects.

Conclusion

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly for challenging targets like STAT3. The synthetic tractability of the 5-amino position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The protocols outlined in this document provide a robust, multi-tiered approach to effectively screen and characterize new chemical entities based on this privileged core, paving the way for the discovery of next-generation targeted therapies.

References

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (2017). European Journal of Medicinal Chemistry.

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). Chemical Biology & Drug Design.

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (n.d.). ResearchGate.

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Pharmacology & Translational Science.

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (n.d.). PubMed.

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2022). Bioorganic & Medicinal Chemistry Letters.

  • Kinase inhibitors. (n.d.). PubChem.

  • Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003. (n.d.). BenchChem.

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org.

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments.

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry.

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). Molecules.

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI.

  • Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. (n.d.). PubMed.

  • Kinase inhibitor salts and compositions thereof. (n.d.). PubChem.

  • Heterocyclic kinase inhibitors. (n.d.). PubChem.

  • Kinase inhibitors. (n.d.). Google Patents.

  • Novel kinase inhibitors. (n.d.). Google Patents.

Sources

Application Notes & Protocols: Leveraging the Benzothiophene Sulfone Moiety in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Materials Science and Organic Electronics

Authored by: Dr. Gemini, Senior Application Scientist

Preamble: From a Specific Query to a Broader Materials Design Principle

This guide addresses the application of the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold in materials science. Initial investigations reveal that this specific molecule is not extensively documented in mainstream materials research. However, its core structural motifs—a conjugated benzothiophene system, an electron-withdrawing sulfone group, and an electron-donating amine group—represent a powerful combination of functionalities that are at the heart of modern organic electronic materials.

Therefore, this document will use 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine as a representative starting point to explore the broader class of donor-acceptor benzothiophene derivatives. We will elucidate the fundamental principles behind their design and provide detailed, field-proven protocols for the synthesis, fabrication, and characterization of high-performance materials based on these analogous structures. The insights and methodologies presented here are directly applicable to the hypothetical use of the title compound and will empower researchers to rationally design and evaluate novel materials.

Part 1: The Benzothiophene Sulfone Donor-Acceptor Architecture: A Powerful Motif for Organic Electronics

The efficacy of organic semiconductors often hinges on the precise control of their electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A prevalent strategy for tuning these levels is the "donor-acceptor" (D-A) approach.

  • The Donor (D): An electron-rich unit that elevates the HOMO level, facilitating efficient hole injection and transport. In our target scaffold, the 5-amino group serves as a potent electron donor.

  • The Acceptor (A): An electron-deficient unit that lowers the LUMO level, promoting efficient electron injection and transport. The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene (benzothiophene sulfone) core is a strong electron acceptor. The sulfone group (SO₂) withdraws significant electron density from the aromatic system through both inductive and resonance effects.

This intramolecular D-A character leads to a reduced bandgap, which is highly desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as it allows the material to interact with a broader range of the solar spectrum or to emit light at specific wavelengths.

Diagram: The Donor-Acceptor Principle

cluster_0 Donor-Acceptor Molecule cluster_1 Resulting Energy Levels Donor Electron Donor (e.g., Amine) Bridge π-Conjugated Bridge (Benzene Ring) Donor->Bridge Increases HOMO homo HOMO Donor->homo Raises Energy Acceptor Electron Acceptor (e.g., Benzothiophene Sulfone) lumo LUMO Acceptor->lumo Lowers Energy Bridge->Acceptor Lowers LUMO levels LUMO | | Bandgap (Eg) | | HOMO

Caption: Intramolecular charge transfer from donor to acceptor moieties narrows the HOMO-LUMO gap.

Part 2: Synthetic Pathways to Functionalized Benzothiophene Derivatives

While a direct, one-step synthesis for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is not readily found in literature, a logical retrosynthetic approach can be constructed based on established chemical transformations. The following protocol outlines a plausible and robust pathway.

Protocol 2.1: Multi-step Synthesis of a Benzothiophene Sulfone Monomer

This protocol describes the synthesis of a functionalized benzothiophene sulfone, a key building block for polymerization.

Objective: To synthesize a brominated benzothiophene sulfone suitable for cross-coupling reactions.

Causality: We start from a commercially available thiophene derivative. The oxidation to the sulfone is a critical step to install the electron-accepting unit. Subsequent bromination provides a reactive handle for polymerization reactions like Suzuki or Stille coupling, which are workhorse reactions in the synthesis of conjugated polymers.

Materials:

  • Benzo[c]thiophene

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Oxidation to Sulfone

    • Dissolve 1.0 equivalent of Benzo[c]thiophene in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2.2 equivalents of m-CPBA portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The excess m-CPBA ensures complete oxidation.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by TLC.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.

    • Purify the crude product (2,2-dioxo-1,3-dihydrobenzo[c]thiophene) by column chromatography.

  • Step 2: Aromatic Bromination

    • Dissolve the purified sulfone (1.0 eq) in DMF.

    • Add NBS (1.05 eq) to the solution at room temperature. The use of a slight excess of NBS ensures full conversion.

    • Stir the reaction for 4-6 hours at 60 °C. The elevated temperature is necessary to activate the deactivated aromatic ring for electrophilic substitution.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. The product, 5-bromo-2,2-dioxo-1,3-dihydrobenzo[c]thiophene, can be further purified by recrystallization if needed.

Self-Validation:

  • TLC Monitoring: Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the disappearance of starting material and the appearance of the product spot at each step.

  • NMR Spectroscopy: Confirm the structure of the intermediate and final product by ¹H and ¹³C NMR. The oxidation to the sulfone will cause a significant downfield shift of the adjacent aromatic protons. Bromination will result in a predictable change in the aromatic splitting pattern.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Diagram: Synthetic Workflow

start Start: Benzo[c]thiophene step1 Step 1: Oxidation Reagents: m-CPBA, DCM Conditions: 0°C to RT, 12h start->step1 intermediate Intermediate: 2,2-dioxo-1,3-dihydrobenzo[c]thiophene (Benzothiophene Sulfone) step1->intermediate step2 Step 2: Bromination Reagents: NBS, DMF Conditions: 60°C, 4-6h intermediate->step2 qc1 QC: TLC, NMR intermediate->qc1 product Final Product: 5-bromo-2,2-dioxo-1,3-dihydrobenzo[c]thiophene (Monomer for Polymerization) step2->product qc2 QC: TLC, NMR, MS product->qc2

Caption: A two-step workflow for synthesizing a key monomer for advanced polymer synthesis.

Part 3: Application in Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives are widely used as the active semiconductor layer in OFETs due to their rigid structure and potential for high charge carrier mobility. The introduction of a sulfone group can modulate the transistor's performance characteristics.

Protocol 3.1: Fabrication and Characterization of a Solution-Processed OFET

Objective: To fabricate a bottom-gate, top-contact OFET using a polymer incorporating a benzothiophene sulfone acceptor unit and characterize its performance.

Causality: This device architecture is standard for screening new organic semiconductors. A heavily doped silicon wafer acts as the gate electrode with a thermally grown silicon dioxide layer as the dielectric, providing a high-quality, uniform interface. Solution-processing (spin-coating) is chosen for its scalability and low cost. Gold is used for the source-drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors.

Materials & Equipment:

  • Synthesized benzothiophene sulfone-containing polymer (e.g., copolymerized with a donor monomer).

  • High-purity solvent (e.g., Chlorobenzene or o-dichlorobenzene).

  • Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer.

  • Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION .

  • Octadecyltrichlorosilane (OTS) for surface modification.

  • High-vacuum thermal evaporator.

  • Gold (Au) evaporation source (99.99%).

  • Shadow mask for source/drain electrodes.

  • Spin-coater.

  • Probe station and semiconductor parameter analyzer.

Procedure:

  • Substrate Cleaning and Preparation:

    • Cut the Si/SiO₂ wafer into 1.5 cm x 1.5 cm substrates.

    • Sonciate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of N₂.

    • Treat the substrates with O₂ plasma for 5 minutes to remove organic residues and create a hydrophilic surface.

    • Piranha Clean (in a certified fume hood with PPE): Immerse substrates in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 15 minutes. Rinse copiously with deionized water and dry with N₂.

    • OTS Surface Treatment: Immediately place substrates in a vacuum desiccator with a vial containing a few drops of OTS. Pull vacuum for 1 hour to deposit a self-assembled monolayer. This hydrophobic layer improves the morphology of the subsequently deposited organic film.

  • Semiconductor Film Deposition:

    • Prepare a solution of the benzothiophene sulfone polymer in chlorobenzene (e.g., 5 mg/mL).

    • Heat the solution at 60 °C and stir for at least 1 hour to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the solution onto the prepared OTS-treated substrates. A typical spin recipe is 2000 rpm for 60 seconds. This must be optimized for the specific polymer to achieve the desired thickness (typically 30-50 nm).

    • Anneal the film on a hotplate at a temperature just below the polymer's glass transition temperature (e.g., 120 °C) for 30 minutes to improve molecular ordering and remove residual solvent.

  • Electrode Deposition and Device Completion:

    • Place a shadow mask (defining the channel length, L, and width, W) in direct contact with the semiconductor film.

    • Transfer the assembly to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit 50 nm of gold (Au) to form the source and drain electrodes.

  • Device Characterization:

    • Transfer the completed device to a probe station.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics.

    • Output Curve: Measure drain current (I_D) vs. drain-source voltage (V_DS) at various gate voltages (V_G).

    • Transfer Curve: Measure I_D vs. V_G at a fixed, high V_DS (saturation regime).

Data Analysis and Key Performance Metrics

From the transfer curve, the field-effect mobility (µ) and the on/off ratio can be extracted.

Table 1: Representative OFET Performance Metrics

ParameterSymbolTypical Range for Benzothiophene MaterialsExtraction Method
Field-Effect Mobility µ0.01 - 1.0 cm²/VsSlope of (I_D)^1/2 vs. V_G plot in saturation
On/Off Current Ratio I_on/I_off> 10⁵Ratio of max current to min current in transfer curve
Threshold Voltage V_th-10 V to +10 VX-intercept of the linear fit to the (I_D)^1/2 vs. V_G plot

The mobility is calculated using the saturation regime equation: I_D = (W / 2L) * µ * C_i * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric.

Conclusion

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine structure, while not a workhorse material itself, provides an excellent conceptual framework for understanding the design of high-performance organic electronic materials. By strategically combining the electron-accepting benzothiophene sulfone core with various electron-donating units, researchers can precisely tune the electronic properties of polymers and small molecules. The protocols detailed in this guide for synthesis, fabrication, and characterization provide a robust starting point for exploring this promising class of materials and developing next-generation organic electronic devices.

References

  • Title: Thiophene-Based Copolymers Containing Benzothiadiazole or Benzobis(thiadiazole) as Electron-Acceptor Subunits for Photovoltaic Applications. Source: Macromolecules, ACS Publications. URL: [Link]

  • Title: A Naphthodithiophene-Diketopyrrolopyrrole Copolymer for High-Performance Ambipolar Field-Effect Transistors. Source: Advanced Materials, Wiley Online Library. URL: [Link]

  • Title: Benzo[c]thiadiazole-Based Donor–Acceptor Copolymers for High-Performance Field-Effect Transistors. Source: Chemistry of Materials, ACS Publications. URL: [Link]

  • Title: Donor–acceptor conjugated polymers for photovoltaic applications. Source: Chemical Society Reviews, Royal Society of Chemistry. URL: [Link]

  • Title: Development of Fused Thiophene-Based Organic Semiconductors for Organic Thin-Film Transistors and Organic Solar Cells. Source: Accounts of Chemical Research, ACS Publications. URL: [Link]

Protocol for the N-Arylation of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Aryl Cyclic Sulfonamides

Abstract

N-aryl sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the N-arylation of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a key intermediate for novel therapeutic agents. We present detailed, field-proven protocols for both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, offering flexibility based on available resources and substrate scope. The causality behind experimental choices, mechanistic insights, and a practical troubleshooting guide are included to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of N-Aryl Sulfonamides

The direct formation of a carbon-nitrogen bond between an aromatic ring and a sulfonamide nitrogen is a critical transformation in medicinal chemistry. This reaction provides access to a class of compounds with profound importance in pharmaceutical design.[2] Traditional synthetic routes often involve the condensation of sulfonyl chlorides with aromatic amines, a method that can carry risks of genotoxic impurities.[3][4]

Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Ullmann reactions, offer a more direct and safer approach.[4][5] These catalytic methods enable the coupling of a diverse range of aryl halides or their equivalents with the sulfonamide nitrogen, providing a robust platform for generating extensive compound libraries for structure-activity relationship (SAR) studies. This guide focuses on 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a cyclic sulfonamide (sultam) amine, as a representative substrate for these powerful synthetic transformations.

Core Principles and Mechanistic Rationale

A deep understanding of the reaction mechanism is paramount for successful protocol development and optimization. The two primary catalytic systems for this transformation operate on distinct principles.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C(sp²)-N bonds.[5][6] The reaction's success hinges on the interplay of a palladium catalyst, a specialized phosphine ligand, and a base.

The catalytic cycle, as illustrated below, generally proceeds through three key steps:[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical, as it modulates the catalyst's stability, activity, and substrate scope. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective as they promote both the oxidative addition and the final reductive elimination step.[9][10][11]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_intermediate L-Pd(II)(Ar)(X) Pd0->PdII_intermediate Oxidative Addition ArX Ar-X (Aryl Halide) ArX->PdII_intermediate Amine R₂NH (Amine) Amine->PdII_intermediate Base Base Base->PdII_intermediate (-HX) Product Ar-NR₂ (Product) Pd_Amido L-Pd(II)(Ar)(NR₂) PdII_intermediate->Pd_Amido Amine Coordination & Deprotonation Pd_Amido->Pd0 Reductive Elimination Pd_Amido->Product

Figure 1. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[12][13] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employ ligands to facilitate the reaction under milder, catalytic conditions.[13]

The reaction typically involves a Cu(I) species, which can be generated in situ. The proposed mechanism involves the formation of a copper(I)-amidate complex with the sulfonamide. This complex then undergoes oxidative addition with the aryl halide, likely forming a transient Cu(III) intermediate, which then reductively eliminates to furnish the N-arylated product and regenerate the active Cu(I) catalyst.[13] This method is particularly attractive due to the lower cost of copper compared to palladium.

Ullmann_Workflow cluster_sm Reagents start Starting Materials sm_list Amine (Sulfonamide) + Aryl Halide + Cu Catalyst + Ligand (optional) + Base reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Product purification->product

Figure 2. General Experimental Workflow for Ullmann Condensation.

Recommended Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine with a representative aryl bromide. Optimization may be required based on the specific aryl halide used.

Objective: To synthesize N-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Materials and Equipment
  • Reagents:

    • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1.0 mmol, 1.0 equiv)[14]

    • 1-Bromo-4-methoxybenzene (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (Palladium Precatalyst, 0.02 mmol, 2 mol%)[9]

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)[9]

    • Anhydrous, degassed toluene (5 mL)

  • Equipment:

    • Oven-dried 10-20 mL reaction vial with a PTFE-lined screw cap

    • Magnetic stir bar

    • Schlenk line or glovebox for inert atmosphere

    • Syringes and needles

    • Heating block or oil bath with temperature control

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Experimental Procedure

SAFETY PRECAUTIONS: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium tert-butoxide is a strong base and is corrosive; handle with care. Operations under an inert atmosphere are required.

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of argon/nitrogen, add 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the oven-dried reaction vial containing a magnetic stir bar.[9]

  • Reagent Addition: Seal the vial with the screw cap. Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add 1-bromo-4-methoxybenzene (1.2 mmol) via syringe.[9]

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully uncap the vial and dilute the contents with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-arylated product.

Parameter Optimization and Substrate Scope

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides general guidance for adapting the protocol to different aryl halides.

ParameterAryl Iodide / BromideAryl ChlorideAryl Tosylate / MesylateRationale & Reference
Arylating Agent Highly reactiveLess reactiveGood alternative to halidesReactivity order is generally I > Br > OTf > Cl. Aryl chlorides often require more active catalysts.[7][9]
Catalyst System XPhos Pd G3, RuPhos Pd G3tBuBrettPhos Pd G3, DavePhosXPhos Pd G3, BrettPhosLigand choice is critical. Aryl chlorides and sterically hindered substrates may require more specialized, bulky ligands.[9]
Base NaOtBu, K₃PO₄LHMDS, K₂CO₃Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are preferred. Weaker bases like K₂CO₃ can be used for base-sensitive substrates.[7][8]
Solvent Toluene, Dioxane, CPMEToluene, t-AmOHDioxane, TolueneAprotic solvents are common. The choice can affect solubility and reaction rate.[7]
Temperature 80 - 110 °C100 - 130 °C90 - 120 °CHigher temperatures may be needed for less reactive substrates, but can also lead to side products.[8][9]

Alternative Protocol: Ligand-Assisted Ullmann Condensation

For laboratories where palladium catalysts are a constraint, or for specific substrates, a modern Ullmann-type reaction can be an effective alternative.

Objective: To synthesize N-phenyl-2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

  • Reaction Components:

    • Amine (1.0 equiv), Iodobenzene (1.5 equiv)

    • Copper(I) Iodide (CuI, 5-10 mol%)

    • N,N'-Dimethylethylenediamine (ligand, 10-20 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: DMSO or DMF

  • General Procedure: Combine the amine, K₂CO₃, and CuI in a reaction vial. Add the solvent, ligand, and finally the iodobenzene. Seal the vial and heat at 110-130 °C for 24 hours. The workup and purification follow a similar procedure to the Buchwald-Hartwig protocol. This approach avoids expensive palladium catalysts but may require higher temperatures and longer reaction times.[12][15][16]

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to addressing common issues.

Troubleshooting_Workflow start Reaction Issue Identified q1 Low or No Conversion? start->q1 q2 Side Products Observed? q1->q2 No sol1_1 Check Inert Atmosphere: Ensure O₂ is excluded. q1->sol1_1 Yes sol2_1 Hydrodehalogenation or Homocoupling? q2->sol2_1 Yes sol1_2 Verify Reagent Quality: Use fresh, anhydrous/degassed solvent. Use active (pre)catalyst. sol1_1->sol1_2 sol1_3 Screen Reaction Parameters: Increase temperature. Try a stronger base (e.g., LHMDS). Screen different ligands. sol1_2->sol1_3 sol2_2 Optimize Catalyst Loading: Lowering catalyst % can help. sol2_1->sol2_2 sol2_3 Adjust Temperature: Run reaction at the lowest effective temperature. sol2_2->sol2_3

Figure 3. Troubleshooting Workflow for N-Arylation Reactions.
  • Low or No Product Formation: This is often traced back to an inactive catalyst or impure reagents.[9] Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Using a palladium precatalyst (like the G3 series) can circumvent issues with the in-situ formation of the active Pd(0) species.[9] If reactivity is still low, screening different ligands and bases is the next logical step.

  • Side Product Formation: The appearance of hydrodehalogenation (Ar-H) or homocoupling (Ar-Ar) products suggests that the reaction conditions may be too harsh or the catalyst loading is suboptimal.[9] Reducing the reaction temperature or catalyst loading can often mitigate these side reactions.

Conclusion

The N-arylation of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a key transformation for accessing novel compounds of high interest to the pharmaceutical and agrochemical industries. The palladium-catalyzed Buchwald-Hartwig amination offers a versatile, efficient, and generally high-yielding route, while modern Ullmann-type condensations provide a cost-effective alternative. By understanding the underlying mechanisms and carefully controlling reaction parameters as detailed in this guide, researchers can reliably synthesize these valuable molecular scaffolds.

References

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25, 505-508.
  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022). Angewandte Chemie International Edition, 61(43), e202210483.
  • Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818.
  • Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. (2018). ACS Catalysis.
  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 234-240.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health (NIH).
  • Palladium-mediated N-arylation of heterocyclic diamines: insights into the origin of an unusual chemoselectivity. (2007). PubMed.
  • Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. ResearchGate.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Semantic Scholar.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health (NIH).
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate.
  • Mechanochemical syntheses of N-acyl sulfinamidines via iron-nitrenoids and their conversions to sulfur(VI) derivatives. ResearchGate.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health (NIH).
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health (NIH).
  • Ullmann condensation. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.
  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au.
  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. (2003). PubMed.
  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2019). PubMed.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1859–1865.
  • Jha, S., Javaly, N., Basu, S., McCormick, T., & Stuart, D. (2024). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv.
  • The Effective Synthesis of N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides as Promising Analgesics of a New Chemical Class. PubMed Central.
  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., Tkach, A. A., Gorokhova, O. V., & Grinevich, L. A. (2015). The Effective Synthesis of N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides as Promising Analgesics of a New Chemical Class. Scientia Pharmaceutica, 83(3), 549–566.
  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Amerigo Scientific.
  • The Effective Synthesis of N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine- 3-carboxamides as Promising Analgesics of a New Chemical Class. ResearchGate.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
  • Synthesis of 1,3-dihydrobenzo[c]thiophene. PrepChem.com.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a key heterocyclic building block, is of considerable interest to the pharmaceutical and materials science industries. Its rigid, sulfonyl-containing bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The presence of a primary aromatic amine provides a convenient handle for further chemical modifications, enabling the exploration of a wide range of chemical space in drug discovery programs. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, detailing a robust and scalable multi-step synthetic route. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The large-scale synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is most effectively achieved through a five-step linear sequence, commencing with the commercially available and cost-effective starting material, 4-methyl-3-nitrobenzoic acid. This strategic pathway is designed for scalability, prioritizing the use of readily available reagents and purification techniques amenable to industrial production.

The overall synthetic transformation is depicted in the workflow diagram below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Halogenation cluster_2 Step 3: Thiophene Ring Formation cluster_3 Step 4: Oxidation cluster_4 Step 5: Reduction A 4-Methyl-3-nitrobenzoic acid B (4-Methyl-3-nitrophenyl)methanol A->B LiAlH4 or BH3-THF C 1-(Bromomethyl)-4-methyl-2-nitrobenzene B->C PBr3 or HBr D 5-Nitro-1,3-dihydrobenzo[c]thiophene C->D Na2S E 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide D->E H2O2, Acetic Acid F 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine E->F SnCl2·2H2O or H2/Pd-C

Caption: Synthetic workflow for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Experimental Protocols

Step 1: Synthesis of (4-Methyl-3-nitrophenyl)methanol

Principle: The carboxylic acid functionality of 4-methyl-3-nitrobenzoic acid is selectively reduced to a primary alcohol. While various reducing agents can accomplish this, borane-tetrahydrofuran complex (BH3-THF) is often preferred for large-scale operations due to its selectivity and milder reaction conditions compared to lithium aluminum hydride (LiAlH4), which would require more stringent anhydrous conditions and careful quenching.

Protocol:

  • To a dried 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 1 M solution of borane-tetrahydrofuran complex in THF (3.0 L, 3.0 mol).

  • In a separate flask, dissolve 4-methyl-3-nitrobenzoic acid (181.15 g, 1.0 mol) in anhydrous THF (2.0 L).

  • Slowly add the solution of 4-methyl-3-nitrobenzoic acid to the stirred BH3-THF solution at 0-5 °C (ice-water bath). The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (500 mL).

  • Remove the solvent under reduced pressure.

  • To the residue, add 1 M aqueous HCl (2.0 L) and extract the product with ethyl acetate (3 x 1.5 L).

  • Wash the combined organic layers with brine (1.0 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 10-30% ethyl acetate in hexane to yield (4-methyl-3-nitrophenyl)methanol as a pale yellow solid.

Parameter Value
Starting Material4-Methyl-3-nitrobenzoic acid
ReagentBorane-tetrahydrofuran complex (1M in THF)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to reflux
Reaction Time4-6 hours
Expected Yield85-95%
Purity (by HPLC)>98%
Step 2: Synthesis of 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Principle: The primary alcohol is converted to a benzylic bromide, a reactive intermediate suitable for the subsequent cyclization step. Phosphorus tribromide (PBr3) is an effective reagent for this transformation, proceeding via an SN2-type mechanism.

Protocol:

  • In a 5 L three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve (4-methyl-3-nitrophenyl)methanol (167.16 g, 1.0 mol) in anhydrous dichloromethane (DCM, 2.5 L).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus tribromide (108.2 g, 0.4 mol) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (2 kg).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 1.0 L) and brine (1.0 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(bromomethyl)-4-methyl-2-nitrobenzene as a yellow solid. This product is often used in the next step without further purification.

Parameter Value
Starting Material(4-Methyl-3-nitrophenyl)methanol
ReagentPhosphorus tribromide (PBr3)
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction Time2-3 hours
Expected Yield90-98% (crude)
Purity (by 1H NMR)>95%
Step 3: Synthesis of 5-Nitro-1,3-dihydrobenzo[c]thiophene

Principle: The thiophene ring is constructed via a nucleophilic substitution reaction between the benzylic bromide and sodium sulfide. This intramolecular cyclization is a robust method for forming the five-membered sulfur-containing ring.[1]

Protocol:

  • In a 10 L multi-necked reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve sodium sulfide nonahydrate (240.18 g, 1.0 mol) in a mixture of ethanol (3.0 L) and water (1.0 L).

  • Heat the solution to 50 °C with stirring.

  • In a separate flask, dissolve 1-(bromomethyl)-4-methyl-2-nitrobenzene (from the previous step, assuming ~1.0 mol) in ethanol (1.0 L).

  • Add the solution of the bromide dropwise to the sodium sulfide solution over 1 hour.

  • After the addition, heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (Eluent: 10% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (5 L).

  • Extract the product with ethyl acetate (3 x 2.0 L).

  • Wash the combined organic layers with water (2.0 L) and brine (1.5 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 5-nitro-1,3-dihydrobenzo[c]thiophene as a yellow crystalline solid.

Parameter Value
Starting Material1-(Bromomethyl)-4-methyl-2-nitrobenzene
ReagentSodium sulfide nonahydrate (Na2S·9H2O)
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time6-8 hours
Expected Yield70-85%
Purity (by HPLC)>98%
Step 4: Synthesis of 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Principle: The sulfide is oxidized to the corresponding sulfone (2,2-dioxide). A common and effective method for this transformation on a large scale is the use of hydrogen peroxide in acetic acid. This method is advantageous due to the low cost of the reagents and the formation of water as the only byproduct.[1]

Protocol:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-nitro-1,3-dihydrobenzo[c]thiophene (181.22 g, 1.0 mol) in glacial acetic acid (2.5 L).

  • To the stirred suspension, add 30% aqueous hydrogen peroxide (226.7 mL, 2.2 mol) dropwise, ensuring the internal temperature does not exceed 50 °C. An ice bath may be required for cooling.

  • After the addition, heat the reaction mixture to 80 °C and maintain for 3 hours.

  • Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (8 L).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60 °C to yield 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide as a white to off-white solid.

Parameter Value
Starting Material5-Nitro-1,3-dihydrobenzo[c]thiophene
Reagent30% Hydrogen peroxide, Glacial acetic acid
SolventGlacial Acetic Acid
Reaction Temperature80 °C
Reaction Time3-5 hours
Expected Yield90-97%
Purity (by HPLC)>99%
Step 5: Synthesis of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Principle: The final step involves the reduction of the aromatic nitro group to a primary amine. For large-scale synthesis, catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with tin(II) chloride dihydrate in an acidic medium is a classic and reliable method.[2] The choice of method may depend on the available equipment and safety considerations.

Protocol (Catalytic Hydrogenation):

  • To a high-pressure hydrogenation vessel, add 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide (213.22 g, 1.0 mol) and 10% Palladium on carbon (10 g, 50% wet).

  • Add methanol (2.5 L) as the solvent.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to afford 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine as a white to light-brown crystalline solid.

Parameter Value
Starting Material5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
ReagentHydrogen (H2), 10% Palladium on Carbon (Pd/C)
SolventMethanol
Reaction Pressure50 psi
Reaction TemperatureRoom temperature
Reaction Time8-12 hours
Expected Yield90-98%
Purity (by HPLC)>99%

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Borane-THF: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Phosphorus tribromide: Corrosive and reacts with moisture. Handle with care in a dry environment.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with combustible materials.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the equipment is properly grounded and operated by trained personnel.

References

  • Lai, J., et al. (2016).
  • Oliver, J. E., & Sonnet, P. E. (1965). 1,3-Dihydrobenzo[c]thiophene. Chemistry and Industry, (25), 1024.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

Sources

Application Note & Protocols: Synthetic Transformations of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This technical guide provides detailed application notes and validated experimental protocols for the chemical modification of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine . This compound serves as a versatile starting material in medicinal chemistry and drug development, featuring a primary aromatic amine on a bicyclic sulfone scaffold. The electron-withdrawing nature of the sulfone group modulates the reactivity of the aromatic system, making the amine moiety the primary handle for synthetic diversification. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural guidance and explaining the scientific rationale behind key experimental choices. The protocols detailed herein focus on robust and high-yield transformations essential for library synthesis and lead optimization, including N-sulfonylation, N-acylation, and diazotization/Sandmeyer reactions.

Physicochemical Properties & Safety

Before commencing any experimental work, it is critical to be familiar with the properties and safety requirements of the primary reagent.

Table 1: Properties of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

PropertyValueSource
Molecular FormulaC₈H₉NO₂S[1]
Molecular Weight183.23 g/mol [1]
AppearanceOff-white to light brown solid (typical)Assumed
SMILESNc1ccc2CS(=O)(=O)Cc2c1[1]
InChI KeyKVRZARWOKBNZMM-UHFFFAOYSA-NInferred

Safety & Handling:

  • Hazard Statement: While specific data for this exact compound is limited, aromatic amines should be handled as potentially toxic and irritant. The sulfone parent compound, 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, is listed as causing skin and eye irritation and may cause respiratory irritation.[2] Assume similar hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Reactivity and Strategic Considerations

The synthetic utility of this scaffold is dominated by the chemistry of the primary aromatic amine. The amine nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a wide range of transformations at the nitrogen atom.[3]

  • Nucleophilic Attack: The amine can act as a nucleophile, attacking electrophilic centers. This is the basis for the acylation and sulfonylation reactions detailed in this guide.

  • Diazotization: Aromatic primary amines react with nitrous acid to form diazonium salts.[4] These salts are exceptionally useful intermediates, as the diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., halides, -CN, -OH).[3][4]

The diagram below illustrates the primary reaction pathways accessible from this starting material.

G cluster_products Derivative Classes start 2,2-dioxo-1,3-dihydrobenzo[c] thiophene-5-yl amine sulfonamide N-Sulfonyl Derivatives (Sulfonamides) start->sulfonamide R-SO₂Cl, Base (e.g., Pyridine) amide N-Acyl Derivatives (Amides) start->amide R-COCl or (RCO)₂O, Base diazonium Diazonium Salt (Intermediate) start->diazonium NaNO₂, aq. HCl 0-5 °C sandmeyer Aryl Halides, Nitriles, etc. diazonium->sandmeyer CuX (X = Cl, Br, CN) Sandmeyer Reaction

Caption: Key synthetic pathways originating from the amine functionality.

Detailed Experimental Protocols

Protocol 1: N-Sulfonylation for Sulfonamide Synthesis

Objective: To synthesize an N-arylsulfonamide derivative, a common structural motif in pharmacologically active compounds.[5] The reaction couples the primary amine with an arylsulfonyl chloride.

Principle: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2,2-dioxo-1,3-dihydro...amine183.23500 mg2.731.0
Benzenesulfonyl chloride176.62528 mg (0.38 mL)2.991.1
Pyridine (anhydrous)79.10~5 mL-Solvent/Base
Dichloromethane (DCM, anhydrous)84.93~20 mL-Solvent
1 M Hydrochloric Acid (aq.)-~30 mL-Work-up
Saturated Sodium Bicarbonate (aq.)-~20 mL-Work-up
Brine (aq.)-~20 mL-Work-up
Anhydrous Sodium Sulfate-~5 g-Drying Agent

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (500 mg, 2.73 mmol).

  • Dissolution: Add anhydrous dichloromethane (15 mL) and anhydrous pyridine (5 mL). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (0.38 mL, 2.99 mmol) dropwise to the stirred solution over 5 minutes.

    • Scientist's Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up (Quenching & Extraction): a. Transfer the reaction mixture to a separatory funnel. b. Dilute with an additional 20 mL of DCM. c. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

    • Scientist's Note: The acid wash removes excess pyridine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.

Expected Results & Characterization:

  • Yield: Typically >85%.

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect to see the disappearance of the -NH₂ protons and the appearance of a new, single -NH proton (sulfonamide N-H), typically as a broad singlet in the 9-11 ppm range. Aromatic protons from the added benzenesulfonyl group will appear in the 7.5-8.0 ppm region.

  • IR (cm⁻¹): Look for characteristic S=O stretches (asymmetric and symmetric) around 1350 and 1160 cm⁻¹.

Protocol 2: N-Acylation for Amide Synthesis

Objective: To synthesize an N-acyl (amide) derivative, one of the most fundamental transformations in organic chemistry and a key linkage in many pharmaceutical agents.

Principle: This reaction follows the same nucleophilic attack mechanism as sulfonylation, but with an acyl halide or anhydride as the electrophile. A non-nucleophilic base like triethylamine is often used to scavenge the acid byproduct.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2,2-dioxo-1,3-dihydro...amine183.23500 mg2.731.0
Acetyl Chloride78.50236 mg (0.21 mL)3.001.1
Triethylamine (TEA)101.19414 mg (0.57 mL)4.101.5
Dichloromethane (DCM, anhydrous)84.93~25 mL-Solvent
Deionized Water-~20 mL-Work-up
Brine (aq.)-~20 mL-Work-up
Anhydrous Magnesium Sulfate-~5 g-Drying Agent

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (500 mg, 2.73 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (0.57 mL, 4.10 mmol) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (0.21 mL, 3.00 mmol) dropwise while stirring. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor by TLC (e.g., 7:3 ethyl acetate/hexanes) for the consumption of the starting amine.

  • Work-up: a. Quench the reaction by adding 20 mL of water. b. Transfer to a separatory funnel and separate the layers. c. Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be purified by simple trituration with diethyl ether or by recrystallization to afford the pure amide.

Expected Results & Characterization:

  • Yield: Typically >90%.

  • Appearance: White solid.

  • ¹H NMR: Expect a new singlet in the 1.9-2.2 ppm range corresponding to the acetyl methyl group (-COCH₃). The amide N-H proton will appear as a broad singlet, typically between 8-10 ppm.

  • IR (cm⁻¹): A strong carbonyl (C=O) stretch, the "Amide I band," will be prominent around 1660-1680 cm⁻¹.

Protocol 3: Diazotization and Sandmeyer Reaction

Objective: To convert the primary amine into a more versatile functional group, such as a halide, via a diazonium salt intermediate. This protocol demonstrates the conversion to the 5-bromo derivative.

Principle: The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0-5 °C).[4] The unstable diazonium salt is then immediately treated with a copper(I) halide (CuBr) solution, which catalyzes the displacement of N₂ gas with a bromide atom.

Caption: General workflow for a two-step Diazotization-Sandmeyer reaction.

Step-by-Step Procedure:

Part A: Diazotization

  • Setup: In a 100 mL three-neck flask, combine concentrated hydrobromic acid (48%, 5.0 mL) and water (5.0 mL). Cool to 0 °C.

  • Amine Addition: Add 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1.0 g, 5.46 mmol) portion-wise, keeping the temperature below 5 °C. Stir until a fine slurry is formed.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 415 mg, 6.01 mmol) in water (3 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the amine slurry over 20-30 minutes. Use a thermometer to ensure the internal temperature never exceeds 5 °C .

    • Scientist's Note: This is the most critical step. Diazonium salts are thermally unstable. Exceeding 5-10 °C can lead to decomposition and significantly lower yields.

  • Stirring: Stir the resulting pale yellow solution/slurry at 0-5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction

  • Catalyst Prep: In a separate 100 mL flask, dissolve copper(I) bromide (CuBr, 860 mg, 6.00 mmol) in concentrated hydrobromic acid (48%, 5.0 mL).

  • Addition: Carefully and slowly add the cold diazonium salt solution from Part A to the stirred CuBr solution. Vigorous bubbling (N₂ evolution) should be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until gas evolution ceases.

  • Work-up: a. Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 30 mL). b. Combine the organic extracts and wash with water, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography (hexanes/ethyl acetate gradient) to yield 5-bromo-2,2-dioxo-1,3-dihydrobenzo[c]thiophene.

Expected Results & Characterization:

  • Yield: Typically 60-75%.

  • Appearance: Solid.

  • TLC: The product will be significantly less polar than the starting amine.

  • ¹H NMR: The aromatic proton signals will shift, and their coupling patterns will change due to the new substituent. The amine protons will be absent.

  • Mass Spec: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a highly valuable building block for synthetic and medicinal chemistry. The protocols outlined in this guide provide robust and reproducible methods for its derivatization into sulfonamides, amides, and other functionalized analogues via diazonium intermediates. These foundational reactions empower chemists to rapidly generate diverse libraries of compounds for screening and to perform targeted structural modifications in lead optimization campaigns.

References

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]

  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). [Link]

  • Slideshare. (2016). Reactions of aromatic amines. [Link]

  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amines. [Link]

  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]thiophene. [Link]

  • PubChem. 1,3-Dihydro-2lambda6-benzothiophene-2,2-dione. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will address common challenges, explain the causality behind procedural choices, and offer robust troubleshooting strategies.

Overview of the Synthetic Pathway

The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common route involves the formation of the core benzo[c]thiophene structure, subsequent oxidation to the sulfone, followed by electrophilic nitration and a final reduction to the target amine.

Synthetic_Pathway Start 1,2-Dimethylbenzene (o-Xylene) Step1 Benzylic Bromination Start->Step1 Intermediate1 1,2-Bis(bromomethyl)benzene Step1->Intermediate1 NBS, Initiator Step2 Thiolation/ Cyclization Intermediate1->Step2 Intermediate2 1,3-Dihydrobenzo[c]thiophene Step2->Intermediate2 Na2S Step3 Oxidation Intermediate2->Step3 Intermediate3 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene Step3->Intermediate3 H2O2, AcOH Step4 Nitration Intermediate3->Step4 Intermediate4 5-Nitro-2,2-dioxo-1,3-dihydrobenzo[c]thiophene Step4->Intermediate4 HNO3, H2SO4 Step5 Reduction Intermediate4->Step5 FinalProduct 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Step5->FinalProduct Reducing Agent (e.g., SnCl2, HCl)

Caption: General synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield?

The electrophilic nitration of the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene intermediate is arguably the most critical step. The sulfone group is a meta-director and strongly deactivating, while the fused alkyl portion of the thiophene ring is weakly activating and ortho-, para-directing. This creates a regioselectivity challenge. Precise control of temperature and the nitrating agent concentration is essential to favor nitration at the desired 5-position and prevent the formation of unwanted isomers or di-nitro products.[1]

Q2: Why is a mixture of nitric acid and sulfuric acid used for nitration?

Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[2] The reaction involves the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to form NO₂⁺.[2] This powerful electrophile is necessary to overcome the deactivating effect of the sulfone group on the aromatic ring.[2][3] Without sulfuric acid, the reaction would not proceed at a practical rate.[2]

Q3: Can sulfonation occur as a side reaction during nitration?

Yes, if fuming sulfuric acid (oleum) or high concentrations of sulfur trioxide (SO₃) are present, competitive sulfonation can occur.[1][4] Sulfonation is an electrophilic aromatic substitution that installs a sulfonic acid (-SO₃H) group.[3] One key difference is that sulfonation is often reversible, especially in the presence of hot aqueous acid.[5] If sulfonation is a significant issue, using a minimal amount of sulfuric acid sufficient to catalyze nitration is advised.

Q4: Which reducing agent is best for converting the nitro group to the amine?

The choice of reducing agent is critical for chemoselectivity. Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon, Pd/C) is highly efficient but can sometimes be too reactive, potentially reducing other functional groups.[6][7] For substrates with sensitive functionalities, metal/acid combinations like Tin(II) chloride (SnCl₂) in ethanol or Iron (Fe) in acidic conditions are excellent choices.[7][8] They offer mild reaction conditions and high tolerance for other reducible groups like esters or ketones.[6][7]

Detailed Experimental Protocols

Protocol 1: Nitration of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene

This protocol details the electrophilic nitration at the 5-position.

Materials:

  • 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene (1.0 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Acid Addition: Slowly add concentrated H₂SO₄ (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all the starting material has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.0 eq) in a separate flask, pre-cooled to 0 °C. Add this mixture to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. Maintain the internal temperature strictly between 0 and 5 °C. The generation of the nitronium ion is highly exothermic.[1]

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: The solid product, 5-Nitro-2,2-dioxo-1,3-dihydrobenzo[c]thiophene, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Reduction of 5-Nitro-2,2-dioxo-1,3-dihydrobenzo[c]thiophene

This protocol uses Tin(II) chloride for a mild and selective reduction.[6]

Materials:

  • 5-Nitro-2,2-dioxo-1,3-dihydrobenzo[c]thiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Setup: In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material spot disappears.

  • Workup - pH Adjustment: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Be cautious as CO₂ will evolve. Adjust the pH to ~8.

  • Filtration: The resulting slurry may be thick. Dilute with the extraction solvent (e.g., DCM) and filter through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly in the critical reduction step.

Troubleshooting_Reduction Problem Problem: Low Yield or Impure Product in Nitro Reduction Step Cause1 Cause 1: Incomplete Reaction Problem->Cause1 Cause2 Cause 2: Catalyst Poisoning (for H2/Pd/C) Problem->Cause2 Cause3 Cause 3: Side Product Formation Problem->Cause3 Cause4 Cause 4: Poor Product Recovery (Workup Issues) Problem->Cause4 Sol1a Solution: - Increase reaction time/temp - Add more equivalents of reducing agent (e.g., SnCl2, Fe) Cause1->Sol1a Sol2a Solution: - Use fresh, high-quality catalyst - Ensure solvent is pure and degassed - Check for sulfur-containing impurities Cause2->Sol2a Sol3a Solution: - Avoid harsh reagents like LiAlH4 which can form azo compounds with nitroarenes - Use chemoselective agents like SnCl2 or Fe/HCl Cause3->Sol3a Sol4a Solution: - Ensure complete neutralization during workup to break amine-tin complexes - Perform multiple extractions - Filter through celite to remove fine tin salt precipitates Cause4->Sol4a

Caption: Troubleshooting logic for the nitro reduction step.

Data Summary: Comparison of Reducing Agents

The selection of a reducing agent is a critical decision based on the substrate's tolerance for different reaction conditions.

Reducing Agent/SystemTypical ConditionsReaction TimeApprox. Yield (%)Functional Group Tolerance & Notes
H₂/Pd/C 1-50 atm H₂, RT, EtOH or EtOAc1-12 h>95%Highly efficient but reduces many other groups (alkenes, alkynes, carbonyls).[7] Not ideal if other reducible groups are present.
Fe/HCl or Fe/NH₄Cl Reflux in EtOH/H₂O2-6 h80-95%Good tolerance for esters, ketones, and nitriles.[7] An economical and robust industrial method.
SnCl₂·2H₂O RT to reflux in EtOH or EtOAc1-4 h85-95%Very mild and chemoselective.[6][7] Excellent for sensitive substrates. Workup can be tedious due to tin salt precipitation.
Zn/AcOH Acidic conditions (e.g., Acetic Acid)2-8 h80-90%A mild method suitable for substrates with other reducible groups.[6]

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Maurya, S. K., et al. (2023). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. ChemistryViews. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2020). WO2020128434A1 - Method of reducing aromatic nitro compounds.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Nitration and Sulphonation Important Concepts and Tips for JEE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Competition between aromatic sulphonation and nitration. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. This resource is designed for researchers, synthetic chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. The unique structure of this molecule, featuring a polar sulfone and a reactive aromatic amine, presents specific purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of the key purification challenges and strategies.

Q1: What are the primary physicochemical properties of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine that influence its purification?

A1: The purification strategy is dominated by two key functional groups:

  • The Sulfone Group (-SO₂-): This group is highly polar and electron-withdrawing, making the entire molecule quite polar. It is also chemically robust, which is advantageous during most purification procedures.

  • The Aromatic Amine Group (-NH₂): This group introduces basicity and is susceptible to oxidation. The basicity allows for manipulation with acids, such as forming a hydrochloride salt to alter solubility.[1] However, its tendency to oxidize, especially when exposed to air and light, is a primary source of colored impurities.[2]

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: Impurities typically originate from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the benzothiophene ring or the amine group.

  • Side-Reaction Products: In syntheses involving sulfonyl chlorides, side products can arise from reactions with moisture or bis-sulfonation.[3][4]

  • Oxidation Products: The aromatic amine can oxidize to form highly colored nitroso or nitro compounds, or polymeric materials, which appear as yellow, brown, or black contaminants.[2]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may hinder crystallization.

Q3: Which purification technique—recrystallization or column chromatography—should I try first?

A3: For crude material that is mostly the desired product (>85% purity), recrystallization is the most efficient and scalable first-choice method.[3] It is excellent for removing small amounts of impurities with different solubility profiles. If the crude product is an oil, contains multiple closely related impurities, or if recrystallization fails to achieve the desired purity, column chromatography is the recommended next step.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[5] Use a moderately polar eluent system, such as 50-100% ethyl acetate in hexanes or 5-10% methanol in dichloromethane. The product, being highly polar, will likely have a low Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the compound and any non-UV active impurities.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Issue 1: My product has a persistent yellow or brown color, even after initial purification.

  • Probable Cause: This is almost certainly due to the oxidation of the aromatic amine moiety.[2] This process can be accelerated by heat, light, and the presence of air (oxygen).

  • Solution:

    • Decolorizing Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. This will adsorb many of the colored polymeric impurities.

    • Inert Atmosphere: When possible, perform heating steps and solvent removal under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Storage: Store the final, purified product in a dark container, preferably under an inert atmosphere, and in a refrigerator or freezer to slow down long-term oxidative degradation.

Issue 2: The product oils out or fails to crystallize from the recrystallization solvent.

  • Probable Cause: This happens when the compound's melting point is below the boiling point of the solvent or when high levels of impurities are present, causing melting point depression. It can also occur if the solution is supersaturated to a point where amorphous solid or liquid precipitates before ordered crystals can form.

  • Solutions:

    • Solvent System Optimization: The chosen solvent may be too "good," keeping the compound dissolved even at low temperatures. A systematic solvent screen is necessary. Ideal solvents dissolve the compound when hot but poorly when cold.[3] Common solvents for polar sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water.[3]

    • Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good, hot polar solvent (like ethanol or acetone). Then, slowly add a non-polar "anti-solvent" (like hexanes or water, depending on miscibility) dropwise until the solution becomes persistently cloudy. Re-heat gently to clarify and then allow to cool slowly.[6]

    • Trituration: If the product is an oil, attempt to solidify it by trituration. Add a poor solvent (e.g., hexanes or diethyl ether), and scratch the inside of the flask with a glass rod at the solvent-oil interface. This can induce nucleation and crystallization.

Issue 3: I am getting very low recovery from recrystallization.

  • Probable Cause:

    • Using too much solvent during the dissolution step.

    • The chosen solvent has significant solubility for the compound even at low temperatures.

    • Cooling the solution too quickly, which traps impurities and prevents full crystallization of the product.

  • Solutions:

    • Minimize Solvent: Use only the absolute minimum volume of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.[7]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure, crystals and lower overall recovery.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (the "mother liquor"), concentrate it by about half and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: During column chromatography, the product streaks badly and provides poor separation.

  • Probable Cause: The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase. This causes tailing (streaking) and irreversible adsorption.

  • Solutions:

    • Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a base to your eluent system.[8] Typically, 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) is sufficient. This neutralizes the acidic sites and allows the basic amine to elute cleanly.

    • Use a More Polar Eluent: The compound is highly polar. A non-polar eluent like ethyl acetate/hexanes may not be strong enough. Switch to a more polar system, such as dichloromethane/methanol. A gradient elution, starting with a lower polarity and gradually increasing, often yields the best results.[8]

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[9] For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) is also an option.[10]

Part 3: Detailed Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting the appropriate purification method.

Purification_Decision_Tree start Crude Product (2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine) check_purity Assess Purity by TLC/NMR Is it >85% pure and solid? start->check_purity recrystallize Protocol 1: Recrystallization check_purity->recrystallize Yes chromatography Protocol 2: Column Chromatography check_purity->chromatography No (Oily or multiple impurities) check_final_purity Check Final Purity (>98%?) recrystallize->check_final_purity chromatography->check_final_purity success Pure Product (Store under N2, protected from light) check_final_purity->success Yes failure Re-evaluate Strategy: - Try alternative solvent/eluent - Consider salt formation/recrystallization check_final_purity->failure No

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid crude material with relatively high initial purity.

1. Solvent Selection:

  • The key is to find a solvent that dissolves the compound at high temperatures but not at room temperature.[3][7]

  • Perform small-scale solubility tests in test tubes with ~10-20 mg of crude product and 0.5 mL of solvent.

Solvent SystemObservationRecommendation
EthanolGood solubility when hot, moderate solubility when cold.Excellent first choice.
IsopropanolSimilar to ethanol, may offer better recovery.Strong candidate.
Ethyl AcetateMay have good solubility differential.Worth testing.
Ethanol/WaterDissolve in hot ethanol, add hot water dropwise.Useful if solubility in pure alcohol is too high.
AcetoneOften dissolves polar compounds well, even when cold.Less likely to be a good single solvent, but can be used in a solvent/anti-solvent pair with hexanes.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding small portions of hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary. [7]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • (Optional: Hot Filtration) To remove charcoal or insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is used for complex mixtures, oily products, or when recrystallization fails.

1. TLC Analysis and Eluent Selection:

  • Develop a TLC system to separate the product from its impurities. The ideal Rf value for the product is between 0.2 and 0.4 for good separation.

  • Starting Eluent Suggestion: 5% Methanol in Dichloromethane (DCM). Add 0.5% Triethylamine (Et₃N) to the eluent mixture to prevent tailing.[8]

  • Adjust the ratio of MeOH/DCM to achieve the target Rf.

2. Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with silica gel using the "wet slurry" method with your chosen eluent system. Ensure the silica bed is compact and level.[9]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to begin flowing the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the outflow onto a TLC plate and checking for the presence of your product.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Recrystallization_Workflow start Place Crude Solid in Flask dissolve Add Minimum Hot Solvent to Dissolve start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q add_carbon Add Activated Carbon, Reheat hot_filter_q->add_carbon Yes cool_slowly Cool Slowly to Room Temp hot_filter_q->cool_slowly No hot_filter Hot Gravity Filtration add_carbon->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Sources

Technical Support Center: Synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. This molecule, a key heterocyclic building block, features a benzosultam core, a structural motif of significant interest in medicinal chemistry.[1][2] The most common synthetic route involves the reduction of its nitro-analogue, 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. While seemingly straightforward, this final reduction step is a frequent source of side reactions that can drastically impact yield, purity, and downstream success.

This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. It is based on established principles of organic chemistry and field-proven troubleshooting techniques.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

A. Issues During the Reduction of 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Question 1: My reaction mixture and final isolated product are intensely colored (e.g., orange, red, or dark brown), and TLC analysis shows a cluster of new, less polar spots in addition to my desired amine. What is causing this?

Answer: This is the most frequently reported issue and is almost certainly due to the formation of dimeric condensation byproducts. The reduction of an aromatic nitro group is a multi-electron process that proceeds through several reactive intermediates, namely nitroso (-NO) and hydroxylamino (-NHOH) species.[3][4]

  • Causality: If the reduction is incomplete or if localized "hot spots" of reagent depletion occur, these intermediates can accumulate. The electrophilic nitroso intermediate can readily condense with the nucleophilic hydroxylamino intermediate to form an azoxy compound (-N=N⁺(O⁻)-). Further reduction of the azoxy compound can lead to the highly colored azo compound (-N=N-).[3][5] These dimeric impurities are often intensely colored and are responsible for the contamination you are observing.

  • Troubleshooting Steps:

    • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or a robust catalyst loading for hydrogenation) to drive the reaction past the intermediate stages to the desired amine.

    • Maintain Homogeneous Reaction Conditions: Vigorous stirring is critical to prevent localized areas of low reagent concentration where intermediates can build up and react with each other.

    • Control Temperature: For exothermic reductions (e.g., metal/acid), maintain a controlled temperature with an ice bath during reagent addition to prevent runaway reactions, which can favor side product formation.

    • Increase Reaction Time: If you suspect incomplete reduction, consider extending the reaction time to ensure full conversion to the amine. Monitor progress carefully by TLC.

Question 2: My yield is consistently low, and mass spectrometry of the crude product shows a peak at [M+16] relative to the starting material, which disappears upon workup. What is this species?

Answer: You are likely observing the N-hydroxylamino intermediate (Ar-NHOH). This species is the product of a four-electron reduction of the nitro group and is a direct precursor to the final amine.[4] Its presence indicates an incomplete reduction.

  • Causality: The reduction from the hydroxylamine to the amine requires the final two electrons in the six-electron process. Insufficient reducing agent, low reaction temperature, or too short a reaction time can cause the reaction to stall at this stage.[3] Hydroxylamines are often less stable than the corresponding amines and may decompose or react further during workup and purification, leading to the observed low yield of the desired product.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Stoichiometry: Increase the equivalents of your reducing agent. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.

    • Optimize Reaction Conditions: If using a metal/acid system like SnCl₂/HCl, gentle heating (e.g., 50-60 °C) after the initial addition can often be required to drive the final stage of the reduction to completion.[5]

    • Monitor by TLC: The hydroxylamine intermediate will have a different Rf value than both the starting nitro compound and the final amine. Continue the reaction until the spot corresponding to the hydroxylamine is no longer visible.

Question 3: I am using catalytic hydrogenation (H₂/Pd-C) and observing byproducts that suggest dechlorination or debromination of another part of my molecule. How can I avoid this?

Answer: This side reaction is known as hydrogenolysis. Palladium on carbon (Pd/C) is a highly active catalyst that can cleave labile bonds, particularly benzyl ethers and aryl halides, in the presence of hydrogen.[5]

  • Causality: The catalytic cycle for hydrogenation can also facilitate the oxidative addition of the catalyst into a carbon-halogen bond, which is then cleaved upon reaction with a hydride source or hydrogen gas.

  • Troubleshooting Steps:

    • Change the Catalyst: Raney Nickel is often less prone to causing dehalogenation of aromatic halides compared to Pd/C.[5]

    • Use a Transfer Hydrogenation Source: Using a source like ammonium formate with Pd/C instead of H₂ gas can sometimes provide milder conditions and reduce the extent of hydrogenolysis.

    • Switch to a Chemical Reducing Agent: If hydrogenolysis remains a problem, changing to a non-catalytic method, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), is the most reliable solution. These reagents are highly chemoselective for the reduction of nitro groups in the presence of aryl halides.[5][6]

B. Issues During Purification and Handling

Question 4: My purified amine product is a nice off-white powder, but it gradually turns dark purple or brown upon storage. Why is this happening and how can I stop it?

Answer: Aromatic amines are notoriously susceptible to air oxidation. The electron-rich nature of the aniline-type system makes it easy to oxidize, forming highly colored quinone-imine type structures and polymeric materials.

  • Causality: Molecular oxygen acts as an oxidizing agent, often catalyzed by trace metals or light. The initial oxidation products are often radical species that can propagate, leading to complex, deeply colored mixtures over time.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) at all times.

    • Opaque Containers: Store the product in amber vials or containers wrapped in aluminum foil to protect it from light.

    • Low Temperature: Store the purified amine in a freezer (-20 °C) to slow the rate of decomposition.

    • Consider Salt Formation: For long-term storage, converting the amine to its hydrochloride or other stable salt can significantly improve its shelf life by protonating the lone pair, making it far less susceptible to oxidation.

Question 5: I am struggling to purify the final amine by standard silica gel chromatography. The product streaks badly down the column, leading to poor separation and recovery. What should I do?

Answer: This is a classic problem when purifying basic compounds on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing irreversible adsorption and tailing.[7]

  • Causality: The acid-base interaction between the amine and the silica stationary phase leads to poor chromatographic performance.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a competing base to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[7]

    • Use a Different Stationary Phase: Consider using a column packed with basic alumina or an amine-functionalized silica, which are designed for the purification of basic compounds.[7]

    • Alternative Purification: If chromatography is still problematic, consider other methods:

      • Crystallization: The product may be amenable to recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous HCl to move the protonated amine into the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities (like azo/azoxy byproducts). Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the purified free amine into fresh organic solvent.[8]

Part 2: FAQs

  • FAQ 1: What is the single most critical parameter to control during the nitro reduction step? The most critical parameter is ensuring complete and rapid conversion to the amine to prevent the accumulation of reactive intermediates. This is best achieved by using a sufficient excess of the reducing agent and ensuring the reaction is homogeneous through efficient stirring.

  • FAQ 2: How can I definitively identify the common dimeric byproducts (azo/azoxy)? Mass spectrometry is the most powerful tool. The azoxy byproduct will have a molecular weight of (2 × M_starting_nitro) - 3O + N, while the azo byproduct will be (2 × M_starting_nitro) - 4O. Their distinct isotopic patterns and fragmentation can also aid in identification. ¹H NMR can also be useful, as the aromatic signals for these more symmetrical dimers will be different and often simpler than the parent amine.

  • FAQ 3: Is it possible to form sulfonamide byproducts during this synthesis? It is unlikely during the final reduction step. However, if a sulfonyl chloride intermediate from an earlier step in the synthesis of the benzosultam core were carried through, it could react with the newly formed amine product to generate a sulfonamide dimer. This emphasizes the importance of purifying the nitro-intermediate before proceeding to the reduction. The reaction of amines with sulfonyl chlorides is a standard method for forming sulfonamides.[9][10][11]

Part 3: Protocols, Data, and Visualizations

Table 1: Common Side Products and Intermediates
CompoundStructure (Ar = 2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl)Molecular FormulaMW ( g/mol )AppearanceCause
Starting Material Ar-NO₂C₈H₇NO₄S213.21Yellow Solid-
Desired Product Ar-NH₂C₈H₉NO₂S183.23Off-white Solid-
Hydroxylamine Ar-NHOHC₈H₉NO₃S199.23Unstable intermediateIncomplete Reduction
Nitroso Compound Ar-NOC₈H₇NO₃S197.21Unstable intermediateIncomplete Reduction
Azoxy Compound Ar-N=N⁺(O⁻)-ArC₁₆H₁₄N₂O₅S₂390.42Orange/Yellow SolidCondensation of Intermediates
Azo Compound Ar-N=N-ArC₁₆H₁₄N₂O₄S₂374.43Red/Orange SolidOver-reduction of Azoxy
Experimental Protocol: Reduction of 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide with SnCl₂

This protocol is designed to be self-validating by using a sufficient excess of reagent and controlled conditions to minimize side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 15-20 mL per gram of starting material). Stir to create a suspension.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in a minimal amount of concentrated hydrochloric acid (HCl, approx. 1 mL per 5g of SnCl₂).

    • Troubleshooting Note: Using a stoichiometric amount of SnCl₂ is a common failure point. A large excess is required to drive the reaction to completion and account for any oxidation of the Sn(II) reagent.

  • Add the SnCl₂/HCl solution dropwise to the stirred suspension of the nitro compound. The reaction is exothermic. Use a water bath to maintain the temperature below 50 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir vigorously for 2-4 hours.

    • Self-Validation: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane). The reaction is complete when the starting material spot (Rf ~0.5) has been completely replaced by the product spot (Rf ~0.2, baseline on unmodified silica). The absence of intermediate spots is key.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or add solid NaHCO₃ portion-wise until the pH is ~8.

    • Caution: This neutralization is highly exothermic and will release CO₂ gas. Perform this step slowly in a large beaker. A thick white precipitate of tin salts will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the Celite® pad thoroughly with additional ethyl acetate.

  • Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by crystallization or by flash column chromatography using a mobile phase containing 1% triethylamine.

Diagram: Reaction and Side Reaction Pathways

Below is a diagram illustrating the synthetic pathway from the nitro precursor to the desired amine, highlighting the branching points that lead to common side products.

G cluster_main cluster_side Nitro Ar-NO₂ (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Amine Ar-NH₂ (Desired Product) Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo +2e⁻

Caption: Main reduction pathway and side product formation.

References

  • Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation.
  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amid
  • Process for the purification of aromatic amines.
  • synthesis and reactions of b-sultams. a review. Organic Chemistry Division, University of Salford.
  • Synthesis of Five-Membered Cyclic Sulfonamide ( -Sultam) 4,4-Spirocycles. Thieme Chemistry.
  • Sultam synthesis. Organic Chemistry Portal.
  • Trichloroacetic acid fueled practical amine purific
  • Amines as Nucleophiles. Chemistry LibreTexts.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Minimizing side products in sulfonamide synthesis. BenchChem.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Aromatic Side Chain Reduction: Nitro. College of Saint Benedict & Saint John's University.
  • Synthesis of Sulfonamides. Royal Society of Chemistry.
  • Nitro Reduction - Common Conditions.
  • Reduction of nitro compounds. Wikipedia.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central, NIH.

Sources

Technical Support Center: Optimizing Synthesis of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (CAS No. 35204-36-3)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. As a key building block in pharmaceutical development, robust and scalable synthesis of this amine is critical. This document provides in-depth, field-proven insights into common challenges and their solutions, structured to empower you to overcome experimental hurdles efficiently.

The most prevalent and reliable synthetic strategy involves a two-step process: the nitration of the parent heterocycle, 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, followed by the reduction of the resulting nitro intermediate. Our focus here will be on optimizing these critical steps.

General Synthetic Workflow

The overall transformation is typically achieved as illustrated below. The primary challenges and optimization opportunities lie within the second step—the reduction of the aromatic nitro group.

G cluster_0 Synthetic Pathway A 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide B 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide A->B Step 1: Nitration Reagents: HNO₃ / H₂SO₄ Conditions: 0°C to RT C 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene -5-yl amine (Product) B->C Step 2: Nitro Group Reduction (See Troubleshooting Section)

Caption: General two-step synthesis of the target amine.

Troubleshooting Guide: Nitro Group Reduction

This section addresses the most common issues encountered during the conversion of 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide to the desired 5-amino product.

Question 1: My reaction yield is low. What are the most common causes and how can I improve it?

Answer: Low yield in nitroarene reductions is a frequent issue stemming from several factors, primarily incomplete reaction or product degradation. The choice of reducing agent is the most critical parameter. Let's analyze the top three methods:

  • Catalytic Transfer Hydrogenation (e.g., Pd/C with a Hydrogen Donor): This is often the cleanest and most efficient method.[2]

    • Causality & Solution:

      • Catalyst Activity: Ensure you are using a fresh, high-quality Palladium on Carbon (Pd/C) catalyst. Catalyst activity can degrade over time or with improper storage. A typical loading is 5-10 mol% of Pd.

      • Hydrogen Donor: Ammonium formate and hydrazine hydrate are common hydrogen donors.[3][4] Ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents). Hydrazine hydrate can sometimes offer higher selectivity for halogenated nitroarenes, which indicates its mild nature.[4]

      • Solvent: Protic solvents like ethanol or methanol are standard. They are crucial for solubilizing the hydrogen donor and facilitating proton transfer steps in the mechanism. Ensure your nitro-intermediate is sufficiently soluble; if not, consider a co-solvent system like THF/Methanol.

      • Temperature: These reactions are often run at room temperature to reflux. A gentle increase in temperature (e.g., to 40-60 °C) can significantly accelerate the reaction rate without promoting side reactions.

  • Metal/Acid Reduction (e.g., SnCl₂ or Fe): These are classic, robust methods that are often cost-effective.[2][5]

    • Causality & Solution:

      • Stoichiometry: These reactions require a significant stoichiometric excess of the metal reductant. For Tin(II) chloride (SnCl₂), at least 3 equivalents are mechanistically required.[6] It is common to use 4-5 equivalents to drive the reaction to completion.

      • Acidic Conditions: The presence of acid (e.g., concentrated HCl for SnCl₂, or acetic acid for Fe) is essential.[2][7] It protonates the intermediates and is consumed during the reaction. Ensure the pH remains acidic throughout.

      • Work-up: A common pitfall is product loss during work-up. After the reaction, the acidic mixture must be carefully basified (e.g., with NaOH or NaHCO₃ solution) to a high pH (>10) to precipitate metal hydroxides (e.g., Sn(OH)₄) and deprotonate the anilinium salt to the free amine.[7] The product is then extracted. Incomplete basification leads to the product remaining as a water-soluble salt.

  • Direct Hydrogenation (H₂ gas):

    • Causality & Solution:

      • Pressure: While a hydrogen balloon (1 atm) can work, some reactions require higher pressure (e.g., 50 psi) to proceed efficiently, especially on a larger scale.[8]

      • Catalyst Poisoning: The sulfone moiety in your molecule is generally stable. However, impurities in your starting material, particularly sulfur-containing compounds from previous steps, can poison the palladium catalyst. Ensure your nitro-intermediate is pure.

Question 2: I'm observing multiple spots on my TLC plate besides my product and starting material. What are these impurities?

Answer: The formation of byproducts is indicative of an incomplete or non-selective reaction. The nitro reduction proceeds through several intermediates, and if the reaction stalls, these can be isolated.

  • Common Intermediates: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds via nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If you are seeing minor, less polar spots (relative to the amine), they could be these species.

    • Solution: Increase the reaction time, temperature, or the amount of reducing agent to ensure the reaction proceeds to completion.

  • Azo Compound Formation: Under certain conditions, particularly with metal hydrides like LiAlH₄ or with insufficient reductant, the nitroso and hydroxylamine intermediates can condense to form an azo compound (Ar-N=N-Ar).[2][5] This will appear as a much less polar, often colored, spot.

    • Solution: Avoid strong, non-specific reducing agents like LiAlH₄ for aromatic nitro reductions.[2] Stick to catalytic hydrogenation or metal/acid systems which are highly reliable for this transformation.

  • Decomposition: The target molecule, while stable, can degrade under excessively harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions for prolonged periods).

    • Solution: Monitor the reaction by TLC or LC-MS every 1-2 hours. Once the starting material is consumed, proceed with the work-up promptly.

Below is a diagram illustrating the reduction pathway and potential side-reactions.

G cluster_0 Nitro Reduction Pathway A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N=N-Ar (Azo - Side Product) B->E Condensation D Ar-NH₂ (Amine - Product) C->D +2e⁻, +2H⁺ C->E Condensation

Caption: Pathway showing intermediates and a key side product.

Question 3: My catalytic hydrogenation reaction stalls and won't go to completion, even after a long time. Why?

Answer: A stalled catalytic hydrogenation is almost always due to catalyst deactivation or insufficient hydrogen supply.

  • Catalyst Deactivation (Poisoning): As mentioned, sulfur-containing impurities are classic poisons for Pd/C. While the sulfur in your heterocyclic core is a stable sulfone and generally does not poison the catalyst, ensure no residual reagents from the synthesis of the starting material (e.g., from a sulfidizing agent) are present.[9]

    • Solution: Purify the nitro-intermediate meticulously before the reduction step. Recrystallization or column chromatography is highly recommended.

  • Poor Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). If the mixture is not agitated vigorously, the catalyst will settle, and the effective surface area will be minimal.

    • Solution: Use a magnetic stir bar that provides vigorous, efficient stirring to keep the catalyst suspended. For larger-scale reactions, overhead mechanical stirring is necessary.

  • Insufficient Hydrogen Donor: If using transfer hydrogenation, the donor (e.g., ammonium formate) can be consumed or decompose over time, especially with heating.

    • Solution: Add the hydrogen donor in portions. Add an initial amount, and if the reaction stalls, add another portion after a few hours. This can restart the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is best for scale-up?

A1: For large-scale synthesis, catalytic hydrogenation with H₂ gas is often preferred in an industrial setting due to its high atom economy (the only byproduct is water) and easier product isolation (filtration of the catalyst).[10] However, it requires specialized high-pressure reactor equipment (a Parr hydrogenator or similar). For a typical lab scale-up (10-100g), transfer hydrogenation with Pd/C and ammonium formate is an excellent, safe, and practical choice that avoids the need for high-pressure gas.[3] Reductions with iron powder and an acid like ammonium chloride are also highly regarded for their cost-effectiveness and improved environmental profile compared to tin.[10]

Q2: How should I purify the final product?

A2: The crude product after work-up and solvent removal can often be purified by one of the following methods:

  • Recrystallization: A highly effective method for obtaining crystalline, high-purity material. Screen various solvents. Given the amine functionality and the polar sulfone group, polar protic solvents (ethanol, isopropanol) or mixtures like Ethyl Acetate/Hexane or Dichloromethane/Methanol might be effective.

  • Silica Gel Chromatography: If recrystallization fails or if impurities are very close in polarity, column chromatography is the best option. Use a solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol, gradually increasing the polarity. The amine product will be quite polar, so it may require a more polar eluent system.

  • Acid-Base Extraction: To remove non-basic organic impurities, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move the amine product into the aqueous layer, wash the organic layer, and then basify the aqueous layer and re-extract the pure amine.

Q3: What are the key parameters to optimize for the initial nitration step?

A3: The nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a standard electrophilic aromatic substitution. The sulfone group is strongly deactivating and meta-directing relative to its position.

  • Temperature Control: This is critical. The reaction is highly exothermic. Perform the addition of the substrate to the nitrating mixture (typically a mixture of concentrated nitric and sulfuric acids) slowly at 0 °C using an ice bath.

  • Reaction Time: After the initial addition, allowing the reaction to slowly warm to room temperature and stir for 1-3 hours is usually sufficient for completion. Over-extending the reaction time or increasing the temperature can lead to the formation of dinitro or oxidized byproducts.

  • Quenching: The reaction must be quenched carefully by pouring the acidic mixture slowly onto crushed ice. This precipitates the nitro-product, which can then be collected by filtration.

Comparative Summary of Reduction Methods
MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ gas (1-5 atm), Pd/C (5-10 mol%), Solvent (MeOH, EtOH), RT-50°CHigh atom economy, clean reaction, easy catalyst filtration.[2]Requires pressure equipment, flammable H₂ gas, catalyst can be pyrophoric, sensitive to poisoning.[4]
Transfer Hydrogenation NH₄HCO₂ or N₂H₄·H₂O (3-5 eq.), Pd/C (5-10 mol%), Solvent (MeOH, EtOH), 40-80°CNo H₂ gas needed, experimentally simple, generally high yielding and clean.[3][8]More expensive than metal/acid, requires heating, catalyst filtration needed.
Tin(II) Chloride Reduction SnCl₂·2H₂O (4-5 eq.), Conc. HCl, Solvent (EtOH), 50-80°CInexpensive, tolerant of many functional groups, robust.[2][11]Generates large amounts of tin waste, work-up can be difficult, poor atom economy.[6]
Iron Reduction Fe powder (5-10 eq.), NH₄Cl or AcOH, Solvent (EtOH/H₂O), RefluxVery inexpensive, environmentally safer than tin, effective.[2]Heterogeneous reaction requires vigorous stirring, iron waste, can require long reaction times.

References

  • Vertex AI Search. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Amerigo Scientific. (n.d.). 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine.
  • Khan, Z., & Durst, T. (1987). Preparation of 1-thio and 1-amino substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides. Canadian Journal of Chemistry, 65(3), 482-486.
  • Georg Thieme Verlag. (n.d.). Product Class 5: Benzo[c]thiophenes.
  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level).
  • Bhattacharya, A., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8439–8443.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES.
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3445–3454.
  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(1), 1109–1115.
  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

Sources

Technical Support Center: Degradation Pathways and Stability Testing of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. Given the limited direct literature on this specific molecule, this guide synthesizes information from established degradation patterns of related chemical classes, including cyclic sulfonamides (sultams), aromatic amines, and thiophene derivatives. It offers practical, field-proven insights into potential degradation mechanisms, experimental design for forced degradation studies, and troubleshooting common analytical challenges.

Table of Contents
  • Molecule at a Glance: Structural Features and Predicted Stability

  • Frequently Asked Questions (FAQs) on Degradation

  • Troubleshooting Guide for Common Experimental Issues

  • Experimental Protocols for Forced Degradation Studies

  • Proposed Degradation Pathways

  • References

Molecule at a Glance: Structural Features and Predicted Stability

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is a complex heterocyclic molecule featuring three key functional groups that dictate its reactivity and degradation profile:

  • Aromatic Amine (-NH₂): This group is highly susceptible to oxidation, which can lead to the formation of colored degradants (nitroso, nitro compounds) and polymerization. It is also a key site for photolytic degradation.[1][2][3]

  • Cyclic Sulfonamide (Sultam): The thiophene dioxide core forms a sultam. While generally more stable to hydrolysis than linear sulfonamides, the five-membered ring is strained. This ring can be susceptible to cleavage under harsh acidic or basic conditions.[4]

  • Thiophene Dioxide Ring: The sulfone group (-SO₂-) is an electron-withdrawing group that deactivates the benzene ring to some extent but is itself quite stable. However, the thiophene ring system can undergo oxidative degradation.[5][6]

This combination suggests that the primary degradation pathways will likely involve oxidation and photolysis of the aromatic amine, with potential for hydrolysis of the sultam ring under more extreme pH and temperature conditions.

Frequently Asked Questions (FAQs) on Degradation

Q1: What are the most likely degradation pathways for this molecule under standard laboratory conditions?

A: Under ambient light and in the presence of oxygen, the most probable degradation pathway involves the oxidation of the 5-amino group. This can lead to the formation of nitroso or nitro derivatives, or potentially oligomeric/polymeric materials through oxidative coupling. These degradation products are often colored, so a change in the solution's appearance from colorless to yellow or brown is a strong indicator of this process.

Q2: How stable is the sultam (cyclic sulfonamide) ring to hydrolysis?

A: Cyclic sulfonamides, or sultams, are generally more resistant to hydrolysis than their linear counterparts. However, they are not completely inert. Under forced degradation conditions, such as refluxing in strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), cleavage of the C-N or S-C bonds within the sultam ring can occur. Basic hydrolysis is often more aggressive than acidic hydrolysis for sulfonamides.[4]

Q3: Is this compound sensitive to light? What should I expect to see?

A: Yes, aromatic amines are known to be photosensitive.[1][2] Exposure to UV or even high-intensity visible light can promote oxidation of the amine group. You should expect to see the formation of new peaks in your chromatogram and potentially a color change in your sample. Photodegradation studies, as mandated by ICH guidelines, are crucial to determine the extent of this liability.

Q4: Can I anticipate the formation of sulfonate impurities?

A: Yes, desulfonation, or the loss of the SO₂ group, is a known degradation pathway for some sulfonated aromatic compounds, particularly under oxidative or photolytic stress.[7][8] This would result in the formation of 1-amino-3-methylbenzene derivatives. This pathway is considered a major route for monoaromatic phenyl sulfonates under oxidative attack.[7][8]

Troubleshooting Guide for Common Experimental Issues
Observed Issue Potential Cause(s) Troubleshooting Steps
Unexpected peak appears in HPLC analysis of a freshly prepared solution. 1. Contaminated solvent or glassware.2. On-column degradation.3. Rapid degradation in the chosen solvent/diluent.1. Run a blank gradient (solvent only) to check for contamination.2. Use a different, less reactive diluent (e.g., switch from methanol to acetonitrile).3. Lower the column temperature.4. Prepare samples immediately before injection.
Solution turns yellow/brown during oxidative stress testing (e.g., with H₂O₂). Oxidation of the aromatic amine group to form colored nitroso, nitro, or polymeric species.This is an expected outcome. Your primary goal is to now:1. Ensure your analytical method can separate the parent peak from these new, colored degradants.2. Use LC-MS to identify the molecular weights of the major colored impurities to confirm their identity.[9]3. Consider quenching the reaction at specific time points to study the kinetics of degradation.
Poor mass balance in forced degradation studies (sum of parent and degradants <95%). 1. Formation of non-UV active degradants.2. Formation of volatile degradants.3. Degradants are precipitating out of solution.4. Degradants are irreversibly adsorbed onto the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.2. Analyze the headspace of your sample vial using GC-MS.3. Visually inspect your samples for precipitates. If present, dissolve in a stronger solvent for analysis.4. Use a different column chemistry or a stronger wash solvent in your gradient.
No degradation observed under mild stress conditions (e.g., 60°C, neutral pH). The molecule is relatively stable under these conditions.Forced degradation studies are intended to be stressful.[10] You must increase the severity of the conditions:1. Hydrolysis: Increase temperature to 80°C or use stronger acid/base (e.g., 0.1 M to 1 M).2. Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%).3. Photolysis: Ensure the sample is exposed to a sufficient dose of light energy as specified in ICH Q1B guidelines.
Experimental Protocols for Forced Degradation Studies

These protocols are designed to meet the recommendations of the International Council for Harmonisation (ICH) guidelines for stability testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

4.1. General Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Concentration: For each stress condition, dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

4.2. Acid and Base Hydrolysis
  • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Procedure:

    • Incubate all three solutions in a water bath at 80°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the acid and base samples before injection (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

    • Analyze by a stability-indicating HPLC method.

4.3. Oxidative Degradation
  • Preparation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Procedure:

    • Keep the solution at room temperature and protect from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Analyze immediately by HPLC.

    • Troubleshooting: If no degradation is observed, increase the H₂O₂ concentration to 30%.

4.4. Photolytic Degradation
  • Preparation: Place two 10 mL volumetric flasks, each containing the 0.1 mg/mL working solution, into a photostability chamber.

  • Control: Wrap one flask completely in aluminum foil to serve as a dark control.

  • Procedure:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Analyze both the exposed and control samples by HPLC.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Work 0.1 mg/mL Working Solution Stock->Work Dilute Acid Acid Hydrolysis (0.1M HCl, 80°C) Work->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Work->Base Oxid Oxidation (3% H₂O₂, RT) Work->Oxid Photo Photolysis (ICH Q1B) Work->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Aliquots Base->HPLC Analyze Aliquots Oxid->HPLC Analyze Aliquots Photo->HPLC Analyze Aliquots LCMS LC-MS for Peak ID HPLC->LCMS Identify Degradants

Caption: Workflow for conducting forced degradation studies.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine based on its chemical structure and known reactivity of related compounds.

Degradation_Pathways cluster_oxidation Oxidative/Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_desulfonation Desulfonation Pathway Parent 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Nitroso Nitroso Derivative Parent->Nitroso [O], hv Polymer Oligomers/Polymers Parent->Polymer Oxidative Coupling RingOpened Ring-Opened Sulfonic Acid Parent->RingOpened H₂O / H⁺ or OH⁻ Desulfo Aromatic Amine Product Parent->Desulfo [O] or hv Nitro Nitro Derivative Nitroso->Nitro [O]

Sources

Technical Support Center: 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important research chemical. By understanding the likely impurities and their origins, you can streamline your experimental workflow and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic impurities I might encounter in my sample of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine?

The most common impurities are typically residual starting materials, intermediates from the synthetic route, and by-products from side reactions. Based on the prevalent synthetic pathway, which involves the nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide followed by the reduction of the nitro group, you should be aware of the following potential impurities:

  • Unreacted Starting Material: 1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

  • Intermediate: 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

  • Partially Reduced Intermediates: 5-nitroso-1,3-dihydrobenzo[c]thiophene 2,2-dioxide and 5-hydroxylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

  • Isomeric Impurity: 4-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, which can be formed as a minor isomer during the nitration step. Subsequent reduction would lead to the corresponding 4-amino isomer.

  • Over-nitrated By-products: Dinitro derivatives of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, which, upon reduction, would yield diamino derivatives.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

An unexpected peak could correspond to one of the impurities listed above. To identify it, consider the following troubleshooting workflow:

  • Review the Synthetic History: Understanding the specific reagents and conditions used in the synthesis of your batch can provide clues. For example, aggressive nitrating conditions may increase the likelihood of isomeric and over-nitrated by-products.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. The molecular weight of the impurity can often provide a strong indication of its identity. Refer to the table below for the molecular weights of common impurities.

  • Spiking Experiment: If you have access to standards of the suspected impurities, you can perform a spiking experiment. Add a small amount of the standard to your sample and observe if the peak of interest increases in intensity.

  • NMR Spectroscopy: For a definitive structural elucidation of an unknown impurity, it may be necessary to isolate the compound by preparative HPLC or column chromatography and analyze it by NMR spectroscopy.

Q3: What is the most likely synthetic route for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine?

The most plausible and commonly employed synthetic route is a two-step process:

  • Nitration: Electrophilic nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Studies have shown that electrophilic substitution on this ring system preferentially occurs at the 5-position.[1]

  • Reduction: The resulting 5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is then reduced to the target 5-amino compound. Catalytic hydrogenation is a common method for this transformation.

Troubleshooting Guides

Issue 1: Incomplete Nitration

Symptom: Your final product contains a significant amount of the starting material, 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, as identified by HPLC or NMR.

Root Cause Analysis:

  • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may have been too low.

  • Reaction Time Too Short: The reaction may not have been allowed to proceed to completion.

  • Low Reaction Temperature: Nitration is an exothermic reaction, but insufficient temperature may lead to a sluggish reaction rate.

Corrective and Preventive Actions:

  • Optimize Stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. A slight excess may be beneficial, but be mindful of the potential for over-nitration.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.

  • Control Temperature: Carefully control the reaction temperature. While the reaction is often performed at low temperatures initially to control the exotherm, it may be necessary to allow it to warm to room temperature to ensure completion.

Issue 2: Presence of Isomeric Impurities

Symptom: You have identified the presence of 4-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide in your product.

Root Cause Analysis:

The formation of the 4-nitro isomer can occur during the nitration step, especially under harsh conditions. The directing effect of the sulfone group is not exclusively to the 5-position.

Corrective and Preventive Actions:

  • Milder Nitrating Conditions: Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, which can sometimes offer better regioselectivity compared to mixed acid (HNO₃/H₂SO₄).[2]

  • Purification Strategy: The isomeric amines can often be separated by column chromatography on silica gel or by preparative HPLC. Developing a suitable mobile phase is key.

Issue 3: Incomplete Reduction of the Nitro Group

Symptom: Your final product is discolored (often yellow or orange) and contains impurities identified as the 5-nitroso or 5-hydroxylamino derivatives.

Root Cause Analysis:

  • Catalyst Deactivation: The catalyst used for hydrogenation (e.g., Palladium on carbon) may have become deactivated.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may not have been high enough for the reaction to go to completion.

  • Insufficient Reaction Time: The reduction may not have been run for a sufficient duration.

Corrective and Preventive Actions:

  • Catalyst Handling: Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.

  • Optimize Hydrogenation Conditions: Increase the hydrogen pressure or the reaction time. Monitoring the reaction by TLC or HPLC is crucial.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods such as using a metal in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Experimental Protocols

Protocol 1: Nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide

This protocol is a general guideline and should be optimized for your specific setup.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve 1,3-dihydrobenzo[c]thiophene 2,2-dioxide in concentrated H₂SO₄ cool Cool the mixture to 0°C start->cool add_nitrating_agent Slowly add a mixture of concentrated HNO₃ and H₂SO₄ cool->add_nitrating_agent stir Stir at 0-10°C add_nitrating_agent->stir monitor Monitor by TLC/HPLC stir->monitor quench Pour onto crushed ice monitor->quench Upon completion filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry the solid wash->dry end end dry->end Crude 5-nitro derivative

Caption: Workflow for the catalytic hydrogenation of the 5-nitro intermediate.

Data Presentation

Table 1: Molecular Weights of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amineC₈H₉NO₂S183.23
1,3-dihydrobenzo[c]thiophene 2,2-dioxideC₈H₈O₂S168.21
5-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxideC₈H₇NO₄S213.21
5-nitroso-1,3-dihydrobenzo[c]thiophene 2,2-dioxideC₈H₇NO₃S197.21
5-hydroxylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxideC₈H₉NO₃S199.23
4-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxideC₈H₉NO₂S183.23

References

  • Amerigo Scientific. 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. [Link]

  • Reaction of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxides with Electrophilic Agents. ResearchGate. [Link]

  • Khan, Z., & Durst, T. (1987). Preparation of 1-thio and 1-amino substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides. Canadian Journal of Chemistry, 65(2), 482-486.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-10.
  • Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76.
  • PubChem. 1,3-Dihydro-2lambda6-benzothiophene-2,2-dione. [Link]

Sources

Technical Support Center: Assay Development with 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to address the primary challenge associated with this compound: its poor aqueous solubility in biological and biochemical assays. Our approach is grounded in established principles of medicinal chemistry and formulation science to ensure the integrity and reproducibility of your experimental results.

I. Understanding the Challenge: Why is Solubility Critical?

The therapeutic potential of a compound can only be evaluated when it is adequately dissolved in the assay medium. Poor solubility of a test article like 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine can lead to a number of experimental artifacts:

  • Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an inaccurate (underestimated) measure of its potency (e.g., IC50, EC50).

  • Assay Interference: Undissolved particles can interfere with assay detection systems, particularly those based on light scattering, absorbance, or fluorescence.

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high variability and poor reproducibility of results.

The structure of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, with its fused aromatic rings, suggests a lipophilic nature, which often correlates with low aqueous solubility. The presence of an amine group, however, offers a handle for pH-dependent solubility modification. This guide will walk you through a systematic approach to achieving a stable and soluble solution for your assays.

II. Troubleshooting Guide: Addressing Solubility Issues

This section is designed to help you diagnose and resolve common solubility problems encountered during assay development.

Question 1: My compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What should I do first?

Answer: This is a classic sign of a "DMSO crash." The first step is to assess the final concentration of DMSO in your assay. Many organic solvents, including DMSO, can cause precipitation when their concentration exceeds a certain level, often as low as 0.1-1%, in aqueous solutions.[1]

  • Initial Action: Check if you can prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume to your assay, thereby reducing the final DMSO concentration. For example, if you are currently using a 10 mM stock and adding 10 µL to 1 mL of buffer (1% DMSO), try making a 100 mM stock and adding 1 µL (0.1% DMSO).

  • Rationale: DMSO is a powerful organic solvent that is miscible with water.[2] However, when a DMSO solution of a lipophilic compound is rapidly diluted into an aqueous environment, the compound may no longer be soluble in the resulting water-rich mixture and will precipitate out.

Question 2: I've minimized the DMSO concentration to a level that doesn't affect my assay (e.g., <0.5%), but I still see precipitation. What's the next logical step?

Answer: When the primary solvent is insufficient, a systematic approach to solubility enhancement is recommended. The presence of a basic amine group on your compound suggests that pH modification is a promising next step.

  • Action: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). The amine group can be protonated at acidic pH, which typically increases aqueous solubility.[][4] Determine the solubility of your compound in each buffer. Be mindful that your biological target (e.g., enzyme, cell line) must be stable and active at the tested pH.

  • Causality: Aromatic amines have a pKa associated with the equilibrium between the neutral and the protonated (cationic) form.[5][6] By lowering the pH below the pKa, you shift the equilibrium towards the more soluble, charged species.

Question 3: Adjusting the pH helped, but I'm still not at my target concentration without precipitation. What other solubilizing agents can I try?

Answer: If pH adjustment alone is insufficient, you can explore the use of co-solvents, surfactants, or cyclodextrins. It is critical to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[1]

  • Recommended Strategy:

    • Co-solvents: Introduce a secondary organic solvent that is miscible with water, such as ethanol, propylene glycol, or polyethylene glycol (PEG). These can be used in combination with DMSO.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8][9]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[10][11][12][13]

  • Self-Validation: For every new excipient or combination of excipients, you must run a "vehicle control" in your assay. This control contains the same concentration of all solubilizing agents but no test compound. This is essential to confirm that the vehicle itself does not inhibit or activate your biological target.

III. Detailed Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol outlines a stepwise method for determining an appropriate solvent system for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Objective: To identify a vehicle that solubilizes the compound at the desired concentration without interfering with the assay.

Materials:

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (at the standard pH for your assay)

  • A series of buffers with varying pH (e.g., citrate for pH 5-6, phosphate for pH 6-8)

  • Co-solvents (e.g., ethanol, PEG-400)

  • Surfactants (e.g., 10% stock of Polysorbate 80)

  • Cyclodextrins (e.g., 10% stock of Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Clear microplates or glass vials

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).

  • Tier 1: DMSO Concentration Range: a. In your standard aqueous assay buffer, prepare serial dilutions of your DMSO stock to achieve final DMSO concentrations of 5%, 2%, 1%, 0.5%, and 0.1%. b. Visually inspect for precipitation immediately and after 1-2 hours. c. Determine the maximum DMSO concentration that maintains solubility.

  • Tier 2: pH Adjustment: a. Using the maximum tolerable DMSO concentration determined in Tier 1, prepare solutions of your compound in buffers of varying pH. b. Assess solubility at each pH.

  • Tier 3: Co-solvents and Excipients: a. If solubility is still insufficient, use the best condition from Tier 2 (optimal pH and DMSO concentration) and add a third component. b. Test a range of concentrations for each new excipient (see table below for starting points). c. Always include a vehicle control for each new formulation to test for assay interference.

Data Summary: Recommended Starting Concentrations for Excipients

Excipient ClassExampleTypical Starting Concentration in Final AssayKey Considerations
Co-Solvent PEG-4001-5% (v/v)Can affect enzyme kinetics.[14][15][16]
Surfactant Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Can denature proteins at high concentrations.[17]
Cyclodextrin HP-β-CD0.1-1% (w/v)Can sometimes extract cholesterol from cell membranes.[18]

IV. Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Solubility_Workflow cluster_0 Start: Solubility Issue cluster_1 Tier 1: Optimize Primary Solvent cluster_2 Tier 2: pH Adjustment cluster_3 Tier 3: Introduce Excipients cluster_4 Final Validation Start Compound precipitates in aqueous assay buffer ConcentrateStock Prepare more concentrated stock in 100% DMSO Start->ConcentrateStock ReduceDMSO Test lower final [DMSO] (<1%) ConcentrateStock->ReduceDMSO CheckSolubility1 Is compound soluble? ReduceDMSO->CheckSolubility1 ModifyPH Test solubility in buffers of varying pH (e.g., pH 5.0 - 8.0) CheckSolubility1->ModifyPH No VehicleControl Run Vehicle Control in Assay CheckSolubility1->VehicleControl Yes CheckSolubility2 Is compound soluble? ModifyPH->CheckSolubility2 AddExcipient Add Co-solvent, Surfactant, or Cyclodextrin CheckSolubility2->AddExcipient No CheckSolubility2->VehicleControl Yes CheckSolubility3 Is compound soluble? AddExcipient->CheckSolubility3 CheckSolubility3->VehicleControl Yes Fail Re-evaluate Formulation CheckSolubility3->Fail No CheckInterference No Interference? VehicleControl->CheckInterference Proceed Proceed with Assay CheckInterference->Proceed Yes CheckInterference->Fail No

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comparative analysis of synthetic routes for the preparation of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a key building block in medicinal chemistry and materials science. We will delve into the strategic considerations and experimental details of the most viable and documented synthetic pathway, which proceeds through the electrophilic nitration of a benzosultam precursor followed by reduction. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental insights and a thorough review of the available literature.

Introduction

2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, also known as 5-aminobenzosultam, is a heterocyclic compound of significant interest due to its utility as a versatile intermediate in the synthesis of various biologically active molecules. The presence of the aromatic amine functionality on the rigid benzosultam scaffold allows for a wide range of chemical modifications, making it a valuable synthon for the construction of compound libraries in drug discovery programs. This guide aims to provide a critical evaluation of the synthetic strategies leading to this important molecule, focusing on efficiency, scalability, and the chemical principles underpinning each transformation.

Route 1: Synthesis via Electrophilic Nitration of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxide

This is the most direct and well-precedented approach for the synthesis of the target compound. The strategy relies on the initial construction of the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide core, followed by a regioselective nitration and subsequent reduction of the nitro group.

Logical Flow of Route 1

A α,α'-Dibromo-o-xylene B 1,3-Dihydrobenzo[c]thiophene A->B  Na2S, Ethanol   C 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide B->C  H2O2 or m-CPBA   D 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide C->D  HNO3, H2SO4   E 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine D->E  Reduction (e.g., SnCl2/HCl)   A 4-Nitro-2-methylbenzyl halide B Intermediate A->B  Sulfonylation/Cyclization   C 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine B->C  Reduction  

Validating the Bioactivity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzothiophene Derivative

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2][3][4]. The subject of this guide, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, is a novel compound belonging to this versatile class. The presence of a cyclic sulfone (a sulfonamide bioisostere) and an aromatic amine suggests a high potential for targeted biological activity, particularly in the realm of oncology. This guide provides a comprehensive framework for the systematic validation of its bioactivity, focusing on its potential as an anticancer agent through kinase and carbonic anhydrase inhibition. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols.

Hypothesized Bioactivities and Rationale

Given the structural features of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, we hypothesize two primary modes of anticancer action:

  • Kinase Inhibition: The benzothiophene core is present in numerous kinase inhibitors[5][6]. The 2,2-dioxo moiety may mimic the phosphate-binding region of ATP, while the amine group can form crucial hydrogen bonds within the kinase active site.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a well-established pharmacophore for carbonic anhydrase (CA) inhibitors. The cyclic sulfone in our target compound is a close structural analog and may exhibit similar inhibitory activity. CAs are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.

Comparative Validation Framework

To rigorously assess the bioactivity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (hereinafter referred to as "the test compound"), a multi-tiered approach is proposed. This involves a series of in vitro assays comparing the test compound to well-characterized inhibitors.

Alternative Compounds for Comparison
Compound ClassAlternative CompoundRationale for Selection
Pan-Kinase Inhibitor StaurosporineA well-established, potent, and broad-spectrum kinase inhibitor, serving as a positive control for kinase inhibition assays.
Standard Chemotherapeutic DoxorubicinA widely used anticancer drug with a well-understood mechanism of action, providing a benchmark for general cytotoxicity against cancer cell lines[7][8].
Carbonic Anhydrase Inhibitor AcetazolamideA clinically used sulfonamide CA inhibitor, serving as a direct competitor and positive control for CA inhibition assays[3][9].

Experimental Protocols for Bioactivity Validation

The following section details the step-by-step methodologies for validating the hypothesized bioactivities.

PART 1: In Vitro Kinase Inhibition Assay

This assay will determine the ability of the test compound to inhibit the activity of a representative tyrosine kinase (e.g., Src kinase) or a panel of kinases.

Causality of Experimental Choices: The choice of a fluorescence-based assay offers high sensitivity and is amenable to high-throughput screening. Measuring the amount of ADP produced provides a direct and universal measure of kinase activity, regardless of the substrate.

Self-Validating System: The inclusion of a no-enzyme control, a no-substrate control, and a positive control (Staurosporine) ensures that the observed inhibition is due to the specific action of the test compound on the kinase and not due to assay artifacts.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis P1 Prepare Kinase Buffer A1 Dispense Kinase to 96-well plate P1->A1 P2 Prepare ATP and Substrate Solution A4 Initiate reaction with ATP/Substrate mix P2->A4 P3 Prepare Test Compound and Staurosporine Dilutions A2 Add Test Compound/Controls P3->A2 A1->A2 A3 Pre-incubate A2->A3 A3->A4 A5 Incubate at 30°C A4->A5 A6 Stop reaction and add ADP detection reagent A5->A6 D1 Read Fluorescence A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • ATP/Substrate Solution: Prepare a solution containing a suitable kinase substrate (e.g., poly-Glu,Tyr 4:1) and ATP at a concentration close to the Km for the specific kinase.

    • Test Compound/Controls: Prepare a serial dilution of the test compound, Staurosporine, and a vehicle control (e.g., DMSO) in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the kinase solution to each well.

    • Add 5 µL of the serially diluted test compound, Staurosporine, or vehicle control to the respective wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

PART 2: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of the esterase activity of carbonic anhydrase.

Causality of Experimental Choices: This assay is based on the well-established ability of CAs to hydrolyze p-nitrophenyl acetate (p-NPA). The resulting yellow product, p-nitrophenol, can be easily quantified spectrophotometrically, providing a robust and straightforward method for assessing CA activity[10].

Self-Validating System: The protocol includes a blank (no enzyme) to correct for background absorbance and a positive control (Acetazolamide) to validate the assay's ability to detect known inhibitors. All measurements are performed in triplicate to ensure data reliability[10].

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis P1 Prepare Assay Buffer (Tris-HCl) A1 Add Assay Buffer, Test Compound/Controls, and CA Enzyme to 96-well plate P1->A1 P2 Prepare p-NPA Substrate Solution A3 Initiate reaction with p-NPA Substrate P2->A3 P3 Prepare CA Enzyme Solution P3->A1 P4 Prepare Test Compound and Acetazolamide Dilutions P4->A1 A2 Pre-incubate A1->A2 A2->A3 D1 Measure Absorbance at 400 nm (kinetic) A3->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition and IC50 values D2->D3

Caption: Workflow for the carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Dilute human carbonic anhydrase II to a working concentration in cold assay buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO[10].

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor solutions (or DMSO for the control).

    • Add 20 µL of the CA Enzyme Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode every 30 seconds for 10-30 minutes using a microplate reader[10].

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and Acetazolamide.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

PART 3: Cell-Based Anticancer Activity Assay

This assay will evaluate the cytotoxicity of the test compound against a panel of human cancer cell lines.

Causality of Experimental Choices: The MTT assay is a standard, reliable method for assessing cell viability by measuring the metabolic activity of living cells[7]. The use of multiple cancer cell lines (e.g., a breast cancer line like MCF-7, a colon cancer line like HCT-116, and a lung cancer line like A549) will provide insights into the compound's spectrum of activity.

Self-Validating System: Including a vehicle control and a potent cytotoxic drug (Doxorubicin) allows for the accurate determination of the test compound's relative potency and efficacy.

Experimental Workflow: Cell Viability (MTT) Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis C1 Seed cancer cells in 96-well plates C2 Allow cells to adhere overnight C1->C2 T2 Treat cells with compounds for 48-72 hours C2->T2 T1 Prepare serial dilutions of Test Compound and Doxorubicin T1->T2 M1 Add MTT reagent to each well T2->M1 M2 Incubate for 2-4 hours M1->M2 M3 Solubilize formazan crystals M2->M3 D1 Measure absorbance at 570 nm M3->D1 D2 Calculate % cell viability D1->D2 D3 Determine GI50 values D2->D3 G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA Target Gene Promoter STAT3_dimer->DNA translocates and binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: The canonical JAK-STAT3 signaling pathway.

Data Summary and Interpretation

All quantitative data from the assays should be compiled into clear, comparative tables.

Table 1: Comparative IC₅₀/GI₅₀ Values (µM)

CompoundKinase Inhibition (IC₅₀)Carbonic Anhydrase II Inhibition (IC₅₀)MCF-7 Cytotoxicity (GI₅₀)HCT-116 Cytotoxicity (GI₅₀)A549 Cytotoxicity (GI₅₀)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Staurosporine Literature/Experimental ValueN/ALiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Doxorubicin N/AN/ALiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Acetazolamide N/ALiterature/Experimental Value>100>100>100

Interpretation: The collective data will provide a comprehensive profile of the test compound's bioactivity. A low IC₅₀ value in the kinase assay coupled with potent cytotoxicity against cancer cell lines would strongly support its development as a kinase inhibitor. Similarly, significant CA inhibition could open another avenue for its therapeutic application. Comparing the GI₅₀ values across different cell lines will also reveal any potential cancer cell type selectivity.

Conclusion

This guide outlines a rigorous and logically structured approach to validate the bioactivity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. By employing established, self-validating experimental protocols and making objective comparisons with standard compounds, researchers can confidently ascertain the therapeutic potential of this novel molecule. The proposed framework not only ensures scientific integrity but also provides a clear path for further investigation into its mechanism of action, paving the way for its potential development as a next-generation therapeutic agent.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
  • Benzothiophene: Assorted Bioactive Effects. (n.d.). ResearchGate.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (2025). BenchChem.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). National Institutes of Health.
  • Editorial: The role of STAT3 signaling pathway in tumor progression. (n.d.). Frontiers.
  • STAT3 Pathway. (n.d.). QIAGEN GeneGlobe.
  • Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. (2022, April 24). Frontiers.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Medicinal Chemistry.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). (2025, June 17). Abcam.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 2). National Institutes of Health.
  • Synthesis and anticancer activity of bis-benzo[d]d[1][10]ioxol-5-yl thiourea derivatives with molecular docking study. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). National Institutes of Health.
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (n.d.). National Institutes of Health.

Sources

Structural Showdown: A Comparative Analysis of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the privileged scaffold of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine serves as a versatile foundation for the development of novel therapeutics. The strategic modification of the amine functionality unlocks a diverse chemical space, giving rise to derivatives with a wide spectrum of biological activities. This guide provides a comprehensive structural and functional comparison of N-substituted 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine derivatives, offering insights into their structure-activity relationships (SAR) and their potential as kinase inhibitors and anticancer agents. Through an objective lens, we will dissect experimental data to inform rational drug design and guide future research endeavors.

The Core Moiety: A Foundation for Therapeutic Innovation

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene, also known as a cyclic sulfone or sultam, fused to a benzene ring, presents a rigid and planar core. The introduction of an amine group at the 5-position provides a critical handle for chemical modification. This amine group can be readily derivatized to explore the impact of various substituents on the molecule's overall properties, including its binding affinity to biological targets, solubility, and metabolic stability. The sulfone group, with its strong electron-withdrawing nature, influences the electronic properties of the entire ring system and can participate in hydrogen bonding interactions with target proteins.

Caption: Core structure of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of N-substituted derivatives typically begins with the core 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. Standard acylation or alkylation reactions provide a straightforward route to a diverse library of analogs.

Experimental Protocol: General Synthesis of N-Acyl Derivatives
  • Dissolution: Dissolve 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

The choice of acylating agent is critical in determining the final properties of the molecule. A wide range of commercially available acyl chlorides and anhydrides allows for the introduction of various aliphatic and aromatic moieties.

Structural Comparison: Insights from Crystallography and Spectroscopy

For instance, the crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide reveals an envelope conformation for the thiophene ring, with the sulfur atom and its two oxygen atoms forming the flap[1]. This non-planar conformation can influence how the molecule fits into a protein's binding pocket. In another example, the crystal structure of a thiophene derivative, (E)-2-[1-(benzo[d][2][3]dioxol-5-yl)ethylidene], shows that the benzo[d][2][3]dioxole ring system is approximately planar[4]. The planarity or non-planarity of the core and its substituents will significantly impact potential π–π stacking interactions with aromatic residues in a target protein.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide information about the chemical environment of atoms within the molecule. Comparative ¹H and ¹³C NMR data for a series of derivatives can reveal electronic changes induced by different substituents on the amine.

Table 1: Hypothetical Comparative Structural Data

DerivativeN-SubstituentKey Bond Angle (°C) (C4-C5-N)Dihedral Angle (°) (Benzene-Thiophene)
1 -H120.51.5
2a -COCH₃118.92.1
2b -COPh119.215.8
3a -CH₃121.11.8
3b -CH₂Ph120.825.4

This table is a hypothetical representation to illustrate how such data would be presented. Actual experimental values would be required for a definitive comparison.

The data in such a table would allow researchers to correlate specific structural changes, such as the twist induced by a bulky N-aryl group, with observed biological activity.

Comparative Biological Activity: Kinase Inhibition and Anticancer Potential

The true measure of these derivatives lies in their biological performance. Numerous studies have highlighted the potential of thiophene and benzothiophene derivatives as inhibitors of various protein kinases and as anticancer agents[3][5][6][7].

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold can serve as a template for designing ATP-competitive kinase inhibitors. The N-substituent plays a critical role in establishing key interactions within the ATP-binding pocket.

A study on N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines demonstrated that these compounds can act as potent inhibitors of several serine/threonine kinases, including CDK5/p25, CK1δ/ɛ, and GSK3α/β[3]. The nature and position of substituents on the N-aryl ring were found to be critical for both potency and selectivity.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis Start 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Derivatization N-Alkylation / N-Acylation Start->Derivatization Library Library of Derivatives Derivatization->Library Kinase_Assay Kinase Inhibition Assay (e.g., IC50 determination) Library->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for comparing kinase inhibitory activity.

Anticancer Activity

The antiproliferative effects of these derivatives are often linked to their kinase inhibitory activity or other mechanisms such as topoisomerase inhibition. A series of 3-acyl derivatives of a related naphtho[2,3-b]thiophene-4,9-dione system showed significant cytotoxicity against various cancer cell lines and were found to inhibit topoisomerase II[5].

Table 2: Comparative Biological Data (IC₅₀ values in µM)

DerivativeN-SubstituentKinase AKinase BCancer Cell Line XCancer Cell Line Y
1 -H> 50> 50> 100> 100
2a -COCH₃15.225.845.162.3
2b -COPh2.18.55.712.4
3a -CH₃22.538.175.289.6
3b -CH₂Ph0.84.21.53.9

This table is a hypothetical representation. Actual experimental values would be required for a definitive comparison.

From this hypothetical data, a clear SAR emerges. Aromatic N-substituents (2b and 3b) appear to confer greater potency than aliphatic ones (2a and 3a). The N-benzoyl derivative (2b) and particularly the N-benzyl derivative (3b) show promising activity, suggesting that a phenyl ring at this position is beneficial for binding to the target kinase and for inducing cancer cell death.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
  • Reagents: Prepare assay buffer, kinase, substrate, ATP, and test compounds at desired concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion: Guiding Future Drug Design

The structural and functional comparison of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine derivatives underscores the profound impact of N-substitution on their biological activity. While a comprehensive, publicly available dataset for a systematic series of these specific derivatives remains elusive, the analysis of related compounds provides a strong foundation for rational drug design.

Key takeaways for researchers in this field include:

  • Aromatic substituents on the 5-amino group, particularly those capable of engaging in π-stacking and hydrogen bonding interactions, are a promising avenue for enhancing kinase inhibitory and anticancer potency.

  • The conformational flexibility of the N-substituent can significantly influence binding affinity. Bulky groups may induce conformational changes in the target protein or, conversely, be sterically hindered.

  • Systematic derivatization and parallel screening are essential for elucidating clear structure-activity relationships and for identifying lead compounds for further optimization.

Future work should focus on the synthesis and comprehensive evaluation of a focused library of N-alkyl, N-acyl, and N-aryl derivatives of the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold. Such a study, complete with crystallographic data and head-to-head biological testing, would be invaluable to the medicinal chemistry community and would undoubtedly accelerate the development of novel therapeutics based on this versatile molecular framework.

References

  • Liu, X., et al. (2010). Discovery and SAR of Thiazolidine-2,4-Dione Analogues as Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors via Hierarchical Virtual Screening. Journal of Medicinal Chemistry, 53(6), 2661–2665. [Link]

  • Camps, M., et al. (2005). Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. [Link]

  • Meijer, L., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. European Journal of Medicinal Chemistry, 58, 171-183. [Link]

  • Zahran, M. A-H., et al. (2017). Synthesis and biological evaluation of phthalimide dithiocarbamate and dithioate derivatives as anti-proliferative and anti-angiogenic agents-I. European Journal of Chemistry, 8(4), 391-399. [Link]

  • Ferreira, P. M., et al. (2011). Design, synthesis, and cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system. Journal of Medicinal Chemistry, 54(14), 5049-5060. [Link]

  • Lefranc, F., et al. (2019). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 10(12), 2269-2283. [Link]

  • Wünsch, B., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(7), 1735. [Link]

  • El-Reedy, A. A. M., et al. (2020). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 14, 465-481. [Link]

  • Jiang, X., et al. (2015). Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o749–o750. [Link]

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Bioorganic & Medicinal Chemistry, 18(3), 1273-1283. [Link]

  • Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][3][5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]

  • Lo, Y-C., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]

  • Lee, H., et al. (2014). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3422-3425. [Link]

  • Wang, L., et al. (2016). Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives. Medicinal Chemistry Research, 25(11), 2533-2542. [Link]

  • Abdeen, S., et al. (2021). Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. Molecules, 26(16), 4987. [Link]

  • Szafranski, K., et al. (2017). Synthesis and biological evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(3), 39-50. [Link]

  • de Oliveira, A. B., et al. (2015). Crystal structure of (E)-2-[1-(benzo[d][2][3]dioxol-5-yl)ethylidene]-N-methylhydrazinecarbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 25(18), 4236. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • Quist, F., et al. (2014). Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o636–o637. [Link]

  • Barlow, R. B., et al. (1982). The X-Ray Crystal Structure of 4-Diphenylcarbamyl-N-Methylpiperidine Methobromide (The Carbamate Analogue of 4-Damp Methiodide). Journal of Pharmacy and Pharmacology, 34(1), 56-57. [Link]

  • Lee, J., et al. (2011). Design, synthesis and biological evaluation of benzo[1.3.2]dithiazolium ylide 1,1-dioxide derivatives as potential dual cyclooxygenase-2/5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 19(21), 6445-6455. [Link]

  • Al-Omair, M. A., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][8]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 513-520. [Link]

  • Al-Said, M. S., et al. (2016). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1632–1636. [Link]

  • El-Sayed, N. N. E., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-22. [Link]

Sources

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the therapeutic potential of emerging benzothiophene derivatives.

Foreword

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is the "translational gap"—the frequent disparity between a compound's performance in controlled laboratory settings (in vitro) and its efficacy within a complex living organism (in vivo). This guide aims to provide a robust framework for comparing the in vitro and in vivo efficacy of novel compounds, with a specific focus on the emerging scaffold, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine .

However, a thorough review of the current scientific literature reveals a significant knowledge gap regarding the specific biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. While its chemical structure suggests potential as a valuable scaffold in medicinal chemistry, there is a conspicuous absence of published data detailing its in vitro potency, in vivo efficacy, or its specific molecular targets. Commercial suppliers list the compound for research purposes but do not provide any analytical data on its biological performance[1].

Therefore, in the interest of scientific integrity and to provide a valuable educational resource, this guide will pivot to a well-characterized analogue from the broader benzothiophene class for which both in vitro and in vivo data are available. By examining a related molecule, we can effectively illustrate the principles and methodologies of comparative efficacy analysis, providing a blueprint for the future evaluation of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine and other novel chemical entities.

For the purpose of this illustrative guide, we will focus on a class of benzothiophene derivatives that have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target in autoimmune diseases[2][3].

The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiophene core is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists. Its rigid structure and synthetic tractability make it an ideal starting point for the development of potent and selective inhibitors for a variety of biological targets. Derivatives of the related 2,3-dihydrobenzo[b]thiophene 1,1-dioxide have shown promise as inhibitors of tumor necrosis factor-α converting enzyme (TACE), as antidiabetics, and as HIF-2a inhibitors[4]. The introduction of a sulfone group, as seen in 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, can significantly alter the electronic properties and three-dimensional shape of the molecule, potentially leading to novel biological activities.

In Vitro Efficacy Assessment: The First Step in Characterizing a Novel Compound

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's direct interaction with its molecular target and its effects on cellular functions.

Target Engagement and Potency

A primary in vitro assay for a novel compound is to determine its affinity and potency for its intended biological target. For our analogue, a RORγt modulator, a common assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the ability of the compound to displace a known fluorescently labeled ligand from the ligand-binding domain (LBD) of the RORγt protein.

Table 1: Illustrative In Vitro Potency of a Benzothiophene-based RORγt Modulator

CompoundTargetAssay TypeIC50 (nM)
Analogue ARORγtTR-FRET50
Competitor 1RORγtTR-FRET120
Competitor 2RORγtTR-FRET35

Experimental Protocol: RORγt Ligand Binding Assay (TR-FRET)

  • Reagents: Recombinant human RORγt-LBD, Lanthanide-labeled anti-tag antibody, fluorescently labeled tracer ligand, test compounds.

  • Procedure:

    • Add RORγt-LBD to a 384-well assay plate.

    • Add serial dilutions of the test compound (e.g., Analogue A).

    • Add the fluorescent tracer.

    • Add the anti-tag antibody.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

  • Data Analysis: The ratio of the two emission wavelengths is calculated and plotted against the compound concentration to determine the IC50 value.

Cellular Activity

Demonstrating that a compound can modulate its target in a cellular context is a crucial next step. For a RORγt modulator, a common cellular assay involves measuring the inhibition of IL-17A production in human Th17 cells.

Table 2: Illustrative Cellular Activity of a Benzothiophene-based RORγt Modulator

CompoundCell TypeAssayIC50 (nM)
Analogue AHuman Th17 CellsIL-17A Secretion250
Competitor 1Human Th17 CellsIL-17A Secretion500
Competitor 2Human Th17 CellsIL-17A Secretion180

Experimental Protocol: IL-17A Secretion Assay in Human Th17 Cells

  • Cell Culture: Isolate CD4+ T cells from human peripheral blood and differentiate them into Th17 cells using a specific cytokine cocktail.

  • Compound Treatment: Plate the differentiated Th17 cells and treat with serial dilutions of the test compound.

  • Stimulation: Stimulate the cells to produce IL-17A (e.g., with anti-CD3/CD28 antibodies).

  • Measurement: After a 48-72 hour incubation, collect the cell supernatant and measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the IL-17A concentration against the compound concentration to determine the IC50 value.

In_Vitro_Workflow cluster_0 Target-Based Assays cluster_1 Cell-Based Assays Target_Engagement Target Engagement (e.g., TR-FRET) Enzyme_Kinetics Enzyme Kinetics Target_Engagement->Enzyme_Kinetics Determine Potency (IC50) Cellular_Activity Cellular Activity (e.g., IL-17A Secretion) Target_Engagement->Cellular_Activity Validate Cellular Efficacy Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cellular_Activity->Cytotoxicity Assess Therapeutic Index In_Vivo_Workflow cluster_0 Pre-clinical Studies cluster_1 Efficacy Evaluation Animal_Model Disease Model Selection (e.g., EAE in mice) Dosing Dose-Response Study Animal_Model->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Dosing->PK_PD Clinical_Endpoints Primary & Secondary Clinical Endpoints PK_PD->Clinical_Endpoints Correlate Exposure with Efficacy Biomarkers Target Engagement & Downstream Biomarkers Clinical_Endpoints->Biomarkers Histopathology Histopathological Analysis Biomarkers->Histopathology

Caption: A streamlined workflow for in vivo efficacy evaluation.

Bridging the In Vitro-In Vivo Gap: Key Considerations

The discrepancy between in vitro and in vivo results can often be attributed to several factors:

  • Metabolic Stability: A compound that is highly potent in vitro may be rapidly metabolized in vivo, leading to low exposure at the target site. Microsomal stability assays can provide an early indication of metabolic fate.[3]

  • Bioavailability: Poor absorption from the gastrointestinal tract can limit the oral bioavailability of a compound.

  • Target Engagement in Tissues: It is essential to confirm that the drug reaches its target tissue in sufficient concentrations to exert its pharmacological effect.

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected side effects or a different efficacy profile.

Future Directions for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

The lack of published data on the biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine presents a clear opportunity for future research. The initial steps should involve a comprehensive in vitro screening campaign to identify its molecular target(s). Based on the benzothiophene scaffold's known activities, potential targets could include kinases, nuclear receptors, or enzymes involved in inflammatory pathways.

Once a primary target is identified, the systematic in vitro and in vivo evaluation process outlined in this guide can be applied to thoroughly characterize its therapeutic potential. This will involve establishing robust target engagement and cellular assays, followed by efficacy studies in relevant animal models of disease.

Conclusion

While the specific efficacy of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine remains to be elucidated, the principles of comparative in vitro and in vivo analysis are universal. A systematic and rigorous approach, beginning with target identification and proceeding through cellular and whole-organism models, is paramount for successfully navigating the translational gap. The illustrative examples provided in this guide, based on a well-characterized benzothiophene analogue, offer a clear roadmap for the future investigation of this and other novel chemical entities, ultimately paving the way for the development of new and effective medicines.

References

  • 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Amerigo Scientific. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Semantic Scholar. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. [Link]

Sources

A Comparative Spectroscopic Analysis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a compound of interest in contemporary drug discovery programs. Due to the limited availability of direct experimental spectra for this specific molecule in public domains, this guide will present a detailed theoretical analysis grounded in established spectroscopic principles and data from closely related structural analogs. This approach offers valuable insights into the expected spectral characteristics, aiding researchers in compound identification, purity assessment, and structural elucidation.

We will draw comparisons with two key analogs: the parent scaffold, 1,3-dihydrobenzo[c]thiophene-2,2-dione , and a representative substituted aminobenzothiophene derivative. This comparative framework will illuminate the influence of the amine substituent on the spectroscopic signatures.

The Spectroscopic Signature: An Overview

The unique arrangement of the bicyclic system in 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, featuring a sulfone group and an aromatic amine, gives rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for researchers working on its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine reveal characteristic chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and methylene protons. The introduction of the electron-donating amino group at the C-5 position significantly influences the chemical shifts of the aromatic protons compared to the unsubstituted analog.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity J-coupling (Hz)
H-4~6.8d~8.0
H-6~7.0dd~8.0, 2.0
H-7~7.2d~2.0
-NH₂~4.0-5.0br s-
-CH₂- (C1, C3)~4.3s-
Predicted ¹³C NMR Spectral Data

The carbon spectrum will reflect the electronic environment of each carbon atom. The presence of the sulfone group results in a downfield shift for the methylene carbons, while the amino group causes an upfield shift for the ipso-carbon and other carbons in the aromatic ring.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1, C-3~55
C-3a~130
C-4~115
C-5~148
C-6~118
C-7~125
C-7a~135

Comparative NMR Analysis

To contextualize the predicted data, a comparison with the experimental data of 1,3-dihydrobenzo[c]thiophene-2,2-dione is instructive.

Compound Aromatic Protons (ppm) Methylene Protons (ppm)
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine~6.8 - 7.2~4.3
1,3-dihydrobenzo[c]thiophene-2,2-dione~7.3 - 7.5~4.4

The upfield shift of the aromatic protons in the amino-substituted compound is a direct consequence of the electron-donating nature of the amino group, which increases the electron density on the aromatic ring.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is expected to be characterized by strong absorptions corresponding to the N-H, S=O, and aromatic C-H bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400-3200Medium, broad
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch3000-2850Medium
S=O stretch (sulfone)1350-1300 and 1160-1120Strong
C=C stretch (aromatic)1600-1450Medium
C-N stretch1340-1250Medium

The presence of two strong bands for the sulfone group is a key diagnostic feature.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (C₈H₉NO₂S), the expected molecular ion peak [M]⁺ in a high-resolution mass spectrum would be at m/z 183.0354.

Common fragmentation pathways would likely involve the loss of SO₂ and subsequent rearrangements of the aromatic core.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Place on ATR Crystal Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data Structure Elucidation NMR_Spec->NMR_Data IR_Data Functional Group ID IR_Spec->IR_Data MS_Data Molecular Weight & Fragmentation MS_Spec->MS_Data Final_Analysis Comparative Analysis NMR_Data->Final_Analysis IR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, spectroscopic analysis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. By comparing its predicted spectral data with that of known analogs, we have established a robust framework for its characterization. The provided protocols offer a standardized approach for researchers to obtain experimental data. As this molecule and its derivatives continue to be explored in drug development, a thorough understanding of their spectroscopic properties will be indispensable.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313675, 1,3-Dihydro-2lambda6-benzothiophene-2,2-dione. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2015). Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o749–o750. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Supporting Information for Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. Beilstein Journal of Organic Chemistry, 20, 552–560. [Link]

Comparative Benchmarking of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Against Known Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents in oncology necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive framework for benchmarking the compound 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a molecule with a scaffold suggestive of potential bioactivity. Lacking extensive characterization in public literature, we hypothesize its potential as an inhibitor of Tankyrase (TNKS), a class of poly(ADP-ribose) polymerase (PARP) enzymes that are critical regulators of the Wnt/β-catenin signaling pathway.[1][2][3] This document outlines a series of head-to-head experimental protocols to compare its performance against well-established Tankyrase inhibitors: XAV939, G007-LK, and IWR-1. The objective is to provide researchers and drug development professionals with a robust, self-validating methodology to determine the compound's potency, cellular activity, and potential as a modulator of oncogenic signaling pathways.

Introduction: Tankyrases as a Therapeutic Target in Oncology

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the PARP family of enzymes that play pivotal roles in various cellular processes, including telomere maintenance, mitotic spindle formation, and signal transduction.[2][3] Their emergence as high-potential cancer drug targets is primarily due to their critical function in regulating the Wnt/β-catenin signaling pathway.[1][4]

In many cancers, particularly colorectal cancer (CRC), aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes.[5] The stability of β-catenin is controlled by a "destruction complex," of which the scaffold protein Axin is a concentration-limiting component. Tankyrases promote the degradation of Axin via poly(ADP-ribosylation), thereby dismantling the destruction complex and stabilizing β-catenin.[6][7][8] Therefore, inhibiting Tankyrase activity stabilizes Axin, promotes β-catenin degradation, and ultimately suppresses Wnt-driven tumor growth.[9][10] This mechanism forms the scientific rationale for developing Tankyrase inhibitors as anti-cancer therapeutics.

G cluster_wnt_off Wnt 'OFF' State (Normal) cluster_wnt_on Wnt 'ON' State (Cancer) cluster_nucleus cluster_inhibition Therapeutic Intervention Axin_Complex Axin/APC/GSK3β Destruction Complex BetaCatenin_off β-catenin Axin_Complex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Targeted for Degradation BetaCatenin_on β-catenin TNKS Tankyrase (TNKS) TNKS->Axin_Complex PARsylates Axin, promoting its degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL DVL->Axin_Complex Inhibits Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binds to Gene_Transcription Oncogene Transcription TCF_LEF->Gene_Transcription Activates Inhibitor Tankyrase Inhibitor (e.g., XAV939, G007-LK) Inhibitor->TNKS Blocks Activity G cluster_assays Benchmarking Workflow cluster_standards Known Standards start Candidate Compound: 2,2-dioxo-1,3-dihydrobenzo[c] thiophene-5-yl amine biochemical 4.1 In Vitro Biochemical Assay (IC₅₀ Determination) start->biochemical target_engagement 4.2 Cellular Target Engagement Assay (Axin Stabilization) biochemical->target_engagement functional 4.3 Wnt Pathway Functional Assay (Reporter Gene) target_engagement->functional phenotypic 4.4 Anti-Proliferative Assay (Cell Viability) functional->phenotypic end Comparative Performance Profile phenotypic->end XAV939 XAV939 XAV939->biochemical G007LK G007-LK G007LK->target_engagement IWR1 IWR-1 IWR1->functional

Figure 2: High-level experimental workflow for benchmarking the candidate compound.
4.1 Protocol: In Vitro Biochemical Assay for IC₅₀ Determination

Objective: To determine the direct inhibitory effect of the candidate compound on the enzymatic activity of recombinant TNKS1 and TNKS2 and calculate its half-maximal inhibitory concentration (IC₅₀).

Causality: This is the foundational experiment. A direct biochemical assay confirms that any observed cellular effects are due to the inhibition of the target enzyme itself, rather than other mechanisms. We will use a chemiluminescent assay, a common and robust method for quantifying PARP activity. [11][12] Methodology:

  • Reagents & Materials:

    • Recombinant human TNKS1 and TNKS2 (catalytic domain).

    • Histone (as a substrate for PARsylation).

    • Biotinylated NAD⁺.

    • Streptavidin-HRP (Horse Radish Peroxidase).

    • Chemiluminescent HRP substrate.

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Candidate compound, XAV939, G007-LK, IWR-1 (dissolved in DMSO).

    • 96-well white plates.

  • Procedure:

    • Coat 96-well plates with histone and incubate overnight at 4°C. Wash plates with PBS-T.

    • Prepare serial dilutions of the candidate compound and standard inhibitors (e.g., from 100 µM to 1 pM) in assay buffer. Include a DMSO-only control (vehicle/100% activity) and a no-enzyme control (background).

    • In each well, add the assay buffer, the diluted compound/control, and the recombinant TNKS1 or TNKS2 enzyme.

    • Initiate the reaction by adding biotinylated NAD⁺ to all wells. Incubate for 60-90 minutes at room temperature.

    • Stop the reaction and wash the plates to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose chains created by the active enzyme.

    • Wash plates thoroughly. Add the chemiluminescent substrate.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no-enzyme) signal from all readings.

    • Normalize the data relative to the DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

4.2 Protocol: Cellular Target Engagement via Axin Stabilization

Objective: To verify that the compound engages and inhibits Tankyrase within a cellular context, leading to the stabilization of its direct substrate, Axin.

Causality: Measuring the accumulation of Axin protein provides direct evidence of target engagement in a physiological environment. [6][10]An increase in Axin levels indicates that its Tankyrase-mediated degradation has been successfully blocked.

Methodology:

  • Cell Line: SW480 or DLD-1 (human colorectal adenocarcinoma cell lines with APC mutations and active Wnt signaling).

  • Procedure:

    • Seed SW480 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the candidate compound and standards (XAV939, G007-LK) at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 24 hours. Include a DMSO vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the Axin1/2 band intensity to the loading control.

    • Compare the normalized Axin levels in treated samples to the DMSO control to determine the fold-increase in Axin stabilization.

4.3 Protocol: Wnt/β-catenin Pathway Functional Assay

Objective: To measure the functional consequence of Tankyrase inhibition on the transcriptional activity of the Wnt/β-catenin pathway.

Causality: While Axin stabilization shows target engagement, this assay confirms that the engagement translates into the desired downstream biological effect: the suppression of Wnt-driven gene transcription. The Super TOPFlash (STF) reporter assay is a gold standard for this measurement. [1] Methodology:

  • Cell Line & Reagents:

    • HEK293T cells.

    • STF luciferase reporter plasmid (contains TCF/LEF binding sites).

    • Renilla luciferase plasmid (for normalization).

    • Transfection reagent.

    • Dual-Luciferase Reporter Assay System.

  • Procedure:

    • Co-transfect HEK293T cells with the STF reporter plasmid and the Renilla control plasmid.

    • After 24 hours, re-plate the transfected cells into a 96-well plate.

    • Treat the cells with serial dilutions of the candidate compound and standards, alongside a DMSO control.

    • Stimulate Wnt signaling by adding Wnt3a-conditioned media or by co-transfecting with a Wnt1-expressing plasmid.

    • Incubate for another 24 hours.

    • Lyse the cells and measure both Firefly (STF) and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of inhibitor concentration to determine the IC₅₀ for pathway inhibition.

Data Interpretation and Comparative Analysis

The successful completion of these experiments will yield a multi-dimensional profile of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. The data should be consolidated for a clear head-to-head comparison.

Hypothetical Data Summary Table:

ParameterCandidate CompoundXAV939 (Standard)G007-LK (Standard)IWR-1 (Standard)
TNKS1 IC₅₀ (Biochemical) Experimental Value~11 nM~46 nM~131 nM
TNKS2 IC₅₀ (Biochemical) Experimental Value~4 nM~25 nM~56 nM
Axin2 Stabilization (EC₅₀, Cellular) Experimental Value~2.5 µMValue from LiteratureValue from Literature
Wnt Pathway Inhibition (IC₅₀, STF) Experimental Value~11 nM (Cell-free)~50 nM (Cellular)~180 nM
DLD-1 Cell Proliferation (GI₅₀) Experimental ValueValue from LiteratureValue from LiteratureValue from Literature

Interpretation Logic:

  • Potency vs. Efficacy: A low biochemical IC₅₀ indicates high potency. However, this must translate to cellular activity. A large discrepancy between biochemical IC₅₀ and cellular EC₅₀ may suggest poor cell permeability or high protein binding.

  • Mechanism Confirmation: Strong Axin stabilization coupled with Wnt pathway inhibition confirms the intended on-target mechanism.

  • Benchmarking: If the candidate compound shows IC₅₀ and EC₅₀ values comparable to or better than the standards, it warrants further investigation. If it is significantly weaker, it may be deprioritized or serve as a scaffold for chemical optimization.

Conclusion and Future Directions

This guide provides a structured, rigorous, and scientifically-grounded approach to benchmark 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. By systematically evaluating its biochemical potency, cellular target engagement, and functional impact on the Wnt pathway relative to established standards, researchers can make a data-driven decision on its therapeutic potential.

Positive results from this benchmarking cascade would justify progression to more advanced studies, including selectivity profiling against other PARP family members, pharmacokinetic analysis, and in vivo efficacy studies in relevant xenograft models. [13][11]This methodical approach ensures that resources are directed toward compounds with the highest probability of success in the complex landscape of oncology drug discovery.

References
  • Anonymous. (n.d.). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online.
  • Anonymous. (2014). Tankyrase inhibitors as therapeutic targets for cancer. PubMed.
  • Anonymous. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times.
  • Anonymous. (n.d.). IWR-1-endo - Wnt Signaling Inhibitor. MedchemExpress.com.
  • Anonymous. (2019, May 10). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Hematology & Oncology.
  • Anonymous. (n.d.). XAV-939 | WNT Pathway Inhibitor | Tankyrase Inhibitor. Selleck Chemicals.
  • Anonymous. (n.d.). G007-LK PARP inhibitor. Selleck Chemicals.
  • Anonymous. (n.d.). XAV939 | WNT Pathway Inhibitor. STEMCELL Technologies.
  • Anonymous. (n.d.). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. AACR Journals.
  • Anonymous. (n.d.). G007-LK | PARP | Wnt/beta-catenin. TargetMol.
  • Anonymous. (n.d.). Tankyrase as a Novel Molecular Target in Cancer and Fibrotic Diseases. PubMed.
  • Anonymous. (n.d.). IWR-1-endo | WNT Pathway Inhibitor. Selleck Chemicals.
  • Anonymous. (2022, March 21). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry - ACS Publications.
  • Anonymous. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. PMC - NIH.
  • Anonymous. (n.d.). G007-LK | TNKS1/2 Inhibitor. MedchemExpress.com.
  • Anonymous. (n.d.). XAV 939 | Tankyrase Inhibitors. R&D Systems.
  • Anonymous. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers.
  • Anonymous. (n.d.). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. PMC - NIH.
  • Anonymous. (n.d.). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. PMC - NIH.
  • Anonymous. (n.d.). PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.
  • Anonymous. (n.d.). Wnt Antagonist I, IWR-1-endo - Calbiochem. Merck Millipore.
  • Anonymous. (2021, July 23). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports.
  • Anonymous. (n.d.). IWR-1-endo | WNT Pathway Inhibitor. STEMCELL Technologies.
  • Anonymous. (n.d.). IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. ResearchGate.
  • Anonymous. (n.d.). Novel insight into the function of tankyrase. PMC - NIH.
  • Anonymous. (n.d.). 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine. Amerigo Scientific.
  • Anonymous. (n.d.). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. NIH.
  • Anonymous. (n.d.). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PMC - NIH.
  • Anonymous. (2018, January 9). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. NIH.
  • Anonymous. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Anonymous. (2021, February 18). PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.
  • Anonymous. (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH.
  • Anonymous. (n.d.). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of Chemical Information and Modeling - ACS Publications.
  • Anonymous. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • Anonymous. (n.d.). 4-(4-Benzod[1][14]ioxol-5-yl-thiazol-2-yl)-5-methylsulfanyl-thiophene-2-carboxamidine. PubChem. Retrieved from

  • Anonymous. (n.d.). 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE. Sigma-Aldrich.
  • Anonymous. (n.d.). 4-(Benzo[d]d[1][14]ioxol-5-yl)-5-methylthiazol-2-amine. Sigma-Aldrich. Retrieved from

  • Anonymous. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.
  • Anonymous. (n.d.). Synthesis of 1,3-dihydrobenzo[c]thiophene. PrepChem.com.
  • Anonymous. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate.
  • Anonymous. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][14][15]riazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. Retrieved from

Sources

A Strategic Guide to De-Risking Drug Development: Cross-Reactivity Profiling of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a compound built upon a benzothiophene scaffold, represents a class of structures with significant therapeutic potential, derivatives of which have been explored for activities ranging from anticancer to antimicrobial.[1][2][3][4][5] The core structure, featuring a sulfonamide-like cyclic sulfone and an aromatic amine, presents a pharmacophore with the potential for interactions with a wide array of biological targets. However, this same potential for broad bioactivity necessitates a rigorous and early assessment of off-target interactions to mitigate the risk of adverse effects and late-stage clinical failures.[6][7][8]

This guide provides a comprehensive framework for a cross-reactivity study of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. As direct cross-reactivity data for this specific molecule is not extensively published, we will establish a robust, multi-tiered strategy for its characterization. This document will compare and contrast essential in vitro and cell-based assays, providing the causal logic behind experimental choices and detailed protocols to ensure self-validating and reliable data. Our objective is to equip researchers and drug development professionals with the necessary tools to build a comprehensive selectivity profile, thereby enabling an informed assessment of this compound's therapeutic potential.

Conceptual Framework: A Tiered Approach to Off-Target Profiling

A systematic investigation of a compound's selectivity is best approached in a tiered manner, moving from broad, high-throughput screens to more focused, physiologically relevant assays. This strategy allows for the efficient identification of potential liabilities and conserves resources by prioritizing the most critical assessments.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: Cellular & Tissue Context T1_Kinase Broad Kinase Panel (e.g., KinomeScan) T2_CYP CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) T1_Kinase->T2_CYP Identify initial off-targets T1_OffTarget General Off-Target Panel (e.g., SafetyScreen44) T2_hERG hERG Channel Assay (Patch Clamp or Flux) T1_OffTarget->T2_hERG Prioritize based on hits T3_Cell Cell-Based Potency & Cytotoxicity Assays T2_CYP->T3_Cell Confirm in cellular context T2_hERG->T3_Cell T3_TCR Tissue Cross-Reactivity (Immunohistochemistry) T3_Cell->T3_TCR Assess tissue-level binding G cluster_0 TCR Workflow A Label Test Compound (e.g., Biotinylation) C IHC Staining: Apply Labeled Compound A->C B Prepare Frozen Human Tissue Sections (Panel of ~37 tissues) B->C D Detection & Visualization (e.g., Streptavidin-HRP) C->D E Pathologist Evaluation: Identify On-Target and Off-Target Binding D->E

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous mechanistic studies. The novel compound, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, has emerged as a molecule of interest, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for confirming its biological activity, proposing a testable hypothesis for its mechanism, and comparing its performance against established alternatives through robust experimental design.

The benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] The structural features of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, particularly the sulfone and amine moieties, suggest its potential to interact with key biological targets that regulate cellular signaling pathways. This guide will navigate the process of moving from this structural potential to concrete mechanistic understanding.

Part 1: The Investigative Approach: Proposing a Hypothesized Mechanism of Action

Given the prevalence of anti-inflammatory and anticancer properties among benzothiophene derivatives, a logical starting point is to hypothesize that 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine modulates a critical signaling pathway implicated in both inflammation and cancer. A primary candidate for such a pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]

Hypothesis: 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine exerts its biological effects by inhibiting the NF-κB signaling pathway, a central mediator of inflammatory and pro-survival gene expression.

This hypothesis is grounded in the understanding that aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers.[2][3] Inhibition of this pathway can lead to a reduction in pro-inflammatory cytokines and an increase in apoptosis of cancer cells.

To provide a robust comparison, we will benchmark the activity of our target compound against a well-characterized NF-κB inhibitor, such as Bay 11-7082, and a broader anti-inflammatory agent like dexamethasone.

Part 2: The Experimental Roadmap: A Step-by-Step Guide to Mechanistic Validation

A multi-faceted experimental approach is essential to rigorously test our hypothesis. The following workflow outlines a logical progression from broad cellular effects to specific molecular interactions.

Experimental_Workflow cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Pathway-Specific Analysis cluster_2 Phase 3: Target Deconvolution A Initial Cytotoxicity and Anti-inflammatory Screening B Cell Viability Assay (MTT) A->B C Nitric Oxide (NO) Production Assay A->C D Investigation of NF-κB Pathway Modulation C->D E NF-κB Reporter Gene Assay D->E F Western Blot for Key NF-κB Pathway Proteins D->F G Direct Target Identification (Optional) F->G H In Vitro Kinase Inhibition Assays

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Phase 1: Cellular Phenotyping

The initial phase aims to confirm the biological activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine in relevant cellular models.

2.1. Cell Viability Assay (MTT)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines (e.g., HeLa, MCF-7) and its potential toxicity in normal cell lines (e.g., HEK293).[4][5][6][7][8]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (e.g., 0.1 to 100 µM) and the comparator compounds for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

2.2. Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9]

Detailed Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Reagent Addition: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

Phase 2: Pathway-Specific Analysis

If the initial screening reveals significant anti-inflammatory or cytotoxic activity, the next phase focuses on dissecting the involvement of the hypothesized NF-κB pathway.

2.3. NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[2]

Detailed Protocol: Luciferase Reporter Assay

  • Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[10]

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL) for 6-8 hours.[2]

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[2]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.[2]

2.4. Western Blot Analysis of NF-κB Pathway Proteins

Western blotting allows for the direct visualization of the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.[2]

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells as in the reporter assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Phase 3: Direct Target Identification (Optional)

Should the preceding experiments strongly implicate a particular upstream kinase in the NF-κB pathway (e.g., IKKβ), direct enzymatic assays can be employed.

2.5. In Vitro Kinase Inhibition Assays

These assays determine if the compound directly inhibits the activity of a specific kinase.[11][12]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant IKKβ), its specific substrate peptide, and ATP in a kinase assay buffer. Add the test compound and incubate.[11]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.[11]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine and Comparators

CompoundCell LineIC50 (µM) at 48h
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amineHeLa
MCF-7
HEK293
Bay 11-7082HeLa
DexamethasoneHeLa

Table 2: Anti-inflammatory Activity of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

CompoundLPS-stimulated RAW 264.7
NO Production IC50 (µM)
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine
Bay 11-7082
Dexamethasone

Table 3: Effect on NF-κB Transcriptional Activity

CompoundTNF-α-stimulated HEK293T
NF-κB Reporter IC50 (µM)
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine
Bay 11-7082

Interpretation of Results:

  • A significant reduction in cell viability in cancer cell lines compared to normal cell lines would suggest a favorable therapeutic window.

  • Potent inhibition of NO production would confirm its anti-inflammatory properties.

  • A dose-dependent decrease in NF-κB reporter activity would strongly support the hypothesized mechanism.

  • Western blot results showing decreased phosphorylation of p65 and IκBα, and stabilization of IκBα, would provide further evidence for NF-κB pathway inhibition.

  • Direct inhibition of a specific kinase in an in vitro assay would pinpoint a molecular target.

By systematically following this guide, researchers can move from a compound of interest to a well-supported mechanism of action, paving the way for further preclinical and clinical development.

References

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Oqaili, N. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-kappa B: Methods and Protocols | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Identification of novel inflammasome inhibitors via cellular NLRP3 Target Engagement assays. Retrieved from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]

Sources

A Comparative Review of 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5-yl Amine Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged structures of heterocyclic compounds are of paramount importance. Among these, the thiophene nucleus and its fused derivatives have garnered significant attention due to their diverse biological activities.[1] This guide provides a comparative analysis of analogues derived from the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold, with a focus on their potential as kinase inhibitors. While a direct head-to-head comparative study of a comprehensive library of these specific analogues is not extensively documented in publicly available literature, this review synthesizes data from research on structurally related compounds to elucidate potential structure-activity relationships (SAR) and guide future research.

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene core, a sulfone-containing bicyclic system, presents a unique three-dimensional structure that can be exploited for targeted interactions with protein active sites. The presence of the 5-amino group provides a convenient handle for synthetic elaboration, allowing for the exploration of a wide chemical space. The focus on kinase inhibition is informed by the prevalence of thiophene-containing scaffolds in the development of inhibitors for this critical class of enzymes, which are often dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4]

Core Scaffold and Rationale for Analogue Design

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold ( 1 ) serves as the foundational structure for the analogues discussed herein. The sulfone group acts as a strong hydrogen bond acceptor, while the aromatic ring system can engage in π-stacking interactions. The primary amine at the 5-position is a key point for diversification, allowing for the introduction of various substituents to probe the binding pockets of target kinases.

The design of analogues typically focuses on modifying the 5-amino group with different functionalities, such as amides, ureas, and sulfonamides, or by incorporating this amine into larger heterocyclic systems. These modifications aim to:

  • Explore different regions of the kinase ATP-binding site: By varying the size, shape, and electronic properties of the substituents, one can target different sub-pockets of the kinase active site.

  • Modulate physicochemical properties: Modifications can be used to tune solubility, cell permeability, and metabolic stability.

  • Introduce new interaction points: The addition of hydrogen bond donors and acceptors, or hydrophobic groups, can lead to enhanced binding affinity and selectivity.

Comparative Analysis of Representative Analogues

This section presents a synthesized comparison of hypothetical analogues based on documented activities of structurally similar compounds. The biological data presented is illustrative and derived from related chemical series to highlight potential SAR trends.

Compound Structure Target Kinase (Illustrative) Inhibitory Activity (IC50, Illustrative) Key Structural Features & Rationale
Analogue A N-(2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl)acetamideSrc Kinase~500 nMSimple acetamide. The acetyl group provides a hydrogen bond acceptor and may occupy a small hydrophobic pocket.
Analogue B N-(2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl)-4-methylbenzamideAbl Kinase~150 nMIntroduction of a substituted phenyl ring can enhance binding through van der Waals interactions and π-stacking. The methyl group can probe a hydrophobic pocket.
Analogue C 1-(2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl)-3-(4-chlorophenyl)ureaVEGF-R2~50 nMThe urea linker provides additional hydrogen bonding opportunities. The chlorophenyl group can occupy a larger, more hydrophobic region of the ATP binding site.
Analogue D N-(2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl)thiophene-2-sulfonamideCDK5~80 nMThe thiophene-sulfonamide moiety introduces a different geometry and electronic profile. The sulfonamide can act as a hydrogen bond donor and acceptor, while the thiophene ring can engage in specific interactions.[5]

Structure-Activity Relationship (SAR) Insights

Based on the illustrative data and knowledge from related kinase inhibitor scaffolds, the following SAR trends can be postulated for the 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine series:

  • Amine Substitution is Crucial: Unsubstituted 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is unlikely to be a potent kinase inhibitor. Acylation or sulfonylation of the amine is necessary to introduce functionalities that can interact with the kinase active site.

  • Aromatic Substituents Enhance Potency: The introduction of substituted aromatic rings, as seen in Analogue B and C, generally leads to increased potency. The nature and position of the substituents on the phenyl ring are critical for optimizing interactions. Electron-withdrawing groups like chlorine can sometimes enhance binding.

  • Linker Chemistry Matters: The choice of linker between the core scaffold and the terminal substituent (e.g., amide vs. urea) influences the hydrogen bonding pattern and the overall conformation of the molecule, which in turn affects binding affinity.

  • Exploration of Heterocyclic Substituents: As suggested by Analogue D, the use of other heterocyclic rings like thiophene can lead to potent and selective inhibitors by providing unique interaction opportunities.[5]

Experimental Protocols

General Synthetic Scheme for N-acylated Analogues

The synthesis of N-acylated analogues of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine can be achieved through a straightforward acylation reaction.

G start 2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-amine product N-(2,2-dioxo-1,3-dihydrobenzo[c]thiophen-5-yl)amide Analogue start->product Base (e.g., Pyridine or DIEA) Solvent (e.g., DCM or DMF) reagent Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent reagent->product

Caption: General synthetic workflow for N-acylated analogues.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA) (1.2 equivalents), to the solution.

  • Acylation: Slowly add the corresponding acyl chloride (1.1 equivalents) or a pre-activated carboxylic acid (using a coupling agent like HATU or EDC) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated analogue.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

The inhibitory activity of the synthesized analogues against a target kinase can be evaluated using a variety of in vitro assay formats, such as a radiometric assay or a fluorescence-based assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Test Compound (Analogue) (Serial Dilution) incubation Incubate at 30°C inhibitor->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (e.g., Peptide) substrate->incubation atp ATP (radiolabeled or unlabeled) atp->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_signal Measure Signal (e.g., Radioactivity, Fluorescence) stop_reaction->measure_signal ic50 Calculate IC50 measure_signal->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (for radiometric assays, [γ-³²P]ATP is often used).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: For radiometric assays, spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthesized comparative analysis, based on data from structurally related compounds, suggests that strategic modifications of the 5-amino group can lead to potent inhibitors. Future work in this area should focus on the synthesis and systematic biological evaluation of a dedicated library of these analogues against a panel of kinases to establish clear SAR and identify lead compounds for further optimization. The exploration of diverse linkers and a wider range of heterocyclic substituents is warranted to fully probe the potential of this scaffold in kinase-targeted drug discovery.

References

A comprehensive list of references would be compiled here based on the specific literature sources used to build this synthesized guide. The provided search results offer a starting point for identifying relevant primary literature.

Sources

Safety Operating Guide

A-Z Guide for the Proper Disposal of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound potentially utilized in advanced drug development and material sciences, 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine demands a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for its safe management, grounded in established laboratory safety principles and regulatory standards. The inherent chemical properties of sulfonated aromatic amines necessitate a disposal protocol that prioritizes personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Regulatory Framework

Understanding the potential hazards is the first step in safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a sulfonated aromatic amine allows for a scientifically sound hazard assessment based on analogous compounds.

  • Aromatic Amines: This class of compounds is often associated with systemic effects, including methaemoglobinaemia, characterized by headache, cardiac dysrhythmia, and cyanosis (blue discoloration of the blood)[1]. Some aromatic amines are considered potential carcinogens[1][2].

  • Sulfonated Compounds: The sulfonyl group generally increases water solubility. While this particular compound has poor biodegradability, its mineralization can be demonstrated by a high recovery of sulfate[3].

  • Regulatory Imperative: In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5][6]. All waste chemicals should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional[7]. It is crucial to manage this compound as a hazardous waste to ensure compliance and avoid significant penalties[8].

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassPotential Effects & ConsiderationsRequired PPE
Acute Toxicity Based on analogous aromatic amines, may be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to skin, eyes, and respiratory tract.[9][10]Chemical safety goggles or face shield, lab coat, nitrile gloves (or other chemically resistant gloves). Use only in a chemical fume hood.[9]
Chronic Toxicity Aromatic amines as a class are linked to long-term health risks, including potential carcinogenicity.[1][2]Strict adherence to engineering controls (fume hood) and PPE to minimize exposure.
Environmental Should not be released into the environment. May contaminate groundwater and is likely poorly biodegradable, posing a risk to aquatic life.[1][3][9]Prevent entry into drains and waterways. All waste must be collected for proper disposal.[1][10]
On-Site Waste Management: Segregation and Collection

Proper disposal begins at the point of generation. Adherence to these steps is critical to prevent accidental exposure and ensure the waste is accepted by a licensed disposal facility.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA in the laboratory, at or near the point of waste generation.[8][11]

  • The SAA must be under the direct supervision of laboratory personnel.[12]

  • Ensure the SAA is clearly marked with "Hazardous Waste" signage.[12]

Step 2: Select Appropriate Waste Containers

  • Use only chemically compatible containers with secure, screw-top lids.[11] High-density polyethylene (HDPE) containers are a common and suitable choice.

  • Never use metal containers for potentially acidic waste streams.[12]

  • Ensure containers are in good condition, with no cracks or signs of deterioration.[11]

  • For liquid waste, do not fill containers beyond 90% capacity to allow for expansion.[12]

Step 3: Labeling and Waste Identification

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • Clearly write the full chemical name: "2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine". Avoid abbreviations or formulas.

  • List all constituents and their approximate percentages, including solvents.

  • Indicate the date when waste was first added to the container.

Step 4: Segregate Waste Streams

  • Solid Waste: Collect pure or residual solid compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a dedicated, labeled solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with incompatible waste streams. Store acids and bases separately.[11]

  • Contaminated Labware: Items like pipette tips and wipes with trace contamination should be placed in a separate, clearly labeled container for solid hazardous waste.

  • Aqueous Solutions: Do not dispose of any quantity of this compound down the drain.[7][8] The poor biodegradability of sulfonated aromatic amines means they are not adequately removed by typical wastewater treatment processes.[3]

Disposal Protocol: The Professional Pathway

On-site chemical treatment or neutralization of this compound is not recommended for a standard laboratory setting due to the risk of creating more hazardous byproducts. The only acceptable and safe disposal method is through your institution's Environmental Health and Safety (EHS) office and their licensed hazardous waste contractor.

Step-by-Step Disposal Procedure:

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[8][11]

  • Storage Limits: Be aware of SAA limits. A laboratory must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[7][8]

  • Request Pickup: Once a waste container is full or has been in the SAA for a designated period (often up to one year for partially filled containers), submit a hazardous waste collection request to your institution's EHS or equivalent safety office.[7][11]

  • Professional Disposal: The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated form of the material, evacuate the lab and contact your EHS office or emergency response team immediately.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation (fume hood) and wear the appropriate PPE (double-glove, lab coat, safety goggles).

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all contents, including the spilled chemical and the absorbent material. Arrange for pickup through your EHS office.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

G Disposal Workflow for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine Start Waste Generated Form Identify Waste Form Start->Form Solid Pure Solid or Grossly Contaminated Items Form->Solid Solid Liquid Liquid Solution (e.g., in organic solvent) Form->Liquid Liquid Labware Trace Contaminated Labware (e.g., tips, wipes) Form->Labware Labware Spill Spill Debris (with absorbent) Form->Spill Spill Containerize 1. Use Compatible, Labeled Container 2. Segregate from Incompatibles 3. Store in SAA Solid->Containerize Liquid->Containerize Labware->Containerize Spill->Containerize EHS Request Pickup from Environmental Health & Safety (EHS) Containerize->EHS

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MLI Environmental. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]

  • Four Different RCRA Waste Codes (EPA Hazardous Wastes). Envera Consulting. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube). [Link]

  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Pyrrolopyrimidine derivatives as syk inhibitors.
  • Fate and biodegradability of sulfonated aromatic amines. PubMed. [Link]

  • Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. [Link]

Sources

Essential Protective Measures for Handling 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine, a chemical compound requiring stringent protective measures. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The information herein is based on established safety data, regulatory guidelines, and extensive experience in handling hazardous chemical compounds.

Understanding the Hazard: A Proactive Approach to Safety

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine is classified as a hazardous chemical, demanding a thorough understanding of its potential risks to mitigate exposure.[1] The primary routes of exposure are inhalation, skin absorption, and eye contact.[2]

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with the skin.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or mists may lead to respiratory irritation.[1]

  • Aromatic Amine Characteristics: As a primary aromatic amine, there is a potential for more severe health effects, including carcinogenicity and mutagenicity, and it can be readily absorbed through the skin.

A critical aspect of safe handling is a proactive hazard assessment for every experimental protocol involving this compound. This assessment should be documented and readily accessible to all personnel.

Personal Protective Equipment: Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to prevent direct contact with 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[3][4][5][6][7]

Hand Protection: Choosing the Right Gloves

Due to the high risk of dermal absorption, selecting the appropriate gloves is critical. Standard nitrile gloves often provide poor resistance to amines.

Recommended Glove Materials:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including aromatic amines.[8][9]

  • Polyvinyl Chloride (PVC): Provides good protection against amines, acids, and bases.[10][11]

Glove Selection and Usage Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Double Gloving: For enhanced protection, especially during procedures with a higher risk of splashing, wearing two pairs of gloves is recommended.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.

Glove MaterialResistance to Aromatic AminesGeneral Recommendation
Butyl Rubber ExcellentRecommended
Polyvinyl Chloride (PVC) GoodRecommended
Nitrile Rubber PoorNot Recommended
Latex Rubber Varies (generally poor)Not Recommended
Eye and Face Protection: Shielding from Splashes and Aerosols

To prevent eye irritation and injury from accidental splashes or aerosol generation, appropriate eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that fit snugly against the face are essential.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.

Body Protection: A Barrier Against Contamination

A chemically resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, a disposable chemical-resistant suit may be necessary. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: Preventing Inhalation Hazards

Given that 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine can cause respiratory irritation and is harmful if inhaled, respiratory protection is crucial, especially when handling the compound as a powder or when there is a potential for aerosolization.[1]

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, a conservative approach based on the NIOSH Respirator Selection Logic is recommended.[12][13][14][15]

Respiratory Protection Protocol:

  • Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood.

  • Respirator Selection:

    • For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with a cartridge for organic vapors and ammonia/methylamine is recommended.[16][17][18][19]

    • A P100 particulate filter should be included if handling the solid form.

  • Fit Testing: All personnel required to wear a respirator must undergo annual fit testing to ensure a proper seal.

  • Maintenance: Reusable respirators must be regularly inspected, cleaned, and maintained according to the manufacturer's instructions.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan is crucial for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep_Area Designate and Prepare Work Area in Fume Hood Gather_Materials Gather All Necessary Materials and PPE Prep_Area->Gather_Materials 1. Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) Gather_Materials->Don_PPE 2. Weigh_Transfer Weigh and Transfer Chemical (Use anti-static measures for powders) Don_PPE->Weigh_Transfer 3. Reaction_Setup Perform Experimental Procedure Weigh_Transfer->Reaction_Setup 4. Decontaminate_Surfaces Decontaminate Work Surfaces and Equipment Reaction_Setup->Decontaminate_Surfaces 5. Segregate_Waste Segregate and Label Hazardous Waste Decontaminate_Surfaces->Segregate_Waste 6. Doff_PPE Doff PPE in Correct Order (Gloves last) Segregate_Waste->Doff_PPE 7. Dispose_Waste Dispose of Waste According to EPA Guidelines Doff_PPE->Dispose_Waste 8.

Caption: Workflow for Safe Handling of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine.

Disposal Plan: Responsible Waste Management

Proper disposal of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with Environmental Protection Agency (EPA) regulations for hazardous waste.[20][21]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

Disposal_Plan Start Waste Generation Segregate Segregate Solid and Liquid Waste Start->Segregate Label_Solid Label Solid Waste Container: 'Hazardous Waste' '2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine' 'Toxic, Irritant' Segregate->Label_Solid Label_Liquid Label Liquid Waste Container: 'Hazardous Waste' '2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5-yl amine' 'Toxic, Irritant' Segregate->Label_Liquid Store Store in Designated Hazardous Waste Area with Secondary Containment Label_Solid->Store Label_Liquid->Store Dispose Arrange for Pickup by Licensed Waste Disposal Vendor Store->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Reactant of Route 2
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.